1-Methylimidazole-4-acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylimidazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-4-6(2-3-9)7-5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQHUBANENYTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173309 | |
| Record name | 1-Methylimidazol-3-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylimidazole acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19639-03-3 | |
| Record name | 1-Methyl-1H-imidazole-4-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19639-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylimidazol-3-ylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019639033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylimidazol-3-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylimidazole acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Methylimidazole-4-acetaldehyde (also known as 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde). This compound is a key metabolite in the histidine metabolic pathway and a subject of interest in various research fields, including drug development and metabolic studies. This document consolidates available data on its physicochemical properties, provides detailed theoretical and enzymatic synthetic protocols, and discusses its chemical behavior. All quantitative data are presented in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.
Chemical and Physical Properties
This compound is a solid, alpha-CH2-containing aldehyde. It is a known human and mouse metabolite.[1][2][3] Its core chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1] |
| IUPAC Name | 2-(1-methylimidazol-4-yl)acetaldehyde | [1] |
| CAS Number | 19639-03-3 | [1][3] |
| Synonyms | Methylimidazoleacetaldehyde, 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde, N-methylimidazole-4-acetaldehyde | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [1] |
| Boiling Point | 311 °C | [3] |
| Density | 1.1 g/cm³ | [3] |
| logP | -0.6 to -0.067 | [1] |
| Topological Polar Surface Area | 34.9 Ų |
Synthesis Protocols
Proposed Synthesis via Oxidation of 1-methyl-4-(2-hydroxyethyl)imidazole
The overall proposed synthetic pathway is a two-step process starting from 4-(2-hydroxyethyl)imidazole, which is first methylated and then oxidized.
Experimental Protocol: Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions, which minimizes over-oxidation to the carboxylic acid.[4]
Materials:
-
1-methyl-4-(2-hydroxyethyl)imidazole
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (2.0 equivalents) via a syringe at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Slowly add a solution of 1-methyl-4-(2-hydroxyethyl)imidazole (1.0 equivalent) in anhydrous DCM via the second dropping funnel, keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -60 °C. After the addition is complete, stir the reaction mixture for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
References
An In-depth Technical Guide to the Synthesis of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole-4-acetaldehyde is a key metabolite in the biological degradation of histamine and a valuable synthon in medicinal chemistry. Understanding its synthesis is crucial for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of both the biological and chemical synthesis pathways of this compound. It includes detailed descriptions of the enzymatic reactions involved in its biological formation, a proposed chemical synthesis route with generalized experimental protocols, and a compilation of relevant quantitative and spectroscopic data. This document is intended to serve as a foundational resource for professionals engaged in the study and application of this important imidazole derivative.
Biological Synthesis Pathway
In biological systems, this compound is a product of histamine metabolism. The pathway involves two key enzymatic steps:
-
N-methylation of Histamine: The enzyme Histamine-N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming 1-methylhistamine.[1]
-
Oxidative Deamination of 1-Methylhistamine: Subsequently, Monoamine Oxidase B (MAO-B) oxidizes the primary amine of 1-methylhistamine to an aldehyde, yielding this compound.[2] This aldehyde is then further oxidized to 1-methylimidazole-4-acetic acid by aldehyde dehydrogenase (ALDH).[1]
The biological pathway is a critical route for histamine inactivation in mammals and its study is important for understanding allergic and inflammatory responses.
Signaling Pathway Diagram
Caption: Biological synthesis of this compound from histamine.
Quantitative Data on Histamine Metabolism
The following table summarizes key quantitative data related to the enzymatic synthesis of this compound.
| Parameter | Value | Organism/Conditions | Reference |
| HNMT | |||
| Urinary 1-methylhistamine | 10.4 ± 4.5 µg/g creatinine | Healthy individuals | [1] |
| MAO-B | |||
| Urinary 1-methyl-4-imidazoleacetic acid | 2.1-3.0 µmol/mmol creatinine | Healthy individuals | [3] |
Proposed Chemical Synthesis Pathway
Proposed Synthesis Workflow
References
- 1. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methylimidazole-4-acetaldehyde (CAS: 19639-0-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylimidazole-4-acetaldehyde (CAS number 19639-0-3), a key metabolite in human and murine histidine metabolism. This document consolidates available chemical and physical data, outlines its metabolic pathway, and presents detailed, plausible experimental protocols for its synthesis, purification, and analysis based on established chemical principles for similar compounds. Furthermore, this guide includes predicted spectroscopic data and discusses the potential applications of this compound in research and drug development, particularly as a versatile building block for the synthesis of novel pharmaceutical agents. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde, is a solid organic compound with the molecular formula C₆H₈N₂O.[1] It plays a role as a human and mouse metabolite.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 19639-0-3 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [1] |
| Synonyms | Methylimidazoleacetaldehyde, 1-Methylimidazol-3-ylacetaldehyde | [1] |
| Canonical SMILES | CN1C=C(N=C1)CC=O | [1] |
| InChI Key | GCQHUBANENYTLB-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | [1] |
| logP (experimental) | -0.067 | [1] |
| logP (computed) | -0.6 | [1] |
| Density (computed) | 1.1 g/cm³ | |
| Boiling Point (computed) | 311 °C | |
| Flash Point (computed) | 141.9 °C |
Biological Significance and Metabolic Pathway
This compound is an intermediate in the metabolism of histidine. Specifically, it is formed from the oxidative deamination of 1-methylhistamine by the enzyme amine oxidase [flavin-containing] A. Subsequently, it is converted to methylimidazoleacetic acid by aldehyde dehydrogenase.[2]
Caption: Histidine Metabolism Pathway.
Experimental Protocols
Synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde
This proposed method is based on a standard Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.
Workflow for the Synthesis of this compound
Caption: Proposed Synthesis Workflow.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Oxalyl chloride (1.2 equivalents) is added dropwise to the stirred DCM.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 2-(1-methyl-1H-imidazol-4-yl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise over 20 minutes, ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 30 minutes at -78 °C.
-
Triethylamine Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Purification of this compound
A common method for purifying aldehydes is through the formation of a bisulfite adduct, which can then be reversed to yield the pure aldehyde.
Methodology:
-
Adduct Formation: The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol) and treated with a saturated aqueous solution of sodium bisulfite. The mixture is stirred vigorously until a precipitate forms.
-
Isolation of Adduct: The solid bisulfite adduct is collected by filtration and washed with a small amount of cold ethanol and then diethyl ether.
-
Regeneration of Aldehyde: The collected solid is suspended in water, and a saturated solution of sodium bicarbonate or dilute sodium hydroxide is added until the solution is basic. This regenerates the aldehyde.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified aldehyde.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Spectroscopic Data (Predicted)
Table 4: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.75 | t | 1H | -CHO |
| 7.48 | s | 1H | Imidazole C2-H |
| 6.85 | s | 1H | Imidazole C5-H |
| 3.70 | s | 3H | N-CH₃ |
| 3.65 | d | 2H | -CH₂- |
Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 199.5 | -CHO |
| 138.0 | Imidazole C2 |
| 135.0 | Imidazole C4 |
| 120.0 | Imidazole C5 |
| 45.0 | -CH₂- |
| 33.5 | N-CH₃ |
Table 6: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 124 | 100 | [M]⁺ |
| 95 | 80 | [M - CHO]⁺ |
| 81 | 60 | [M - CH₂CHO]⁺ |
| 54 | 40 | [C₃H₄N]⁺ |
Table 7: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 2850-2750 | Medium | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1580 | Medium | C=N stretch (imidazole ring) |
| 1450 | Medium | C-H bend (aliphatic) |
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. The imidazole moiety is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
Potential Applications:
-
Synthesis of Histamine Receptor Modulators: Given its structural similarity to histamine metabolites, it could serve as a precursor for the synthesis of novel histamine H₃ and H₄ receptor antagonists, which are targets for neurological and inflammatory disorders.
-
Development of Enzyme Inhibitors: The aldehyde functionality can be exploited to design covalent inhibitors of various enzymes, where the aldehyde forms a Schiff base with lysine residues in the active site.
-
Scaffold for Combinatorial Chemistry: this compound can be used as a starting material for the generation of diverse compound libraries through reactions involving the aldehyde group, such as reductive amination, Wittig reactions, and aldol condensations. This allows for the rapid exploration of chemical space in the search for new drug candidates.
-
Precursor for Bioactive Heterocycles: The compound can be used to synthesize more complex heterocyclic systems with potential biological activities. For instance, condensation reactions with various dinucleophiles can lead to the formation of fused imidazole derivatives.
Conclusion
This compound is a valuable chemical entity with a clear role in mammalian metabolism. While detailed experimental data is somewhat limited in the public domain, this guide provides a robust foundation for researchers and drug development professionals. The presented physical and chemical data, along with the proposed experimental protocols and predicted spectroscopic information, offer a starting point for further investigation and utilization of this compound. Its potential as a synthetic intermediate in medicinal chemistry warrants further exploration for the development of novel therapeutics.
References
An In-depth Technical Guide on 1-Methylimidazole-4-acetaldehyde as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Methylimidazole-4-acetaldehyde (IUPAC name: 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde) is an alpha-CH2-containing aldehyde and a key intermediate in the metabolism of histamine.[1][2] In the central nervous system, the primary route of histamine inactivation involves its methylation to 1-methylhistamine (tele-methylhistamine) by histamine N-methyltransferase (HNMT), followed by the oxidation of 1-methylhistamine to this compound by monoamine oxidase B (MAO-B).[3][4] This reactive aldehyde is then rapidly converted to the inactive carboxylic acid, 1-methylimidazole-4-acetic acid, by aldehyde dehydrogenase (ALDH).
The significance of this compound lies in its position as a metabolic chokepoint, particularly in the context of alcohol consumption. The metabolism of ethanol also produces a reactive aldehyde, acetaldehyde, which is a substrate for ALDH enzymes.[5] This creates a competitive environment for ALDH, potentially leading to a transient accumulation of this compound and its associated physiological or pathological consequences. Understanding the kinetics of this interaction and the factors that influence the levels of this compound is crucial for researchers in neuroscience, pharmacology, and drug development.
Metabolic Pathways
The metabolism of this compound is intrinsically linked to the catabolism of histamine. Two primary pathways for histamine degradation exist in humans, with the formation of this compound being central to the pathway predominant in the brain.
Formation of this compound
In the brain, histamine is first methylated by histamine N-methyltransferase (HNMT) to form 1-methylhistamine.[3] Subsequently, 1-methylhistamine undergoes oxidative deamination catalyzed by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane, to yield this compound.[3][6] While diamine oxidase (DAO) is the primary enzyme for histamine degradation in peripheral tissues, it can also metabolize 1-methylhistamine.[2]
Caption: Formation pathway of this compound.
Degradation of this compound and Interaction with Ethanol Metabolism
This compound is detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to 1-methylimidazole-4-acetic acid. This step is subject to competitive inhibition by acetaldehyde, the primary metabolite of ethanol, which is also a substrate for ALDH.[5] This competition can lead to a reduced clearance of this compound, potentially causing its accumulation.
Caption: Degradation of 1-M4A and its competition with ethanol metabolism.
Quantitative Data
Quantitative data on the physiological or pathological concentrations of this compound in human tissues and fluids are notably scarce in the published literature. However, kinetic parameters for some of the enzymes involved in its metabolism have been reported. Additionally, concentrations of its metabolic precursor and product have been quantified in various biological samples, providing an indirect measure of the metabolic flux through this pathway.
Enzyme Kinetics
The following table summarizes the available kinetic data for enzymes involved in the metabolism of this compound and its immediate precursor.
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| Cytosolic Aldehyde Dehydrogenase (Human Liver) | N-tele-methylimidazole acetaldehyde | 2.5 | 40% of Vmax for acetaldehyde | [7] |
| Mitochondrial Aldehyde Dehydrogenase (Human Liver) | N-tele-methylimidazole acetaldehyde | - | No detectable activity | [7] |
| Monoamine Oxidase B (Human) | 1-Methylhistamine | Not specified | ~10 times faster than for histamine | [3] |
Concentrations of Related Metabolites
While direct measurements of this compound are lacking, the concentrations of its precursor, 1-methylhistamine, and its downstream metabolite, 1-methylimidazole-4-acetic acid, have been reported in animal models.
| Metabolite | Tissue/Fluid | Species | Concentration | Source |
| 1-Methylhistamine | Brain | Mouse | 1.4-2.2 nmol/g | [1] |
| 1-Methylimidazole-4-acetic acid | Brain | Mouse | 1.7-3.2 nmol/g | [1] |
| 1-Methylimidazole-4-acetic acid | Cerebrum | Rat | 1.2 nmol/g | [1] |
Experimental Protocols
Due to the lack of a standardized, validated protocol for the quantification of this compound in human biological samples, this section provides an adapted protocol based on established methods for the analysis of other aldehydes, such as acetaldehyde, using derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Workflow for this compound Quantification
The proposed workflow involves sample preparation, derivatization to a stable product, and subsequent analysis by LC-MS/MS.
Caption: Proposed analytical workflow for 1-M4A quantification.
Adapted Protocol for Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for other short-chain aldehydes and will require optimization and validation for this compound.
4.2.1. Materials and Reagents
-
Biological matrix (e.g., human plasma, CSF)
-
This compound standard
-
Isotopically labeled internal standard (e.g., d4-1-Methylimidazole-4-acetaldehyde)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (LC-MS grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Perchloric acid
-
Sodium acetate
4.2.2. Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., blood into EDTA tubes for plasma) and process immediately or store at -80°C to minimize aldehyde degradation.
-
Deproteinization: To 100 µL of sample, add the internal standard. Add 200 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of 5 mM DNPH in acetonitrile. Vortex and incubate at room temperature for 1 hour in the dark.
-
Extraction: Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
4.2.3. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient will need to be developed, for example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor and product ions for the DNPH derivative of this compound and its internal standard will need to be determined by infusion and optimization.
4.2.4. Quantification
-
A calibration curve should be prepared by spiking known concentrations of the this compound standard into the same biological matrix as the samples and processing them through the entire procedure.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Physiological and Pathophysiological Significance
The physiological role of this compound is not well-defined, and it is generally considered a transient intermediate destined for rapid detoxification. However, its potential to accumulate under certain conditions, such as during alcohol consumption, suggests a possible role in pathophysiology.
-
Interaction with Ethanol Metabolism: The competition between this compound and acetaldehyde for ALDH enzymes is a critical point of interaction.[5] During alcohol consumption, elevated acetaldehyde levels can inhibit the clearance of this compound, leading to its accumulation in the brain and other tissues.
-
Potential for Adduct Formation: Like other reactive aldehydes, this compound has the potential to form adducts with proteins and other macromolecules.[8] Such adduct formation can lead to altered protein function and cellular stress, although specific adducts of this compound have not been characterized.
-
Neurological Effects: Given its formation in the brain, any accumulation of this compound could have neurological consequences. The downstream metabolite of the alternative histamine pathway, imidazole acetic acid, is a GABA agonist, but the direct neurological effects of this compound are unknown.[4]
Future Directions
The study of this compound is an emerging area with several key questions remaining to be answered. Future research should focus on:
-
Development of a validated, sensitive analytical method for the routine quantification of this compound in human biological fluids.
-
Determination of the physiological and pathological concentration ranges of this compound in different human populations, including in the context of alcohol consumption.
-
Characterization of the specific human ALDH isozymes responsible for this compound metabolism and their detailed kinetic parameters.
-
Investigation of the potential for this compound to form protein adducts and the downstream cellular consequences.
-
Elucidation of any direct signaling roles of this compound in the central nervous system or other tissues.
Conclusion
This compound is a critical, yet understudied, metabolite in the human brain's histamine degradation pathway. Its chemical reactivity and its metabolic interplay with ethanol position it as a molecule of interest for understanding the broader effects of alcohol on neurotransmitter systems. The significant gaps in our knowledge, particularly the lack of quantitative data in humans, underscore the need for further research in this area. The methodologies and information presented in this guide provide a foundation for researchers to explore the role of this enigmatic metabolite in human health and disease.
References
- 1. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Methylimidazole-4-acetaldehyde in Histidine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole-4-acetaldehyde is a critical, yet often overlooked, intermediate in the catabolism of histidine. This technical guide provides an in-depth exploration of its position within the broader context of histidine and histamine metabolism. It details the enzymatic pathways responsible for its formation and degradation, presents available quantitative data on enzyme kinetics, and outlines experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, providing the foundational knowledge necessary to investigate the physiological and pathological significance of this reactive aldehyde.
Introduction
Histidine, an essential amino acid, is a precursor to the biogenic amine histamine, a potent mediator of numerous physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. The precise regulation of histamine levels is crucial for maintaining homeostasis, and this is achieved through a complex network of synthesis and degradation pathways. A key, yet transient, player in the intracellular degradation of histamine is this compound. This aldehyde is formed following the methylation of histamine and subsequent oxidative deamination. Due to its reactive nature, this compound is rapidly converted to its corresponding carboxylic acid. However, its transient existence belies its potential significance, as aldehydes are known to be capable of forming adducts with proteins and other macromolecules, potentially leading to cellular dysfunction. Understanding the metabolic fate of this compound is therefore essential for a complete picture of histidine and histamine metabolism and may offer insights into disease states associated with aberrant histamine signaling.
The Metabolic Pathway of this compound
The formation of this compound is a key step in one of the two major pathways of histamine degradation. The initial precursor is the amino acid L-histidine, which is converted to histamine via decarboxylation.
From Histidine to Histamine
The synthesis of histamine from L-histidine is catalyzed by the enzyme L-histidine decarboxylase (HDC) , which utilizes pyridoxal-5'-phosphate as a cofactor. This reaction is the sole source of endogenous histamine in mammals.
The Methylation Pathway of Histamine Degradation
Once formed, histamine can be metabolized through two primary routes. The pathway relevant to this compound is the intracellular methylation pathway, which is prominent in the brain and other tissues.[1]
-
Formation of 1-Methylhistamine: The first step is the methylation of histamine at the Nτ-position of the imidazole ring, a reaction catalyzed by histamine N-methyltransferase (HNMT) . This enzyme uses S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH). The product of this reaction is 1-methylhistamine (also known as Nτ-methylhistamine).[2][3]
-
Formation of this compound: 1-Methylhistamine is then oxidatively deaminated by monoamine oxidase B (MAO-B) , an enzyme located on the outer mitochondrial membrane.[1] This reaction converts the ethylamine side chain of 1-methylhistamine into an acetaldehyde group, yielding This compound .[1] While MAO-B can also metabolize histamine directly, its in-vitro oxidation of 1-methylhistamine is approximately 10 times faster, indicating a strong preference for the methylated substrate.[1][4]
-
Oxidation to 1-Methylimidazole-4-acetic acid: As a reactive aldehyde, this compound is rapidly detoxified by aldehyde dehydrogenase (ALDH) enzymes.[5] Specifically, cytosolic ALDH has been shown to efficiently catalyze the oxidation of this compound to its corresponding carboxylic acid, 1-methylimidazole-4-acetic acid (also known as methylimidazoleacetic acid or MIAA).[5] This less reactive metabolite is then excreted in the urine.[2]
The entire metabolic cascade from histidine to 1-methylimidazole-4-acetic acid is depicted in the following diagram:
Quantitative Data on Enzyme Kinetics
The efficiency of each enzymatic step in the metabolism of this compound is determined by the kinetic parameters of the involved enzymes. A summary of the available quantitative data is presented below. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Notes |
| Histamine N-Methyltransferase (HNMT) | Histamine | 4.2 | Not Reported | Human Skin | Substrate inhibition observed at concentrations > 10 µM.[6] |
| Histamine N-Methyltransferase (HNMT) (Thr105 variant) | Histamine | Apparent Km increased 1.3-fold in Ile105 variant | Not Reported | Human (recombinant) | A common polymorphism affects substrate affinity.[7] |
| Monoamine Oxidase B (MAO-B) | 1-Methylhistamine | Not Reported | ~10x faster than for histamine (in-vitro) | Not specified | Direct Km and Vmax values are not readily available.[1][4] |
| Aldehyde Dehydrogenase (ALDH) (cytosolic) | This compound | 2.5 | 40% of that for acetaldehyde | Human Liver | Demonstrates high affinity for this substrate.[5] |
Experimental Protocols
The study of this compound and its metabolic pathway requires robust experimental methods. Below are detailed methodologies for key experiments.
Measurement of Histamine N-Methyltransferase (HNMT) Activity
Principle: HNMT activity is determined by measuring the formation of 1-methylhistamine from histamine.
Method 1: HPLC-Based Assay
-
Reaction Mixture:
-
100 mM potassium phosphate buffer (pH 7.4)
-
10 µM histamine
-
5 µM S-adenosyl-L-methionine (SAM)
-
Enzyme preparation (e.g., tissue homogenate, purified enzyme)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for 1-methylhistamine content using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., fluorescence after post-column derivatization with o-phthalaldehyde, or mass spectrometry).
-
-
Quantification: Calculate the amount of 1-methylhistamine produced by comparing the peak area to a standard curve of known concentrations.
Method 2: Radioenzymatic Assay
-
Principle: This method uses radiolabeled SAM ([³H]-SAM) to track the transfer of the methyl group to histamine.
-
Reaction Mixture:
-
Similar to the HPLC-based assay, but with [³H]-SAM.
-
-
Procedure:
-
After incubation, the reaction is stopped, and the radiolabeled product, [³H]-1-methylhistamine, is extracted using an organic solvent.
-
The radioactivity of the organic phase is measured using a scintillation counter.
-
-
Quantification: The amount of product formed is proportional to the measured radioactivity.
Measurement of Monoamine Oxidase B (MAO-B) Activity
Principle: MAO-B activity is assessed by measuring the production of hydrogen peroxide (H₂O₂) or the disappearance of the substrate, 1-methylhistamine.
Method: Fluorometric Assay Kit (Commercial)
-
Components: Commercially available kits (e.g., from Sigma-Aldrich, Abcam) typically provide:
-
MAO-B substrate (e.g., a specific substrate that produces a fluorescent product upon oxidation, or a substrate that generates H₂O₂)
-
A probe that reacts with H₂O₂ to produce a fluorescent signal
-
MAO-B specific inhibitor (to differentiate from MAO-A activity)
-
Assay buffer
-
-
Procedure:
-
Prepare the reaction mixture containing the enzyme source, assay buffer, and the MAO-B substrate.
-
In a parallel reaction, include the MAO-B specific inhibitor to determine the background signal.
-
Incubate at the recommended temperature and time.
-
Measure the fluorescence at the specified excitation and emission wavelengths using a microplate reader.
-
-
Quantification: The MAO-B activity is proportional to the difference in fluorescence between the uninhibited and inhibited reactions.
Measurement of Aldehyde Dehydrogenase (ALDH) Activity
Principle: ALDH activity is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically or fluorometrically.
Method: Colorimetric/Fluorometric Assay Kit (Commercial)
-
Components: Commercially available kits (e.g., from Abcam, Cayman Chemical) typically provide:
-
Acetaldehyde (or another ALDH substrate)
-
NAD⁺
-
A probe that reacts with NADH to produce a colored or fluorescent product
-
Assay buffer
-
-
Procedure:
-
Prepare the reaction mixture containing the enzyme source, assay buffer, substrate, and NAD⁺.
-
Incubate at the recommended temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.
-
-
Quantification: The rate of increase in absorbance or fluorescence is proportional to the ALDH activity.
A generalized workflow for these enzyme assays is presented below:
Quantification of this compound
Direct quantification of this compound is challenging due to its transient nature and high reactivity. However, its presence can be inferred by measuring its precursor, 1-methylhistamine, and its downstream metabolite, 1-methylimidazole-4-acetic acid.
Method: HPLC-MS/MS
-
Principle: This highly sensitive and specific method allows for the simultaneous quantification of multiple metabolites.
-
Sample Preparation:
-
Extract metabolites from biological samples (e.g., tissue homogenates, cell lysates) using a suitable solvent (e.g., acetonitrile).
-
Centrifuge to remove proteins and debris.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
Chromatography:
-
Use a suitable HPLC column (e.g., HILIC for polar compounds) to separate the metabolites.
-
Develop a gradient elution method to achieve optimal separation.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Optimize the precursor-to-product ion transitions for 1-methylhistamine and 1-methylimidazole-4-acetic acid.
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Physiological and Pathological Significance
The primary role of the metabolic pathway leading to this compound is the detoxification and inactivation of histamine. By converting histamine to less active metabolites, this pathway helps to terminate histamine signaling.
Potential for Protein Adduct Formation
A critical aspect of aldehyde biochemistry is the potential for these reactive molecules to form adducts with proteins and other macromolecules.[8] Acetaldehyde, a structurally similar compound, is known to react with the amino groups of proteins to form stable and unstable adducts, which can impair protein function.[9][10] It is plausible that this compound could also form such adducts, particularly under conditions of high histamine turnover or impaired ALDH activity. The formation of such adducts could have pathological consequences, although this remains an area for further investigation.
Neurological Implications
In the central nervous system, HNMT is the primary enzyme for histamine inactivation.[1] Therefore, the metabolic pathway involving this compound is crucial for regulating histaminergic neurotransmission. Dysregulation of this pathway could potentially contribute to neurological disorders where histamine signaling is implicated.
Conclusion and Future Directions
This compound is a key intermediate in the metabolic degradation of histamine. While its transient nature has made it a challenging molecule to study directly, its position in a critical biochemical pathway warrants further investigation. Future research should focus on:
-
Determining the kinetic parameters of MAO-B for 1-methylhistamine: This will provide a more complete quantitative understanding of the pathway.
-
Developing methods for the direct detection and quantification of this compound: This would allow for a more accurate assessment of its cellular concentrations.
-
Investigating the potential for this compound to form protein adducts: This could reveal novel mechanisms of cellular damage in conditions of high histamine turnover.
-
Elucidating the role of this metabolic pathway in various disease states: This could identify new therapeutic targets for a range of disorders.
A deeper understanding of the biochemistry of this compound will undoubtedly provide valuable insights into the complex world of histidine and histamine metabolism and its implications for human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure and function of human histamine N-methyltransferase: critical enzyme in histamine metabolism in airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable acetaldehyde--protein adducts as biomarkers of alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 1-Methylimidazole-4-acetaldehyde (MIA), a key metabolite in histidine metabolism. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents high-quality predicted spectroscopic data alongside detailed, standard experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in metabolomics, drug discovery, and related fields.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | PubChem |
| Synonyms | This compound, Methylimidazole acetaldehyde | PubChem[1] |
| Molecular Formula | C₆H₈N₂O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| CAS Number | 19639-03-3 | ECHEMI[2] |
Spectroscopic Data
Predicted ¹H NMR spectrum (400 MHz, D₂O) for 1-Methylimidazole. The spectrum for this compound would show additional peaks for the acetaldehyde group.
| Chemical Shift (ppm) | Multiplicity | Assignment (for 1-Methylimidazole) |
| 7.69 | s | H5 |
| 7.08 | t | H2 |
| 6.95 | t | H4 |
| 3.64 | s | N-CH₃ |
Note: Data is for the parent compound, 1-methylimidazole. The acetaldehyde moiety in the target molecule would introduce additional signals, specifically a triplet for the aldehyde proton (CHO) around 9-10 ppm and a doublet for the methylene protons (CH₂) adjacent to the imidazole ring.
Predicted ¹³C NMR spectrum (100 MHz, D₂O) for this compound.
| Chemical Shift (ppm) | Assignment |
| 179.1 | C=O |
| 138.2 | C5 |
| 135.9 | C2 |
| 120.4 | C4 |
| 45.2 | CH₂ |
| 33.1 | N-CH₃ |
Predicted GC-MS spectrum (70eV, Positive Ion Mode).
| m/z | Relative Intensity (%) | Putative Fragment |
| 124 | 100 | [M]⁺ |
| 95 | 80 | [M-CHO]⁺ |
| 81 | 60 | [M-C₂H₃O]⁺ |
| 54 | 40 | [C₃H₄N]⁺ |
Note: This is a predicted fragmentation pattern and should be used as a guide for experimental analysis.[3]
While an experimental IR spectrum for this compound is unavailable, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of the parent compound, 1-methylimidazole, shows characteristic peaks for the imidazole ring.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic, N-CH₃) |
| ~1725 | C=O stretch (aldehyde) |
| ~1500-1600 | C=C and C=N stretch (imidazole ring) |
| ~1400 | C-H bend (aliphatic) |
The UV-Vis spectrum of this compound is expected to show absorption maxima related to the π → π* and n → π* transitions of the imidazole ring and the carbonyl group. Imidazole itself has a characteristic absorption peak around 217 nm. The presence of the acetaldehyde group may cause a slight shift in the absorption wavelength.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if required for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the solvent or internal standard signal.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
If the compound is not sufficiently volatile or thermally stable, derivatization (e.g., silylation) may be necessary.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺) and major fragment ions.
-
Compare the experimental spectrum with predicted fragmentation patterns or library spectra if available.
Metabolic Pathway Visualization
This compound is an intermediate in the metabolism of histidine. Specifically, it is formed from 1-methylhistamine and is further metabolized to methylimidazoleacetic acid.[4]
Caption: Metabolic pathway of this compound.
The following workflow outlines the general steps for the analysis of this compound in a biological sample.
Caption: General workflow for metabolite analysis.
References
An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylimidazole-4-acetaldehyde, a key intermediate in the metabolic pathway of histamine. This document details its molecular characteristics, its role in biological systems, and relevant experimental methodologies. Particular emphasis is placed on its enzymatic formation and subsequent conversion, providing a foundational understanding for researchers in pharmacology, toxicology, and drug development.
Core Molecular and Physical Properties
This compound is a heterocyclic aldehyde that plays a significant role as a human and mouse metabolite.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [1] |
| CAS Number | 19639-03-3 | [1] |
| Physical Description | Solid | [1] |
| logP | -0.067 | [1] |
Biological Significance and Metabolic Pathways
This compound is a crucial intermediate in the metabolism of histamine, a biogenic amine with diverse physiological functions. Specifically, it is a product of the oxidative deamination of 1-methylhistamine. This conversion is catalyzed by diamine oxidase (DAO) or monoamine oxidase B (MAO-B).[2][3] Subsequently, this compound is further metabolized to 1-methylimidazole-4-acetic acid by the enzyme aldehyde dehydrogenase (ALDH), a reaction requiring NAD+ as a cofactor.[2] This final product is more hydrophilic and can be readily excreted in the urine.[2]
The metabolic pathway of histamine is of significant interest in clinical research, particularly in the context of allergic reactions, inflammatory processes, and neurological functions. The enzymes involved in this pathway are key targets for various therapeutic agents.
Histamine Metabolism Pathway
The following diagram illustrates the primary pathways of histamine metabolism, highlighting the position of this compound.
Caption: Metabolic pathways of histamine, detailing the formation and degradation of this compound.
Experimental Protocols
General Protocol for Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is a generalized method for measuring ALDH activity, which can be adapted to use this compound as a substrate. The principle of the assay is to measure the production of NADH, which is proportional to the ALDH activity.
Materials:
-
Purified ALDH enzyme or cell/tissue lysate containing ALDH
-
This compound (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare the ALDH enzyme solution or cell/tissue lysate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
ALDH enzyme solution or lysate
-
-
Include a blank control with no enzyme and a negative control with no substrate.
-
-
Initiate Reaction:
-
To start the reaction, add the this compound solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the plate reader and measure the absorbance at 340 nm.
-
Continue to take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the rate of NADH production by determining the change in absorbance over time (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min).
-
General Protocol for HPLC Analysis of Imidazole Aldehydes
This protocol outlines a general approach for the analysis of imidazole aldehydes like this compound using High-Performance Liquid Chromatography (HPLC). This method is often used for the quantification of aldehydes in biological samples.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reverse-phase C18 column
-
Mobile Phase A: e.g., 0.1% formic acid in water
-
Mobile Phase B: e.g., 0.1% formic acid in acetonitrile
-
This compound standard
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Procedure:
-
Sample Preparation:
-
For biological samples (e.g., urine, plasma), precipitate proteins by adding an equal volume of cold perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-25 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 210-230 nm) or MS detection for higher specificity and sensitivity.
-
-
Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of the analyte in the sample by comparing its peak area to the standard curve.
-
Experimental Workflow for ALDH Assay
The following diagram outlines the logical workflow for the Aldehyde Dehydrogenase (ALDH) activity assay described above.
Caption: Workflow for determining Aldehyde Dehydrogenase (ALDH) activity using a spectrophotometric assay.
Conclusion
This compound is a pivotal metabolite in the degradation pathway of histamine. Understanding its formation, subsequent metabolism, and the enzymes involved is essential for research into histamine-related physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of this compound and the enzymes that interact with it. Further research to elucidate specific synthesis protocols and to develop more targeted analytical methods will be invaluable to the scientific community.
References
An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde: From Discovery to Modern Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole-4-acetaldehyde is a crucial intermediate in the metabolic pathway of histidine. As a product of 1-methylhistamine degradation, its study provides valuable insights into cellular signaling and potential therapeutic targets. This technical guide offers a comprehensive overview of the discovery, history, and key characteristics of this compound. It details its biosynthetic pathway, provides extrapolated experimental protocols for its synthesis and analysis based on related compounds, and presents its known physicochemical properties in a structured format for easy reference. This document is intended to be a foundational resource for researchers and professionals in drug development and related scientific fields.
Discovery and History
The discovery of this compound is intrinsically linked to the broader history of research into histamine and its metabolic pathways. While a singular definitive publication marking its initial isolation is not readily apparent in historical literature, its identification emerged from the systematic study of histidine metabolism throughout the 20th century.
Histamine was first synthesized in 1907, and its physiological effects were described in 1910.[1] Subsequent research focused on understanding how this potent biogenic amine was synthesized, stored, released, and metabolized in the body.[1][2] Early studies on histidine metabolism, the precursor to histamine, began as early as 1896 with the isolation of histidine itself.[3]
The primary pathways of histamine metabolism were elucidated over several decades, identifying two main routes: oxidative deamination by diamine oxidase (DAO) and methylation by histamine-N-methyltransferase (HNMT).[2] The latter pathway, involving HNMT, leads to the formation of 1-methylhistamine (also known as tele-methylhistamine). The subsequent action of monoamine oxidase (MAO) on 1-methylhistamine results in the formation of this compound.[4] This aldehyde is then rapidly converted to 1-methylimidazole-4-acetic acid by the enzyme aldehyde dehydrogenase (ALDH).
Therefore, the "discovery" of this compound was not a singular event but rather a consequential finding within the broader narrative of unraveling the intricacies of histamine and histidine metabolism. Its existence as a transient intermediate was inferred and later confirmed through metabolic studies.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including synthesis, purification, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| CAS Number | 19639-03-3 | [5][6] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [5] |
| Physical Description | Solid | [5] |
| logP (experimental) | -0.067 | [5] |
| XLogP3-AA (computed) | -0.6 | [5] |
| Boiling Point (computed) | 311 °C | [6] |
| Flash Point (computed) | 141.9 °C | [6] |
| Density (computed) | 1.1 g/cm³ | [6] |
| Refractive Index (computed) | 1.541 | [6] |
| Vapor Pressure (computed) | 0.000581 mmHg at 25°C | [6] |
| pKa (Strongest Basic) | 6.28 | [7] |
Biological Significance and Signaling Pathway
This compound is a key intermediate in the major metabolic pathway of histamine in many tissues. Its formation and subsequent conversion are essential for the inactivation of 1-methylhistamine, a biologically active metabolite of histamine.
The metabolic cascade begins with the methylation of histamine by histamine-N-methyltransferase (HNMT), a widely distributed enzyme. The resulting 1-methylhistamine is a weak H4-receptor agonist and its physiological roles are still under investigation. Subsequently, 1-methylhistamine is oxidatively deaminated by monoamine oxidase (MAO), particularly MAO-B, to yield this compound. This aldehyde is a transient and reactive species that is quickly oxidized by aldehyde dehydrogenase (ALDH) to the stable and inactive metabolite, 1-methylimidazole-4-acetic acid, which is then excreted in the urine.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature, likely due to its nature as a transient metabolite. However, based on the synthesis of related imidazole compounds and the analysis of similar aldehydes and methylimidazoles, the following protocols can be proposed.
Synthesis of this compound (Proposed)
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available imidazole-4-carbaldehyde.
Step 1: Methylation of Imidazole-4-carbaldehyde
This step is based on established methods for the N-methylation of imidazoles.[8]
-
Materials: Imidazole-4-carbaldehyde, sodium hydride (NaH) or a similar strong base, methyl iodide (CH₃I) or dimethyl sulfate, and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve imidazole-4-carbaldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and slowly add a molar equivalent of the strong base to deprotonate the imidazole nitrogen.
-
After stirring for a period to ensure complete deprotonation, add a molar equivalent of the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting 1-methylimidazole-4-carbaldehyde by column chromatography.
-
Step 2: Homologation to this compound
This can be achieved via a Wittig-type reaction followed by hydrolysis.
-
Materials: 1-methylimidazole-4-carbaldehyde, (methoxymethyl)triphenylphosphonium chloride, a strong base like n-butyllithium, and an anhydrous solvent like THF.
-
Procedure:
-
Prepare the Wittig reagent by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base in anhydrous THF.
-
Add the 1-methylimidazole-4-carbaldehyde to the ylide solution and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the resulting enol ether.
-
Hydrolyze the enol ether with a mild acid to yield this compound.
-
Purify the final product by column chromatography.
-
Analytical Methods for Quantification (Proposed)
Given its polar nature and low molecular weight, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most suitable technique for the quantification of this compound in biological matrices. The following proposed method is adapted from established protocols for the analysis of 4-methylimidazole.[9][10]
-
Sample Preparation (from biological fluids):
-
For plasma or urine samples, perform a protein precipitation step by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation.
-
The supernatant can be further cleaned up and concentrated using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.
-
Elute the analyte from the SPE cartridge and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) would be appropriate.
-
Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Precursor and product ion pairs would need to be optimized by infusing a standard solution of the analyte.
-
Conclusion
This compound, while not as extensively studied as its parent compound histamine, holds a significant position as a key intermediate in histidine metabolism. Its transient nature has made direct investigation challenging, yet an understanding of its properties and biological context is crucial for a complete picture of histamine's physiological and pathological roles. This guide has synthesized the available information on its history, properties, and metabolic pathway. Furthermore, it provides reasoned, extrapolated protocols for its synthesis and analysis, offering a valuable starting point for researchers and drug development professionals seeking to explore this important metabolite further. Future research focusing on the direct detection and quantification of this compound in biological systems will undoubtedly shed more light on its precise roles in health and disease.
References
- 1. naturdao.com [naturdao.com]
- 2. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Showing Compound Methylimidazole acetaldehyde (FDB023327) - FooDB [foodb.ca]
- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde and its Structural Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylimidazole-4-acetaldehyde and its structural analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of imidazole-based compounds for various therapeutic applications.
Introduction to this compound
This compound is a heterocyclic organic compound that belongs to the n-substituted imidazole class.[1][2] It is a known human and mouse metabolite, playing a role in histidine metabolism.[3] The core structure, a 1-methylimidazole ring, is a prevalent scaffold in numerous biologically active molecules and approved drugs, highlighting its significance in medicinal chemistry.[4] The unique electronic properties and ability of the imidazole ring to participate in hydrogen bonding and coordination chemistry allow it to interact with a wide array of biological targets.[5][6]
Synthesis of 1-Methylimidazole Analogues
The synthesis of substituted imidazoles can be achieved through various established methods. These methods can be adapted to generate a library of this compound analogues with modifications at the acetaldehyde moiety or other positions of the imidazole ring.
General Synthetic Strategies
Several key synthetic routes for the imidazole core have been reported:
-
Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form substituted imidazoles.[7][8]
-
van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine in a base-induced cycloaddition reaction to produce 1,4,5-trisubstituted imidazoles.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation has been effectively employed to accelerate the synthesis of polysubstituted imidazoles, often leading to higher yields in shorter reaction times.[10]
Experimental Protocol: Representative One-Pot Synthesis of Trisubstituted Imidazoles
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of analogues of this compound.
Materials:
-
Benzil (or other 1,2-dicarbonyl compound)
-
Aromatic aldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (5 mL) is prepared.
-
The reaction mixture is refluxed for 1-2 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure trisubstituted imidazole.
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of 1-Methylimidazole Analogues
Structural analogues of 1-methylimidazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of imidazole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and glioblastoma.[11] The anticancer mechanisms are often linked to the induction of apoptosis and cell cycle arrest.[6]
Quantitative Data on Anticancer Activity of Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | PPC-1 (Prostate) | 4.1 ± 1.0 | [11] |
| Compound 9 | PPC-1 (Prostate) | 10.3 ± 2.1 | [11] |
| Compound 14 | PPC-1 (Prostate) | 4.1 ± 1.0 | [11] |
| Compound 14 | U-87 (Glioblastoma) | 3.1 ± 0.1 | [11] |
| Compound 22 | PPC-1 (Prostate) | 7.9 ± 0.8 | [11] |
| Compound 22 | U-87 (Glioblastoma) | 47.2 ± 5.3 | [11] |
| CIP | MDA-MB-231 (Breast) | Not specified | [5] |
Antimicrobial Activity
Imidazole-containing compounds are well-known for their antimicrobial properties. Azole antifungals, for instance, are a major class of drugs used to treat fungal infections.[12] Analogues of 1-methylimidazole have also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can involve the disruption of cell wall synthesis or inhibition of protein synthesis.[8]
Quantitative Data on Antimicrobial Activity of Imidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| HL1 | S. aureus | 250 | [8] |
| HL1 | E. coli | 500 | [8] |
| HL2 | S. aureus | 125 | [8] |
| HL2 | E. coli | 250 | [8] |
Neuroprotective Activity
Recent research has explored the neuroprotective potential of imidazole derivatives. Certain analogues have shown promise in models of neurodegenerative diseases like Alzheimer's disease by protecting against oxidative stress and proteotoxicity.[13] The activation of the Heat Shock Transcription Factor (HSF-1) has been identified as a potential mechanism for these protective effects.[13]
Signaling Pathways Modulated by Imidazole Analogues
The diverse biological activities of 1-methylimidazole analogues stem from their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for target identification and mechanism-of-action studies in drug development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][14] Several trisubstituted imidazole derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[5] The inhibition of key kinases in this pathway, such as Akt and mTOR, represents a promising strategy for cancer therapy.[5][15]
PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole analogues.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and stress responses.[16] Imidazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAPK, and have shown potential as anti-inflammatory agents.[17][18]
MAPK signaling pathway and inhibition of p38 by imidazole analogues.
Apoptosis Induction Pathways
A common mechanism of action for many anticancer imidazole derivatives is the induction of apoptosis, or programmed cell death.[19][20] This can be triggered through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[7]
Simplified intrinsic apoptosis pathway induced by imidazole analogues.
Future Directions and Conclusion
The diverse biological activities of 1-methylimidazole analogues make them a highly promising scaffold for the development of novel therapeutics. Future research should focus on the synthesis and screening of a wider range of structural analogues of this compound to establish clear structure-activity relationships. Detailed mechanistic studies are also required to fully elucidate the signaling pathways modulated by these compounds and to identify specific molecular targets. The development of more potent and selective analogues, coupled with in-depth preclinical and clinical evaluation, holds the potential to translate the therapeutic promise of this compound class into effective treatments for a variety of diseases.
References
- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 5. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
The Reactivity Profile of 1-Methylimidazole-4-acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole-4-acetaldehyde is a key intermediate in human metabolism, arising from the breakdown of histamine. As an aldehyde, its reactivity is of significant interest in the fields of biochemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its role in biological pathways, its chemical characteristics, and relevant experimental data.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 124.14 g/mol .[1][2] Its structure features a methylated imidazole ring and an acetaldehyde functional group, which dictates its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Physical Description | Solid | [3] |
| CAS Number | 19639-03-3 | [2] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [2] |
| Boiling Point | 311 °C | [4] |
| Flash Point | 141.9 °C | [4] |
| Density | 1.1 g/cm³ | [4] |
Biological Significance and Reactivity
In humans, this compound is an integral part of histidine metabolism.[3] It is formed from tele-methylhistamine through the action of monoamine oxidase B (MAO-B) and is subsequently oxidized to tele-methylimidazoleacetic acid by aldehyde dehydrogenase (ALDH).[5]
Histamine Metabolism Pathway
The following diagram illustrates the central role of this compound in the metabolic cascade of histamine.
Enzymatic Oxidation by Aldehyde Dehydrogenase (ALDH)
The primary metabolic fate of this compound is its oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase (ALDH). The cytosolic form of ALDH exhibits activity towards this substrate.[1]
Kinetic Parameters of Cytosolic ALDH for this compound:
| Parameter | Value | Source |
| Km | 2.5 µM | [1] |
| Maximum Velocity (Vmax) | 40% of that for acetaldehyde | [1] |
This low Km value indicates a high affinity of the cytosolic ALDH for this compound, suggesting an efficient conversion in a physiological context.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its aldehyde functional group and the nature of the 1-methylimidazole ring.
Nucleophilic Addition Reactions
As an aldehyde, the carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate.
Common nucleophiles that can react with this compound include:
-
Amines (Primary and Secondary): Primary amines react to form imines (Schiff bases), while secondary amines yield enamines.[6][7]
-
Hydride Reagents (e.g., Sodium Borohydride): These reagents reduce the aldehyde to the corresponding primary alcohol, 1-methyl-4-(2-hydroxyethyl)imidazole.
-
Organometallic Reagents (e.g., Grignard Reagents): These carbon nucleophiles will add to the carbonyl to form secondary alcohols.
Reduction to 1-Methyl-4-(2-hydroxyethyl)imidazole
The reduction of the aldehyde functionality to a primary alcohol is a common and important transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.[8]
Experimental Protocols
General Protocol for Aldehyde Dehydrogenase Assay
This protocol is adapted from generic enzymatic assays for ALDH and can be optimized for this compound.[9][10]
Materials:
-
Purified cytosolic aldehyde dehydrogenase
-
1 M Tris-HCl buffer, pH 8.0
-
20 mM NAD⁺ solution
-
100 mM this compound stock solution (prepared fresh)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution in a cuvette.
-
Add the ALDH enzyme solution to the reaction mixture.
-
Initiate the reaction by adding a small volume of the this compound stock solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
General Protocol for Reduction with Sodium Borohydride
This protocol is based on standard procedures for the reduction of aldehydes.[11]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Deionized water
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-methyl-4-(2-hydroxyethyl)imidazole.
-
The product can be purified by column chromatography on silica gel.
Stability and Handling
Aldehydes can be susceptible to oxidation and polymerization. Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation. Solutions of the aldehyde should be prepared fresh for use in reactivity studies. The stability of the related compound, 4-methylimidazole, is good in a dry, well-ventilated place.[12] The pH of the medium can also influence the stability and reactivity of aldehydes.
Conclusion
This compound is a reactive aldehyde with a significant role in human metabolism. Its reactivity is characterized by the electrophilic nature of its carbonyl group, making it a substrate for aldehyde dehydrogenase and susceptible to nucleophilic attack. Understanding the reactivity profile of this compound is crucial for researchers in drug development and toxicology, particularly in the context of histamine metabolism and its potential off-target effects. Further studies to elucidate the kinetics of its reactions with various nucleophiles and its stability under different conditions would provide a more complete picture of its chemical behavior.
References
- 1. The role of cytoplasmic aldehyde dehydrogenase in the metabolism of N-tele-methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for Imidazole-4-acetaldehyde (HMDB0003905) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Identity: IUPAC Name and Synonyms
The compound of interest is unequivocally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-(1-methylimidazol-4-yl)acetaldehyde [1][2]. Due to its prevalence in various research contexts, it is also known by a multitude of synonyms. Understanding these alternative names is crucial for a comprehensive literature search and clear scientific communication.
Table 1: Synonyms for 2-(1-methylimidazol-4-yl)acetaldehyde
| Synonym | Reference(s) |
| 1-Methylimidazole-4-acetaldehyde | [1] |
| Methylimidazoleacetaldehyde | [1] |
| Methylimidazole acetaldehyde | [1] |
| 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [1] |
| (1-METHYL-1H-IMIDAZOL-4-YL)-ACETALDEHYDE | [1] |
| 1-Methylimidazol-3-ylacetaldehyde | [1] |
| N-Methylimidazole-3-acetaldehyde | [1] |
| 1H-Imidazole-4-acetaldehyde, 1-methyl- | [1] |
| N-methylimidazole-4-acetaldehyde | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(1-methylimidazol-4-yl)acetaldehyde is fundamental for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data available for this compound.
Table 2: Physicochemical Data for 2-(1-methylimidazol-4-yl)acetaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 19639-03-3 | [1] |
| Physical Description | Solid | |
| Boiling Point | 311 °C at 760 mmHg | [] |
| Density | 1.1 g/cm³ | [] |
| XLogP3-AA | -0.6 | |
| InChI Key | GCQHUBANENYTLB-UHFFFAOYSA-N | [1] |
| SMILES | CN1C=C(N=C1)CC=O | [1] |
Biological Context and Signaling Pathway
2-(1-methylimidazol-4-yl)acetaldehyde is a recognized human and mouse metabolite, playing a role in histidine metabolism[1]. It is formed from the metabolic breakdown of 1-methylhistamine[4]. This biochemical transformation is a key step in the catabolism of histamine, a crucial mediator of allergic and inflammatory responses.
The metabolic fate of 2-(1-methylimidazol-4-yl)acetaldehyde involves its further oxidation to methylimidazoleacetic acid. This pathway is essential for the deactivation and clearance of histamine and its methylated derivatives.
Experimental Protocols
Synthesis
General Synthetic Strategy (Hypothetical):
-
Starting Material: 2-(1-methylimidazol-4-yl)ethanol.
-
Oxidation: A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, could be employed to convert the primary alcohol to the aldehyde.
-
Reaction Conditions: The reaction would likely be carried out in an anhydrous aprotic solvent, such as dichloromethane, at controlled temperatures to prevent over-oxidation to the carboxylic acid.
-
Work-up and Purification: The reaction mixture would be quenched and extracted. The crude product would then be purified using column chromatography on silica gel.
Note: This is a generalized and hypothetical protocol. Researchers should conduct a thorough literature review for analogous reactions and optimize conditions accordingly.
Analysis
The analysis of 2-(1-methylimidazol-4-yl)acetaldehyde can be achieved through standard analytical techniques. Given its chemical structure, a combination of chromatographic and spectroscopic methods would be most effective.
Analytical Workflow:
Detailed Methodologies:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of the analyte in biological matrices. A reversed-phase C18 column could be used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to improve peak shape. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of the imidazole ring, derivatization may be necessary to improve volatility for GC analysis. Derivatizing agents such as trifluoroacetic anhydride could be employed. The GC would be equipped with a capillary column suitable for polar analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound. The characteristic chemical shifts of the aldehyde proton, the methylene protons, and the protons of the methyl-imidazole ring would provide definitive structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹.
Conclusion
This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, biological significance, and proposed experimental methodologies. While a specific, detailed synthesis protocol remains elusive in readily accessible literature, the provided information serves as a robust foundation for researchers and professionals in the fields of chemistry, pharmacology, and drug development to further investigate this important metabolite.
References
literature review of 1-Methylimidazole-4-acetaldehyde research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole-4-acetaldehyde is a key intermediate in the metabolic pathway of histamine, specifically in the catabolism of 1-methylhistamine. As a reactive aldehyde, its biological activities and potential pharmacological implications are of growing interest to the scientific community. This technical guide provides a comprehensive literature review of the research on this compound, summarizing its chemical properties, metabolic role, and the analytical methods used for its study. This document includes available quantitative data, details of experimental protocols where accessible, and visual representations of its metabolic pathway to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Chemical and Physical Properties
This compound, also known as N-tele-methylimidazole acetaldehyde, is a solid, alpha-CH2-containing aldehyde and an imidazolylacetaldehyde.[1][2][3] It is recognized as a human and mouse metabolite.[2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| CAS Number | 19639-03-3 | [2] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [2] |
| Synonyms | Methylimidazoleacetaldehyde, Methylimidazole acetaldehyde, 2-(1-methylimidazol-4-yl)acetaldehyde | [2] |
| Physical Description | Solid | [2] |
| XLogP3-AA | -0.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Metabolic Pathway and Biological Significance
This compound is an integral part of histidine metabolism.[2] In the brain, histamine is methylated by histamine N-methyltransferase (HNMT) to form 1-methylhistamine (also known as N-tele-methylhistamine).[4] This metabolite is then oxidized by monoamine oxidase B (MAO-B) to yield this compound.[4] Subsequently, this aldehyde is converted to 1-methylimidazole-4-acetic acid by aldehyde dehydrogenase (ALDH), primarily the cytosolic form.[1]
Figure 1: Metabolic conversion of 1-methylhistamine.
Quantitative Data
Research on the enzymatic kinetics of this compound metabolism has provided the following data for the cytosolic aldehyde dehydrogenase in human liver:
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| Cytosolic Aldehyde Dehydrogenase | N-tele-methylimidazole acetaldehyde | 2.5 | 40% of that with acetaldehyde | [1] |
Experimental Protocols
Synthesis
A general workflow for such an oxidation reaction is presented below:
Figure 2: General workflow for the synthesis of an imidazole aldehyde.
Enzymatic Assay for Aldehyde Dehydrogenase Activity
The activity of aldehyde dehydrogenase towards N-tele-methylimidazole acetaldehyde can be determined by monitoring the production of NADH spectrophotometrically. The substrate, this compound, is generated in situ by the oxidation of N-tele-methylhistamine with a suitable amine oxidase.
Principle:
-
N-tele-methylhistamine + O₂ + H₂O --(Amine Oxidase)--> This compound + NH₃ + H₂O₂
-
This compound + NAD⁺ + H₂O --(Aldehyde Dehydrogenase)--> 1-Methylimidazole-4-acetic acid + NADH + H⁺
The increase in absorbance at 340 nm due to the formation of NADH is measured to determine the enzyme activity.
Note: A detailed, step-by-step protocol from the primary literature by Henehan et al. (1985) was not fully accessible in the conducted search. Researchers should refer to the original publication for precise buffer compositions, enzyme concentrations, and reaction conditions.[1]
Analytical Methods
While specific protocols for the quantitative analysis of this compound are not extensively detailed in the available literature, methods for the analysis of its metabolic precursor and product, as well as related imidazole compounds, can be adapted. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques. For GC-MS analysis of the downstream product, 1-methylimidazole-4-acetic acid, a derivatization step is typically required.
Role in Drug Development and Toxicology
Currently, there is a significant lack of information in the public domain regarding the direct use of this compound in drug development. Its role as a metabolite of histamine suggests that it may have physiological or pathophysiological functions, but these have not been extensively explored.
Toxicological data for this compound is also scarce. However, studies on the related compound 4-methylimidazole (4-MEI) have been conducted due to its presence in some foods and beverages.[6] These studies may provide some insight into the potential toxicological profile of imidazole derivatives, but direct extrapolation of data is not advisable.
Future Directions
The research on this compound is still in its early stages. Future investigations could focus on several key areas:
-
Development of a robust and reproducible synthesis protocol. This would enable more widespread research into its biological effects.
-
Pharmacological characterization. Studies are needed to determine if this compound interacts with any receptors, particularly histamine receptors, or other biological targets.
-
Toxicological evaluation. A thorough assessment of its potential toxicity is necessary to understand any health risks associated with its endogenous formation or potential exogenous exposure.
-
Exploration of its role in neurological and other disorders. Given its origin from histamine metabolism in the brain, its potential involvement in neurological conditions warrants investigation.
Conclusion
This compound is a metabolically important intermediate in the histamine pathway. While some of its basic chemical and enzymatic properties have been characterized, there remain significant gaps in our understanding of its synthesis, pharmacology, and toxicology. This technical guide consolidates the currently available information and highlights the areas where further research is needed to fully elucidate the role of this intriguing molecule in biology and its potential for therapeutic applications.
References
- 1. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Human liver aldehyde dehydrogenase: subcellular distribution in alcoholics and nonalcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methylimidazole-4-acetaldehyde from 1-methylhistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of 1-Methylimidazole-4-acetaldehyde from 1-methylhistamine. It details both the well-established biological pathway and a proposed chemical synthesis protocol. The biological route involves the enzymatic oxidation of 1-methylhistamine by monoamine oxidase B (MAO-B). As a direct chemical equivalent for this specific conversion is not widely documented, a plausible synthetic method based on the selective oxidation of primary amines is presented. This application note includes detailed experimental protocols, quantitative data, and visual diagrams to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a key metabolite in the histamine metabolic pathway.[1][2] Histamine, a crucial biogenic amine, is first methylated to form 1-methylhistamine (tele-methylhistamine). Subsequently, 1-methylhistamine is oxidized to this compound by the enzyme monoamine oxidase B (MAO-B).[1][2] This aldehyde is an important intermediate, as it is further metabolized to 1-methylimidazole-4-acetic acid. The study of this pathway and its intermediates is vital for understanding histamine's role in various physiological and pathological processes. While the enzymatic synthesis is well-understood, this document also proposes a practical chemical synthesis route for researchers who may need to produce this compound in a laboratory setting for further studies.
Biological Pathway: Enzymatic Synthesis
In biological systems, this compound is synthesized from 1-methylhistamine as part of the histamine catabolism pathway.
Signaling Pathway Diagram:
Caption: Enzymatic conversion of 1-methylhistamine.
The process begins with the methylation of histamine by histamine N-methyltransferase (HNMT) to yield 1-methylhistamine. This is followed by the oxidative deamination of 1-methylhistamine, catalyzed by MAO-B, to produce this compound.[1][2] This aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 1-methylimidazole-4-acetic acid.
Proposed Chemical Synthesis Protocol
The following is a proposed protocol for the chemical synthesis of this compound from 1-methylhistamine. This method is based on the selective oxidation of primary amines to aldehydes using a neutral permanganate solution.[3][4]
Experimental Workflow Diagram:
Caption: Step-by-step chemical synthesis workflow.
Materials:
-
1-methylhistamine dihydrochloride
-
Potassium permanganate (KMnO₄)
-
t-Butyl alcohol
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Protocol:
-
Preparation of the Reactant Solution: In a round-bottom flask, dissolve 1-methylhistamine dihydrochloride (1.0 g, 5.0 mmol) in a mixture of t-butyl alcohol (20 mL) and deionized water (10 mL). Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Preparation of the Oxidizing Agent: In a separate beaker, prepare a solution of potassium permanganate (0.8 g, 5.0 mmol) in deionized water (20 mL).
-
Oxidation Reaction: Cool the 1-methylhistamine solution to 0-5 °C in an ice bath. Add the potassium permanganate solution dropwise to the stirred 1-methylhistamine solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, quench the excess permanganate by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the filter cake with dichloromethane. Separate the organic layer of the filtrate and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Isolation of the Product: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed chemical synthesis of this compound. Please note that these are estimated values based on similar reactions and would need to be confirmed experimentally.
| Parameter | Value |
| Starting Material | 1-methylhistamine dihydrochloride |
| Molecular Weight | 198.08 g/mol |
| Amount of Starting Material | 1.0 g |
| Moles of Starting Material | 5.0 mmol |
| Oxidizing Agent | Potassium permanganate (KMnO₄) |
| Moles of Oxidizing Agent | 5.0 mmol |
| Product | This compound |
| Molecular Weight | 124.14 g/mol |
| Theoretical Yield | 0.62 g |
| Expected Yield | 40-60% |
| Expected Product Mass | 0.25 - 0.37 g |
| Purity (post-chromatography) | >95% |
Safety Precautions
-
Handle potassium permanganate with care as it is a strong oxidizing agent.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with appropriate precautions.
Conclusion
This application note provides a dual perspective on the synthesis of this compound, covering both its natural enzymatic formation and a proposed chemical synthesis route. The detailed protocols and diagrams are intended to equip researchers with the necessary information to either study the biological pathway or produce the compound for further investigation. The proposed chemical synthesis offers a starting point for laboratory-scale production, which can be optimized to suit specific research needs.
References
- 1. Histamine Synthesis and Metabolism [sigmaaldrich.com]
- 2. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Analytical Detection of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole-4-acetaldehyde (1-MIAA) is a key intermediate in the metabolic pathway of histidine.[1] As a reactive aldehyde, its accurate quantification in biological matrices is crucial for understanding the biochemical sequelae of normal and pathological states. These application notes provide detailed protocols for the sensitive and specific detection of 1-MIAA using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). A prospective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for high-sensitivity applications.
Due to the inherent reactivity and polarity of aldehydes, derivatization is a critical step in these protocols to enhance stability, chromatographic retention, and detector response.[2][3]
Histidine Metabolism Pathway
The following diagram illustrates the position of this compound within the broader context of histidine metabolism.
Caption: Metabolic pathway of histidine to 1-Methylimidazole-4-acetic acid.
Comparative Summary of Analytical Methods
The following table summarizes the quantitative performance characteristics of the detailed analytical methods.
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL |
| Linear Range | 0.1 - 10 µg/mL | 0.01 - 5 µg/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Method 1: HPLC-UV Analysis with DNPH Derivatization
This method is based on the widely used derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be readily analyzed by reverse-phase HPLC with UV detection.[4]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of 1-MIAA with DNPH derivatization.
Detailed Protocol
1. Sample Preparation a. For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. For plasma or urine samples, proceed directly to deproteination. c. Add an equal volume of cold acetonitrile to the sample to precipitate proteins. d. Vortex and incubate at -20°C for 30 minutes. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant.
2. Derivatization a. To 500 µL of the supernatant, add 50 µL of a 0.5% (w/v) DNPH solution in acetonitrile and 10 µL of 1 M sulfuric acid as a catalyst. b. Vortex and incubate at 40°C for 1 hour in the dark. c. Extract the derivatized 1-MIAA (1-MIAA-DNPH) by adding 1 mL of hexane and vortexing vigorously for 1 minute. d. Centrifuge at 2,000 x g for 5 minutes to separate the phases. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 360 nm.[4]
Method 2: GC-MS Analysis with PFBHA Derivatization
This method offers higher sensitivity and specificity compared to HPLC-UV. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more volatile and thermally stable oxime derivative suitable for GC-MS analysis.[5]
Experimental Workflow
Caption: Workflow for GC-MS analysis of 1-MIAA with PFBHA derivatization.
Detailed Protocol
1. Sample Preparation a. Follow the same procedure as for the HPLC-UV method (Section 1a-f).
2. Derivatization a. To 500 µL of the supernatant, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 6.0). b. Vortex and incubate at 60°C for 1 hour.[6] c. After cooling to room temperature, extract the 1-MIAA-PFBHA oxime with 1 mL of ethyl acetate. d. Vortex vigorously and centrifuge to separate the layers. e. Transfer the organic layer to a new tube. f. Evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute in 50 µL of isooctane for GC-MS analysis.
3. GC-MS Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Negative Chemical Ionization (NCI) is recommended for high sensitivity.[6]
-
SIM Ions: Monitor characteristic ions of the 1-MIAA-PFBHA derivative (e.g., [M-HF]⁻, [M-H₂O]⁻).
Method 3: Prospective LC-MS/MS Analysis
For high-throughput and highly sensitive quantification, an LC-MS/MS method is recommended. This approach may not require derivatization, simplifying sample preparation. The methodology can be adapted from existing methods for other polar histidine metabolites.[7]
Proposed Protocol Outline
1. Sample Preparation: a. Simple protein precipitation with acetonitrile or methanol, followed by centrifugation. b. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration if necessary.
2. LC-MS/MS Conditions:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 column.[8]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 1-MIAA to ensure high selectivity and sensitivity.
Stability and Sample Handling
1-MIAA is a reactive aldehyde and may be unstable.[9] For optimal results, samples should be processed immediately after collection. If storage is necessary, samples should be kept at -80°C. Minimize freeze-thaw cycles. The use of antioxidants in the homogenization buffer may be considered to prevent oxidative degradation.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in various biological matrices. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. For routine analysis, HPLC-UV with DNPH derivatization offers a cost-effective solution. For more demanding applications requiring lower detection limits, GC-MS with PFBHA derivatization or a dedicated LC-MS/MS method are superior choices. Proper sample handling and consideration of the analyte's stability are paramount for obtaining accurate and reproducible results.
References
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auroraprosci.com [auroraprosci.com]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and reliable method for the quantitative analysis of 1-Methylimidazole-4-acetaldehyde using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol incorporates a pre-column derivatization step to enhance detection sensitivity and selectivity.
Introduction
This compound is a reactive aldehyde and an imidazole derivative that can be of interest in pharmaceutical development as a potential impurity or metabolite. Accurate and precise quantification is crucial for quality control and safety assessment. Due to the lack of a strong chromophore in the native molecule, a derivatization strategy is employed. This method utilizes 2,4-dinitrophenylhydrazine (DNPH) to react with the aldehyde group, forming a stable 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis spectroscopy.[1][2] This approach provides a sensitive and specific method for the determination of this compound in various sample matrices.
Experimental Workflow
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound (Reference Standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Perchloric Acid
-
Sodium Acetate
-
Trifluoroacetic Acid (TFA)[1]
Instrumentation
An HPLC system equipped with a UV-Vis detector was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Detector: UV-Vis Detector
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% TFA in Water (v/v)[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v)[1] |
| Gradient | 0-10 min: 40-80% B; 10-12 min: 80% B; 12-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm[1][2] |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation and Derivatization
-
Deproteinization (for biological matrices): To 100 µL of sample, add 200 µL of 3 M perchloric acid. Vortex and centrifuge at 10,000 rpm for 10 minutes.[1]
-
pH Adjustment: Transfer the supernatant to a new tube and adjust the pH to ~4.0 with sodium acetate buffer.[1]
-
Derivatization Reaction: Add a 50-fold molar excess of DNPH reagent (dissolved in acetonitrile with a small amount of acid) to the sample or standard solution.
-
Incubation: Vortex the mixture and incubate at 40°C for 60 minutes in a water bath.[1]
-
Filtration: After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
The developed method provides excellent separation of the this compound-DNPH derivative from the excess DNPH reagent and other potential matrix components. A representative chromatogram would show a sharp, well-defined peak for the analyte.
Method Validation Summary
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 50 µg/mL |
| Retention Time (min) | ~ 8.5 min |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (% Recovery) | 98.5% - 102.3% |
Note: The quantitative data presented are representative and may vary based on the specific instrumentation and experimental conditions.
Conclusion
This application note provides a detailed protocol for the reliable quantification of this compound by HPLC with UV detection. The pre-column derivatization with DNPH is effective for enhancing the detectability of the analyte. The method is shown to be linear, precise, accurate, and sensitive, making it suitable for routine quality control and research applications in the pharmaceutical industry.
References
Application Note: Quantification of 1-Methylimidazole-4-acetaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole-4-acetaldehyde is a key metabolite in the histidine metabolic pathway and plays a significant role in various physiological and pathological processes. Accurate quantification of this aldehyde is crucial for understanding its biological function and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the polar nature and low volatility of the target analyte, derivatization is essential for achieving optimal chromatographic separation and detection.[1] This protocol is designed to be a robust starting point for researchers and can be further optimized based on specific sample types and instrumentation.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Pyridine (all HPLC or GC grade)
-
Reagents: Isobutyl chloroformate (IBCF), Sodium carbonate (Na₂CO₃), Anhydrous sodium sulfate (Na₂SO₄)
-
Standards: this compound (analytical standard), Internal Standard (IS) (e.g., d4-1-Methylimidazole-4-acetaldehyde or a structurally similar compound not present in the sample)
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
2. Standard Solution Preparation
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., 1 mg/mL in ACN). From these, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 1-1000 ng/mL).
3. Sample Preparation and Extraction
This protocol provides a general guideline for biological fluids (e.g., plasma, urine). The procedure may require optimization based on the specific matrix.
-
Sample Collection: Collect and store biological samples at -80°C until analysis.
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of ice-cold ACN containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) (Optional, for cleaner samples):
-
Condition an appropriate SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
-
Evaporation: Evaporate the supernatant or the eluate to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization Procedure
Derivatization with isobutyl chloroformate is a common method for improving the volatility of imidazole compounds for GC-MS analysis.[2][3]
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of a pyridine/water solution (1:1, v/v).
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate solution to adjust the pH to approximately 9-10.
-
Derivatization Reaction: Add 20 µL of isobutyl chloroformate. Vortex vigorously for 30 seconds.
-
Reaction Time: Allow the reaction to proceed for 10 minutes at room temperature.
-
Extraction of Derivative: Add 200 µL of DCM and vortex for 1 minute. Centrifuge for 5 minutes at 2,000 x g.
-
Collection: Transfer the lower organic layer (DCM) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried extract to a GC vial with a micro-insert for analysis.
5. GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| MS Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
6. Data Analysis and Quantification
-
Quantification: Identify the retention times of the derivatized this compound and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for Quantitative Analysis
| Parameter | Value | Rationale |
| Analyte Information | ||
| Analyte | This compound | Target compound for quantification. |
| Derivatization Agent | Isobutyl chloroformate (IBCF) | Increases volatility for GC analysis.[2][3] |
| Internal Standard (IS) | d4-1-Methylimidazole-4-acetaldehyde | Corrects for matrix effects and variations in sample preparation and injection. |
| GC Parameters | ||
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for a wide range of derivatized compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Temperature Program | 80°C (2 min) -> 280°C (10°C/min) -> 280°C (5 min) | Provides good separation of the analyte from potential interferences. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and IS. |
| Quantifier Ion (m/z) | To be determined experimentally | The most abundant and specific fragment ion for the derivatized analyte. |
| Qualifier Ion(s) (m/z) | To be determined experimentally | Additional fragment ions to confirm the identity of the analyte. |
Note: The specific quantifier and qualifier ions for the IBCF derivative of this compound must be determined by analyzing a standard of the derivatized compound in full scan mode.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS quantification of this compound.
References
Application Notes and Protocols for the Derivatization of 1-Methylimidazole-4-acetaldehyde for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole-4-acetaldehyde is a reactive aldehyde that plays a role as a human and mouse metabolite.[1][2] Its analysis is crucial in various fields, including metabolomics, drug development, and toxicology, to understand its physiological and pathological significance. However, the inherent reactivity and polarity of this compound present analytical challenges. Derivatization is a key strategy to enhance its stability, improve chromatographic separation, and increase detection sensitivity.
This document provides detailed application notes and protocols for two effective derivatization methods for the analysis of this compound:
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV/Vis Analysis: A classic and robust method for the quantification of aldehydes.
-
Isobutyl Chloroformate (IBCF) Derivatization for GC-MS Analysis: A suitable method for volatile derivatives, offering high sensitivity and selectivity.
Data Presentation
The following table summarizes key quantitative data for the two derivatization methods, based on analyses of similar aldehyde and imidazole compounds. This data can be used as a benchmark for method development and validation for this compound.
| Parameter | DNPH Derivatization (HPLC-UV/Vis) | Isobutyl Chloroformate Derivatization (GC-MS) |
| Limit of Detection (LOD) | 4.3 - 21.0 µg/L (for various aldehydes)[3][4] | 0.0553 - 0.8914 µg/mL (for various imidazoles)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at low µg/L levels. | 0.2370 - 1.9373 µg/mL (for various imidazoles)[5] |
| **Linearity (R²) ** | > 0.999[6] | 0.9903 - 0.9992[5] |
| Recovery | >78% in plasma[7] | 58.84% - 160.99%[5] |
| Precision (RSD) | < 0.4% (for HPLC analysis)[8] | < 4.5% (for GC analysis)[9] |
Experimental Protocols
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV/Vis Analysis
This protocol is adapted from established methods for aldehyde derivatization.[3][7][10]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl)
-
Ultrapure water
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Preparation of DNPH Reagent:
-
Dissolve 2 mg of DNPH in 1 mL of acetonitrile.
-
Carefully add 10 µL of concentrated phosphoric acid or hydrochloric acid.
-
Vortex until the DNPH is completely dissolved. This reagent should be prepared fresh daily.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Derivatization Reaction:
-
To 1 mL of each standard or sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour in the dark.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-10 min: 40-80% Acetonitrile
-
10-15 min: 80% Acetonitrile
-
15-20 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at 360 nm.
-
Injection Volume: 20 µL.
-
Protocol 2: Derivatization with Isobutyl Chloroformate (IBCF) for GC-MS Analysis
This protocol is based on methods for the derivatization of imidazole-containing compounds.[5][9]
Materials:
-
This compound standard
-
Isobutyl Chloroformate (IBCF)
-
Pyridine
-
Anhydrous ethanol
-
Acetonitrile
-
Chloroform
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with acetonitrile.
-
-
Derivatization Reaction:
-
In a GC vial, add 100 µL of the standard or sample solution.
-
Add 60 µL of pyridine and 200 µL of anhydrous ethanol.
-
Add 70 µL of isobutyl chloroformate.
-
Cap the vial and vortex vigorously for 1 minute.
-
Allow the reaction to proceed at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of chloroform and 500 µL of 5% sodium bicarbonate solution.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a GC vial with an insert.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Chemical derivatization reactions of this compound.
References
- 1. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. d-nb.info [d-nb.info]
- 7. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. d-nb.info [d-nb.info]
- 10. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols for 1-Methylimidazole-4-acetaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-methylimidazole-4-acetaldehyde as a versatile building block in organic synthesis. The unique structural features of this compound, namely the presence of a reactive aldehyde group and a 1-methylimidazole moiety, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential pharmacological activity.
Introduction
This compound, with the chemical formula C₆H₈N₂O, is a solid organic compound that serves as a valuable intermediate in the synthesis of complex molecules.[1][2] Its structure incorporates a nucleophilic imidazole ring and an electrophilic aldehyde, allowing for a variety of chemical transformations. This dual reactivity makes it an ideal candidate for participation in multicomponent reactions and cyclization cascades, leading to the rapid construction of molecular complexity. This building block is particularly relevant in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds and natural products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| CAS Number | 19639-03-3 | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 311 °C | [2] |
| Flash Point | 141.9 °C | [2] |
| Density | 1.1 g/cm³ | [2] |
Applications in Organic Synthesis
This compound is a valuable building block for the construction of various heterocyclic scaffolds, most notably in the Pictet-Spengler and Ugi reactions.
Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline.[1][4] The resulting tetrahydro-β-carboline scaffold is a common core in many natural and synthetic bioactive molecules, including alkaloids with a wide range of pharmacological activities.[5][6]
The reaction of this compound with tryptamine is a key step in the synthesis of novel 1-(1-methylimidazol-4-yl)methyl-1,2,3,4-tetrahydro-β-carbolines. These compounds are of significant interest in drug discovery due to their structural similarity to known biologically active molecules.
Reaction Scheme:
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
The following is a general protocol for the Pictet-Spengler reaction between tryptamine and an aldehyde, which can be adapted for this compound.
-
Dissolve tryptamine (1.0 eq) in a suitable solvent such as a mixture of acetic acid and dichloromethane (e.g., 5:10 mL).[7]
-
Slowly add this compound (1.2 eq) to the solution.[7]
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature.
-
Basify the mixture to a pH of 9-10 using a suitable base, such as ammonium hydroxide (NH₄OH).[7]
-
Extract the product with an organic solvent like dichloromethane (CH₂Cl₂).[7]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(1-methylimidazol-4-yl)methyl-1,2,3,4-tetrahydro-β-carboline.
Quantitative Data (Representative)
| Aldehyde | Product Yield | Reference |
| Benzaldehyde | 25% | [7] |
| 3-Methoxybenzaldehyde | 73% | [7] |
| 2-Methoxybenzaldehyde | 9% | [7] |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot, multi-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6] This reaction is highly valued for its efficiency and ability to generate a high degree of molecular diversity from simple starting materials. This compound can serve as the aldehyde component in the Ugi reaction, leading to the synthesis of complex peptidomimetics incorporating the 1-methylimidazole moiety.
Reaction Workflow:
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
The following is a general experimental procedure for the Ugi reaction.
-
In a round-bottom flask, dissolve the amine (1.0 eq), carboxylic acid (1.0 eq), and this compound (1.0 eq) in a suitable solvent, such as methanol.
-
Stir the mixture at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (typically ranging from a few hours to 24 hours), monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bis-amide.
Signaling Pathways and Logical Relationships
The products derived from this compound, particularly the β-carboline derivatives, are often investigated for their potential to interact with various biological targets. For instance, β-carboline derivatives have been studied as potential inhibitors of enzymes like VEGFR2, which is implicated in angiogenesis, a critical process in tumor growth. The general logic for such a drug discovery process is outlined below.
Conclusion
This compound is a promising building block for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and drug development. Its ability to participate in powerful synthetic transformations like the Pictet-Spengler and Ugi reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile synthetic intermediate. Further research into the reactivity and applications of this compound is encouraged to expand the library of accessible bioactive molecules.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols for the Enzymatic Assay of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole-4-acetaldehyde is an aldehyde metabolite that plays a role in human and mouse metabolism, particularly in the histidine metabolism pathway.[1] The quantification of its enzymatic conversion is crucial for studying the activity of enzymes involved in its metabolism, such as Aldehyde Dehydrogenase (ALDH).[2] ALDHs are a group of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] Altered ALDH activity has been implicated in various diseases, including cancer and neurological disorders, making the measurement of its activity a key area of research.[4]
These application notes provide a detailed protocol for a colorimetric enzymatic assay to determine the activity of ALDH using this compound as a substrate. The assay is based on the reduction of NAD+ to NADH during the oxidation of the aldehyde, which then reduces a chromogenic probe, resulting in a colored product that can be measured spectrophotometrically.[5]
Metabolic Pathway
The enzymatic conversion of this compound is a key step in the histidine metabolism pathway. Monoamine oxidase (MAO) can catalyze the oxidative deamination of 1-methylhistamine to produce this compound.[6] Subsequently, Aldehyde Dehydrogenase (ALDH) oxidizes this compound to 1-methylimidazole-4-acetic acid.[6]
Caption: Metabolic pathway of this compound.
Experimental Protocol: Colorimetric ALDH Activity Assay
This protocol is adapted from established colorimetric aldehyde dehydrogenase activity assay kits.[4][5] The principle of this assay is the ALDH-catalyzed oxidation of this compound, which generates NADH. The resulting NADH then reduces a probe to a colored product, with the intensity of the color being proportional to the ALDH activity in the sample.
Materials and Reagents
| Reagent | Storage Temperature |
| ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0) | 4°C |
| This compound (Substrate) | -20°C |
| NAD+ Solution | -20°C |
| Colorimetric Probe (e.g., WST-1 or similar) | -20°C (protect from light) |
| Developer Enzyme Mix | -20°C |
| ALDH Positive Control (e.g., purified ALDH) | -80°C |
| NADH Standard (for standard curve) | -20°C |
| 96-well clear, flat-bottom microplate | Room Temperature |
| Spectrophotometric microplate reader | Room Temperature |
| Cell Lysis Buffer | 4°C |
| Purified Water | Room Temperature |
Experimental Workflow
Caption: General workflow for the ALDH enzymatic assay.
Procedure
1. Sample Preparation
-
Cell Lysate: Collect 1-5 x 10^6 cells and centrifuge. Resuspend the cell pellet in 100-200 µL of ice-cold ALDH Assay Buffer. Homogenize on ice and then centrifuge at 12,000 rpm for 5 minutes at 4°C to remove insoluble material.[5] Collect the supernatant for the assay.
-
Tissue Homogenate: Weigh approximately 50 mg of tissue and wash with ice-cold PBS. Homogenize the tissue in 200 µL of ice-cold ALDH Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes at 4°C.[5] Collect the supernatant.
-
Sample Dilution: It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[5]
2. NADH Standard Curve Preparation
-
Prepare a 1 mM NADH stock solution by reconstituting the NADH standard with purified water.
-
Create a series of standards by diluting the 1 mM NADH stock solution in ALDH Assay Buffer to final concentrations ranging from 0 to 20 nmol/well (e.g., 0, 2, 4, 6, 8, 10, 15, 20 nmol/well).
-
Add 50 µL of each standard to separate wells of the 96-well plate.
3. Reaction Mix Preparation
-
Prepare a sufficient volume of Reaction Mix for all samples, controls, and standards. For each well, mix the following components:
-
ALDH Assay Buffer
-
NAD+ Solution
-
Colorimetric Probe
-
Developer Enzyme Mix
-
-
Note: The exact volumes and concentrations of the above components will depend on the specific commercial kit being used. Follow the manufacturer's instructions.
4. Assay Measurement
-
Add 10-50 µL of your prepared samples (and positive control) to the designated wells of the 96-well plate. Adjust the final volume in each well to 50 µL with ALDH Assay Buffer.[5]
-
For sample background controls, prepare parallel wells containing the sample but substitute the substrate with ALDH Assay Buffer in the final step.[5]
-
Add 50 µL of the prepared Reaction Mix to each well containing the standards, samples, and controls. Mix well.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to each well.
-
Immediately start measuring the absorbance at 450 nm (or the recommended wavelength for the specific probe) in a kinetic mode, taking readings every 2-3 minutes for a total of 20-60 minutes at room temperature.[5] Alternatively, for an endpoint assay, incubate for a fixed time and then take a final absorbance reading.
Data Analysis
-
Standard Curve: Subtract the absorbance reading of the 0 nmol/well standard from all other standard readings. Plot the corrected absorbance values against the corresponding NADH concentrations (nmol/well) to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Sample Activity:
-
Select a time interval within the linear phase of the reaction for each sample.
-
Calculate the change in absorbance (ΔA450) per minute (Δt) for each sample.
-
Apply the ΔA450/min value to the NADH standard curve equation to determine the rate of NADH generation (B, in nmol/min).
-
The ALDH activity of the sample can be calculated using the following formula:
ALDH Activity (nmol/min/mL or U/L) = (B / V) x D
Where:
-
B = Amount of NADH generated in the sample well from the standard curve (nmol/min).
-
V = Volume of the sample added to the well (mL).
-
D = Sample dilution factor.
-
Data Presentation
Quantitative data from the assay should be organized for clarity and comparison.
Table 1: NADH Standard Curve Data
| NADH (nmol/well) | Absorbance at 450 nm (Corrected) |
| 0 | 0.000 |
| 2 | ... |
| 4 | ... |
| ... | ... |
| 20 | ... |
Table 2: Sample ALDH Activity
| Sample ID | Dilution Factor | ΔA450/min | ALDH Activity (U/L) |
| Control 1 | 1 | ... | ... |
| Sample A | 5 | ... | ... |
| Sample B | 5 | ... | ... |
| Positive Control | N/A | ... | ... |
Conclusion
This protocol provides a robust and detailed method for the enzymatic assay of this compound using a colorimetric detection system. By quantifying the activity of Aldehyde Dehydrogenase towards this specific substrate, researchers can gain valuable insights into histidine metabolism and the role of ALDH in various physiological and pathological conditions. Accurate and reproducible data can be obtained by carefully following the outlined procedures and maintaining consistency in experimental conditions.
References
- 1. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. abcam.com [abcam.com]
- 6. Human Metabolome Database: Showing metabocard for Methylimidazole acetaldehyde (HMDB0004181) [hmdb.ca]
Laboratory Preparation of 1-Methylimidazole-4-acetaldehyde: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This document provides a comprehensive set of application notes and detailed protocols for the laboratory-scale preparation of 1-Methylimidazole-4-acetaldehyde, a valuable building block in medicinal chemistry and related fields.
Application Notes
This compound is a reactive intermediate that can serve as a precursor for a variety of more complex molecules. Its bifunctional nature, possessing both a nucleophilic imidazole ring and an electrophilic aldehyde group, allows for diverse chemical transformations. In the context of drug development, this scaffold can be elaborated to introduce pharmacophoric features necessary for biological activity. The imidazole moiety is a common feature in many pharmaceuticals, often acting as a bioisostere for histidine or as a key coordinating ligand for metal-containing enzymes. The acetaldehyde functional group provides a handle for further chemical modifications, such as reductive amination to form substituted aminoethylimidazoles, oxidation to the corresponding carboxylic acid, or participation in various carbon-carbon bond-forming reactions.
Synthetic Strategy Overview
The laboratory preparation of this compound is most effectively achieved through a two-step synthetic sequence starting from the commercially available (or readily prepared) (1-methyl-1H-imidazol-4-yl)methanol. The overall transformation involves an initial oxidation of the primary alcohol to the corresponding aldehyde, followed by a one-carbon homologation to yield the target acetaldehyde.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol to 1-methyl-1H-imidazole-4-carbaldehyde
This initial step involves the selective oxidation of the primary alcohol to the aldehyde using manganese dioxide, a mild and effective oxidizing agent for this transformation.
Materials:
-
(1-methyl-1H-imidazol-4-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Acetone (anhydrous)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous acetone (approximately 10 mL per gram of starting material).
-
To the stirred solution, add activated manganese dioxide (5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with acetone to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to afford the crude 1-methyl-1H-imidazole-4-carbaldehyde as a solid. This product is often of sufficient purity for the next step.
Step 2: Wittig Homologation and Hydrolysis to this compound
This step utilizes a Wittig reaction with methoxymethylenetriphenylphosphorane to form an intermediate enol ether, which is then hydrolyzed under acidic conditions to yield the final product.
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium in hexanes or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
1-methyl-1H-imidazole-4-carbaldehyde (from Step 1)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon manifold)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: Wittig Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, 1.1 eq) to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at this temperature for 30 minutes.
-
Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
Part B: Hydrolysis and Purification
-
To the quenched reaction mixture, add a 2 M aqueous solution of hydrochloric acid and stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the enol ether.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity |
| 1 | (1-methyl-1H-imidazol-4-yl)methanol | 1-methyl-1H-imidazole-4-carbaldehyde | MnO₂ | Acetone | ~77% | >95% (crude) |
| 2 | 1-methyl-1H-imidazole-4-carbaldehyde | This compound | 1. (Ph)₃PCH₂OCH₃, n-BuLi2. HCl (aq) | THF | 60-80% (typical for Wittig homologation) | >98% (after chromatography) |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the laboratory preparation of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway Context (Hypothetical)
While specific signaling pathways involving this compound are not extensively documented, its structural motifs suggest potential interactions with biological systems. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a modulator.
Caption: Hypothetical signaling pathway modulation.
Applications in Metabolomics Research: Detailed Application Notes and Protocols
Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, offers a powerful lens to understand the intricate interplay between genetic and environmental factors in health and disease. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on key areas of metabolomics research.
Application Note 1: Cancer Biomarker Discovery
Objective: To identify potential biomarkers for breast cancer using an untargeted metabolomics approach with liquid chromatography-mass spectrometry (LC-MS).
Introduction: Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival.[1][2] Untargeted metabolomics allows for a broad screen of these metabolic changes, offering the potential to discover novel biomarkers for early diagnosis, prognosis, and therapeutic monitoring.[3][4][5] This application note details a protocol for the analysis of serum samples from breast cancer patients and healthy controls to identify differentiating metabolites.
Experimental Protocol: Untargeted LC-MS Metabolomics of Serum for Breast Cancer Biomarker Discovery
This protocol is adapted from a study on untargeted metabolomics for breast cancer biomarker discovery.[3]
1. Sample Preparation:
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum, add 400 µL of pre-chilled methanol (-20°C) for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.[6][7][8]
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute hydrophobic compounds, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.
-
Scan Range: m/z 70-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) to acquire MS/MS spectra for metabolite identification.[4][7]
-
3. Data Processing and Analysis:
-
Peak Picking and Alignment: Use software such as XCMS or MZmine to detect and align metabolic features across all samples.[9][10]
-
Normalization: Normalize the data to correct for variations in sample concentration and instrument response.
-
Statistical Analysis: Perform univariate (e.g., t-test, volcano plots) and multivariate (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) statistical analyses to identify significantly different metabolites between the breast cancer and healthy control groups.[9][11]
-
Metabolite Identification: Annotate and identify the significant metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with online databases (e.g., METLIN, HMDB) and in-house libraries.[10][12]
Quantitative Data
The following table summarizes a selection of significantly altered metabolites identified in the serum of breast cancer patients compared to healthy controls, as reported in a representative study.[3]
| Metabolite | Fold Change (Cancer vs. Control) | p-value | Putative Identification Confidence |
| Phenylalanine | 0.78 | < 0.01 | High (MS/MS match) |
| Tryptophan | 0.82 | < 0.01 | High (MS/MS match) |
| Indole | 1.25 | < 0.05 | Medium (Mass match) |
| LysoPC(16:0) | 0.65 | < 0.001 | High (MS/MS match) |
| LysoPC(18:0) | 0.71 | < 0.001 | High (MS/MS match) |
| Carnitine C18:1 | 0.75 | < 0.01 | Medium (Mass match) |
Visualization
Application Note 2: Drug-Induced Toxicity Assessment
Objective: To assess the hepatotoxicity of a drug candidate using a targeted gas chromatography-mass spectrometry (GC-MS) based metabolomics approach.
Introduction: Drug-induced liver injury (DILI) is a major cause of drug attrition during development and post-market withdrawal.[13][14][15] Metabolomics can provide a sensitive and mechanistic snapshot of drug-induced toxicity by identifying alterations in key metabolic pathways within the liver.[16][17] This application note outlines a protocol for analyzing liver tissue from rats treated with a potentially hepatotoxic compound.
Experimental Protocol: Targeted GC-MS Metabolomics of Liver Tissue for Hepatotoxicity Assessment
1. Sample Preparation:
-
Excise and immediately flash-freeze liver tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize approximately 50 mg of frozen tissue in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).
-
Add an internal standard mixture for quantification.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Perform a two-step derivatization:
-
Oximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to increase the volatility of polar metabolites.
-
-
Transfer the derivatized sample to a GC-MS autosampler vial.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to separate metabolites based on their boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites related to hepatotoxicity pathways (e.g., amino acid metabolism, fatty acid oxidation, glutathione synthesis).
-
3. Data Processing and Analysis:
-
Peak Integration and Quantification: Integrate the peak areas of the target metabolites and normalize them to the corresponding internal standards.
-
Statistical Analysis: Compare the concentrations of target metabolites between the drug-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data
The following table presents hypothetical but representative data of altered liver metabolites following treatment with a hepatotoxic compound, reflecting common patterns of drug-induced liver injury.
| Metabolite | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
| Alanine | 2.5 | < 0.01 | Amino Acid Metabolism |
| Glutamate | 1.8 | < 0.05 | Amino Acid Metabolism |
| Cysteine | 0.6 | < 0.05 | Glutathione Synthesis |
| Ophthalmic Acid | 3.2 | < 0.01 | Glutathione Depletion Marker |
| Palmitic Acid | 1.5 | < 0.05 | Fatty Acid Metabolism |
| Stearic Acid | 1.4 | < 0.05 | Fatty Acid Metabolism |
| Lactate | 2.1 | < 0.01 | Glycolysis |
Visualization
Application Note 3: Nutritional Metabolomics
Objective: To investigate the effect of a dietary intervention with omega-3 fatty acids on the plasma fatty acid profile using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: Nutritional metabolomics assesses the complex interplay between diet, metabolism, and health.[18][19] NMR spectroscopy is a powerful, non-destructive technique for quantifying a wide range of metabolites in biofluids, making it well-suited for monitoring metabolic responses to dietary changes.[19][20][21] This application note describes a protocol to analyze changes in plasma fatty acid concentrations following supplementation with icosapent ethyl (IPE), an ethyl ester of eicosapentaenoic acid (EPA).[22]
Experimental Protocol: NMR-Based Analysis of Plasma Fatty Acids
1. Sample Collection and Preparation:
-
Collect fasting blood samples in EDTA tubes at baseline and after the dietary intervention period.
-
Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
For NMR analysis, thaw plasma samples on ice.
-
To a specified volume of plasma, add a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP - trimethylsilyl propionate) for chemical shift referencing and quantification.
-
Transfer the mixture to an NMR tube.
2. NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiment: Acquire one-dimensional (1D) ¹H NMR spectra using a pulse sequence with water suppression (e.g., NOESYPR1D).
-
Acquisition Parameters: Set appropriate parameters for spectral width, number of scans, and relaxation delay to ensure accurate quantification.
3. Data Processing and Analysis:
-
Spectral Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using appropriate software.
-
Metabolite Quantification: Identify and quantify the signals corresponding to different fatty acids (e.g., EPA, DHA, arachidonic acid) by integrating the area of their characteristic peaks relative to the internal standard.
-
Statistical Analysis: Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the concentrations of fatty acids before and after the intervention.
Quantitative Data
The following table shows representative changes in plasma fatty acid concentrations after 28 days of IPE supplementation, based on a published study.[22]
| Fatty Acid | Concentration at Baseline (µmol/L) | Concentration after 28 days (µmol/L) | p-value |
| Eicosapentaenoic acid (EPA) | 55 ± 20 | 275 ± 90 | < 0.001 |
| Docosapentaenoic acid (DPA) | 30 ± 8 | 90 ± 25 | < 0.001 |
| Docosahexaenoic acid (DHA) | 150 ± 40 | 130 ± 35 | < 0.05 |
| Arachidonic Acid (AA) | 250 ± 60 | 210 ± 50 | < 0.01 |
| Linoleic Acid (LA) | 1500 ± 300 | 1350 ± 280 | < 0.01 |
| n-6/n-3 Ratio | 7.5 ± 2.1 | 2.6 ± 0.6 | < 0.001 |
Data are presented as mean ± standard deviation.
Visualization
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. shimadzu.com.sg [shimadzu.com.sg]
- 3. Evaluation of Untargeted Metabolomic Strategy for the Discovery of Biomarker of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics for Biomarker Discovery: Moving to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma sample preparation for untargeted metabolomics [bio-protocol.org]
- 7. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 9. Untargeted Metabolomics Analysis Process - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Metabolomic Analysis and Visualization Engine for LC–MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An accelerated workflow for untargeted metabolomics using the METLIN database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical and Omics-Based Advances in the Study of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Potential Role of Metabolomics in Drug-Induced Liver Injury (DILI) Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomic analysis to discriminate drug-induced liver injury (DILI) phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Noninvasive NMR/MRS Metabolic Parameters to Evaluate Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR-Based Metabolomics to Decipher the Molecular Mechanisms in the Action of Gut-Modulating Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR-based Metabolomics and Fatty Acid Profiles to Unravel Biomarkers in Preclinical Animal Models of Compulsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR-Based Metabolomic Profiling of Overweight Adolescents: An Elucidation of the Effects of Inter-/Intraindividual Differences, Gender, and Pubertal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI Insight - Icosapent ethyl–induced lipoprotein remodeling and its impact on cardiovascular disease risk markers in normolipidemic individuals [insight.jci.org]
Application Notes and Protocols for 1-Methylimidazole-4-acetaldehyde in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Methylimidazole-4-acetaldehyde, a key metabolite in histamine metabolism. While not currently a direct pharmaceutical agent, its role in biological pathways makes it a compound of significant interest in drug discovery and development, particularly in studies related to histamine signaling, aldehyde dehydrogenase (ALDH) activity, and the physiological effects of histamine metabolites.
Chemical and Physical Properties
This compound is a heterocyclic aldehyde and a human and mouse metabolite.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [3] |
| CAS Number | 19639-03-3 | [4] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [3] |
| Synonyms | Methylimidazoleacetaldehyde, N-Methylimidazole-4-acetaldehyde | [3] |
| Physical State | Solid | [4] |
Biological Significance and Metabolic Pathway
This compound is an intermediate in the catabolism of histamine.[2] Histamine, a crucial biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission, is metabolized through two primary pathways. One of these pathways involves the methylation of histamine by histamine-N-methyltransferase (HNMT) to form N-tele-methylhistamine. This is followed by the oxidative deamination of N-tele-methylhistamine by amine oxidases to yield this compound. Subsequently, this aldehyde is rapidly oxidized by cytosolic aldehyde dehydrogenase (ALDH) to the more stable carboxylic acid, 1-methylimidazole-4-acetic acid, which is then excreted.[5]
Understanding this pathway is critical for researchers investigating the pharmacological modulation of histamine levels and the effects of its metabolites.
Figure 1: Metabolic pathway of histamine to 1-Methylimidazole-4-acetic acid.
Potential Applications in Pharmaceutical Development
The imidazole nucleus is a common scaffold in a wide array of approved drugs, highlighting its importance in medicinal chemistry.[6][7][8] While this compound itself is not a therapeutic, its study is relevant in several areas:
-
Target for Modulating Histamine Levels: Inhibitors of the enzymes in the histamine metabolism pathway could be developed to treat conditions associated with aberrant histamine signaling. Understanding the kinetics of substrates like this compound is crucial for designing such inhibitors.
-
Biomarker Research: The levels of histamine metabolites, including the downstream product 1-methylimidazole-4-acetic acid, can serve as biomarkers for various physiological and pathological states.[9]
-
Drug Metabolism Studies: As a reactive aldehyde, this compound could potentially interact with other drugs or cellular components. Its characterization is important in the context of drug-drug interactions and off-target effects of compounds that modulate amine oxidases or aldehyde dehydrogenases.
Experimental Protocols
Synthesis of this compound
References
- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 3. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and determination of 1-methylimidazole-4-acetic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Methylimidazole-4-acetaldehyde. This compound is a metabolite in the histidine metabolism pathway and its characterization is crucial for various biochemical and pharmaceutical studies.
Introduction
This compound is an intermediate in the metabolic degradation of histidine. Due to its reactive aldehyde group and the imidazole ring, this molecule can be challenging to characterize. NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. These notes provide a comprehensive guide to performing 1D and 2D NMR experiments for this compound.
A critical consideration for the NMR analysis of imidazole aldehydes is the potential for equilibrium between the aldehyde and its hydrate form in aqueous solutions. This equilibrium is pH-dependent and can complicate spectral interpretation. It has been observed for similar compounds like imidazole-2-carboxaldehyde that the hydrate form can be a major species, affecting the chemical shifts and signal multiplicity.[1][2][3]
Quantitative NMR Data
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 7.7 | 138 - 140 |
| H-5 | 6.8 - 7.0 | 120 - 122 |
| N-CH₃ | 3.6 - 3.8 | 33 - 35 |
| -CH₂-CHO | 3.7 - 3.9 | 45 - 47 |
| -CH₂-CHO | 9.7 - 9.9 | 195 - 197 |
Note: Predicted data is aggregated from various computational chemistry sources and should be used as a guide.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the this compound sample is of high purity. Impurities can complicate spectral analysis.
-
Solvent Selection : Choose a deuterated solvent in which the sample is soluble. Common choices for polar molecules like this include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the aldehyde-hydrate equilibrium.
-
Concentration : For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 10-50 mg/mL is recommended.
-
Sample Filtration : To remove any particulate matter that can degrade spectral quality, filter the prepared sample through a glass wool-plugged pipette directly into a clean, dry NMR tube.
-
Internal Standard : For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., TSP for D₂O or TMS for organic solvents).
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample.
3.2.1. 1D ¹H NMR
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression : If using a non-deuterated or partially deuterated solvent, apply a solvent suppression technique (e.g., presaturation).
-
Spectral Width : ~16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
3.2.2. 1D ¹³C NMR
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width : ~220 ppm, centered around 100-120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as ¹³C is an insensitive nucleus.
3.2.3. 2D NMR Experiments
For unambiguous assignment of protons and carbons, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy) : To identify spin-spin coupled protons. This is useful for assigning the protons on the imidazole ring and the acetaldehyde moiety.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H-¹³C pairs. This is a powerful experiment for assigning the carbon signals based on the assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To observe correlations between protons and carbons over two to three bonds. This is crucial for connecting the methyl group to the imidazole ring and the acetaldehyde group to the ring.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Histidine Metabolism Pathway
This compound is an intermediate in the catabolism of histidine. The diagram below shows a simplified representation of this metabolic pathway.
Caption: Simplified histidine metabolism pathway.
Conclusion
These application notes and protocols provide a framework for the successful NMR analysis of this compound. By following these guidelines, researchers can obtain high-quality NMR data for structural confirmation and quantification. Given the potential for aldehyde-hydrate equilibrium, careful consideration of the experimental conditions, particularly pH and solvent, is essential for accurate spectral interpretation. The provided workflow and pathway diagrams serve as valuable visual aids for planning experiments and understanding the biochemical context of this metabolite.
References
protocol for handling and storage of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential use of 1-Methylimidazole-4-acetaldehyde. Due to the limited availability of specific safety and experimental data for this compound, this guide combines information from related compounds and general principles for handling reactive aldehydes. All procedures should be conducted with caution and appropriate safety measures.
Compound Information
This compound is an organic compound that plays a role as a human and mouse metabolite.[1] It is structurally an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde.[1]
Chemical and Physical Properties
A summary of the known and computed properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| CAS Number | 19639-03-3 | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Boiling Point (Computed) | 311 °C | ECHEMI[2] |
| Flash Point (Computed) | 141.9 °C | ECHEMI[2] |
| Density (Computed) | 1.1 g/cm³ | ECHEMI[2] |
| LogP (Experimental) | -0.067 | Human Metabolome Database[1] |
Safety, Handling, and Storage Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following protocols are based on best practices for handling reactive aldehydes and substituted imidazoles. A thorough risk assessment should be conducted before handling this compound.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn to minimize exposure:[4][5]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Glove suitability should be confirmed for the specific solvents being used.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Have an appropriate spill kit and emergency procedures readily available.
-
Label all containers with the full chemical name and any known hazards.[4]
-
-
Weighing and Transfer:
-
As the compound is a solid, handle it carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfer.
-
For dissolving, slowly add the solid to the solvent with stirring. Dimethyl sulfoxide (DMSO) is a common solvent for both polar and nonpolar compounds in research settings.[6]
-
-
General Precautions:
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a cool, dry place.[7] Refrigeration may be appropriate, but consult the supplier's recommendations if available.
-
Atmosphere: For compounds prone to oxidation or reaction with moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Container: Keep the container tightly sealed to prevent contamination and reaction with air or moisture.
-
Segregation: Store away from incompatible chemicals. Do not store alphabetically with other chemicals; group by chemical compatibility.[7]
Experimental Protocols
General Protocol for Solution Preparation
This protocol outlines a general procedure for preparing a stock solution of this compound.
-
Objective: To prepare a stock solution of a specified concentration.
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO)
-
Appropriate glassware (e.g., volumetric flask)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of this compound for the desired concentration and volume.
-
In a chemical fume hood, carefully weigh the calculated amount of the compound.
-
Transfer the weighed solid to the volumetric flask.
-
Add a portion of the solvent to the flask and swirl gently or use a magnetic stirrer to dissolve the solid completely.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution under the recommended storage conditions, protected from light if the compound is light-sensitive.
-
Signaling Pathways and Experimental Workflows
Histidine Metabolism Pathway
This compound is a metabolite in the histidine metabolism pathway.[1] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified pathway of histidine metabolism leading to this compound.
Aldehyde Dehydrogenase (ALDH) Activity Assay Workflow
The metabolism of this compound involves aldehyde dehydrogenase (ALDH). A general workflow for an ALDH activity assay is depicted below. This assay typically measures the production of NADH, which can be monitored spectrophotometrically.[8]
Caption: General workflow for an aldehyde dehydrogenase (ALDH) activity assay.
References
- 1. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Chemical Storage - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 1-Methylimidazole-4-acetaldehyde in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole-4-acetaldehyde is an organic compound classified as an N-substituted imidazole and an alpha-CH2-containing aldehyde.[1][2][3] It is recognized as a human and mouse metabolite, playing a role in histidine metabolism.[1][2] Specifically, it is biosynthesized from 1-methylhistamine by the enzyme amine oxidase and can be converted to methylimidazoleacetic acid by aldehyde dehydrogenase.[1] Given its role as a metabolite, investigating its effects in cell culture systems can provide valuable insights into metabolic pathways, potential cytotoxicity, and its influence on cellular signaling.
These application notes provide a framework for studying this compound in a cell culture setting, offering hypothetical protocols and data presentation for assessing its biological activity. The following sections outline potential research applications, detailed experimental procedures, and data interpretation.
Potential Research Applications
The use of this compound in cell culture can be explored in several key areas of research:
-
Metabolic Studies: As a metabolite in the histidine pathway, it can be used to study the effects of its accumulation or depletion on cellular function, energy metabolism, and related enzymatic activities.
-
Toxicity and Cytotoxicity Assays: Determining the dose-dependent effects of this compound on cell viability and proliferation is a crucial first step in understanding its biological impact.[4][5] This is particularly relevant for assessing the potential consequences of its accumulation in pathological states.
-
Signaling Pathway Analysis: Investigating how this compound may modulate cellular signaling cascades, particularly those related to metabolism, oxidative stress, or inflammation.
-
Drug Development: While its primary role is as a metabolite, understanding its cellular effects could inform the development of drugs targeting histidine metabolism or related pathways.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 98 ± 3.9 | 95 ± 4.2 |
| 50 | 92 ± 5.1 | 85 ± 3.8 |
| 100 | 81 ± 4.7 | 72 ± 5.5 |
| 250 | 65 ± 6.2 | 51 ± 4.9 |
| 500 | 42 ± 5.8 | 30 ± 3.7 |
Table 2: Hypothetical Effect of this compound on Aldehyde Dehydrogenase (ALDH) Activity
| Treatment | ALDH Activity (mU/mg protein) | Fold Change vs. Control |
| Control | 15.2 ± 1.8 | 1.0 |
| This compound (100 µM) | 28.9 ± 2.5 | 1.9 |
| Disulfiram (ALDH Inhibitor) (50 µM) | 4.1 ± 0.9 | 0.27 |
Signaling and Metabolic Pathways
Histidine Metabolism Pathway
The following diagram illustrates the position of this compound within the histidine metabolic pathway.
Caption: Metabolic conversion of Histidine to 1-Methylimidazole-4-acetic acid.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the effect of this compound on the viability of a selected cell line (e.g., HepG2).
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). Include a vehicle control (medium only).
-
Remove the medium from the wells and add 100 µL of the respective treatments.
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To measure the effect of this compound on the activity of ALDH in cell lysates.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
Aldehyde Dehydrogenase Activity Assay Kit (commercially available)
-
Protein quantification assay kit (e.g., BCA assay)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for measuring Aldehyde Dehydrogenase activity.
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Treat the cells with this compound at a predetermined concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the cell lysate using a BCA assay or similar method.
-
Perform the ALDH activity assay according to the manufacturer's instructions of the commercial kit. This typically involves adding a specific substrate and measuring the production of NADH or a fluorescent product over time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the ALDH activity and normalize it to the total protein concentration to obtain the specific activity (e.g., in mU/mg protein).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylimidazole-4-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylimidazole-4-acetaldehyde synthesis. Due to the limited availability of direct, published protocols for this specific molecule, this guide presents plausible synthetic routes derived from established chemical principles and analogous reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of this compound challenging?
A1: The synthesis of this compound presents challenges due to the sensitive nature of the acetaldehyde functional group, which is prone to self-condensation, oxidation, and other side reactions under various conditions. Additionally, direct formylation or acylation of the 1-methylimidazole ring at the C4 position can be difficult to achieve with high selectivity and yield.
Q2: What are the main impurities encountered during the synthesis?
A2: Common impurities may include unreacted starting materials, over-oxidized product (1-methylimidazole-4-acetic acid), products of self-condensation of the aldehyde, and isomers formed from non-selective reactions on the imidazole ring.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify products and byproducts in the reaction mixture.
Q4: Is this compound stable for storage?
A4: Aldehydes, in general, can be unstable and may require storage under an inert atmosphere at low temperatures to prevent oxidation and polymerization. It is advisable to use the product as quickly as possible after synthesis and purification.
Proposed Synthetic Routes and Troubleshooting
Based on established organic chemistry principles, two potential, multi-step synthetic routes are proposed. Each route is followed by a specific troubleshooting guide.
Route 1: From 1-Methylimidazole via Vilsmeier-Haack Formylation and Chain Extension
This route involves the formylation of commercially available 1-methylimidazole to produce 1-methylimidazole-4-carbaldehyde, followed by a one-carbon chain extension to yield the target acetaldehyde.
Step 1: Vilsmeier-Haack Formylation of 1-Methylimidazole
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane, DCM) to 0°C.
-
Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution while maintaining the temperature at 0°C to form the Vilsmeier reagent.
-
Add 1-methylimidazole dropwise to the Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C) for several hours, monitoring by TLC or HPLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methylimidazole-4-carbaldehyde.
-
Purify the crude product by column chromatography.
Step 2: Wittig Reaction for Chain Extension
-
Prepare the Wittig reagent from (methoxymethyl)triphenylphosphonium chloride and a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at low temperature.
-
Add the purified 1-methylimidazole-4-carbaldehyde to the ylide solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Hydrolyze the resulting enol ether with a mild acid (e.g., aqueous HCl or oxalic acid) to yield this compound.
-
Purify the final product by column chromatography.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Formylation) | Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions and low temperature during the addition of DMF to POCl₃. |
| Low reactivity of 1-methylimidazole. | Increase the reaction temperature or prolong the reaction time. | |
| Decomposition of product during workup. | Maintain low temperatures during quenching and neutralization. | |
| Formation of multiple products in Step 1 | Non-selective formylation at other positions of the imidazole ring. | Optimize the reaction temperature; lower temperatures may favor C4-formylation. |
| Low yield in Step 2 (Wittig Reaction) | Incomplete formation of the ylide. | Ensure the use of a strong enough base and anhydrous conditions. |
| Steric hindrance from the imidazole ring. | Use a less bulky phosphonium salt if possible. | |
| Incomplete hydrolysis of the enol ether | Insufficient acid strength or reaction time. | Increase the concentration of the acid or the hydrolysis time. Monitor by TLC. |
| Product degradation during purification | Sensitivity of the aldehyde to silica gel. | Use a deactivated silica gel (e.g., with triethylamine) for chromatography and work quickly. |
Route 2: N-Methylation of a Protected Imidazole-4-acetaldehyde Precursor
This approach involves the synthesis of a stable precursor, 1-(2-hydroxyethyl)imidazole, its oxidation to the corresponding aldehyde, protection of the aldehyde, N-methylation, and final deprotection.
Step 1: Synthesis of 1-(2-Hydroxyethyl)imidazole
-
React imidazole with 2-chloroethanol or ethylene oxide in a suitable solvent.
-
Purify the resulting 1-(2-hydroxyethyl)imidazole by distillation or crystallization.
Step 2: Oxidation to Imidazole-4-acetaldehyde
-
Protect the N1 position of 1-(2-hydroxyethyl)imidazole if necessary (e.g., with a Boc group).
-
Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like DCM.
-
Purify the resulting aldehyde.
Step 3: Protection of the Aldehyde
-
Protect the aldehyde functional group as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst) to prevent side reactions during the subsequent methylation step.
Step 4: N-Methylation
-
Deprotect the N1 position if it was protected in Step 2.
-
Methylate the N1 position of the imidazole ring using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or DMF).
Step 5: Deprotection of the Aldehyde
-
Hydrolyze the acetal protecting group using mild acidic conditions (e.g., aqueous acetic acid or dilute HCl) to regenerate the acetaldehyde functionality.
-
Purify the final product, this compound, by column chromatography.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 2 (Oxidation) | Over-oxidation to the carboxylic acid. | Use a mild and selective oxidizing agent (PCC, DMP). Monitor the reaction carefully by TLC. |
| Incomplete reaction. | Increase the equivalents of the oxidizing agent or the reaction time. | |
| Difficulty in aldehyde protection (Step 3) | Unfavorable equilibrium. | Use a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Low yield in N-methylation (Step 4) | Incomplete deprotonation of the imidazole nitrogen. | Use a sufficiently strong base (e.g., NaH) and ensure anhydrous conditions. |
| Side reaction with the methylating agent. | Add the methylating agent slowly at a low temperature. | |
| Product degradation during deprotection (Step 5) | Aldehyde is sensitive to strong acid. | Use mild acidic conditions and monitor the reaction closely to avoid prolonged exposure. |
| Incomplete deprotection | Insufficient acid or reaction time. | Gently warm the reaction or increase the acid concentration slightly. |
Quantitative Data Summary (Illustrative)
The following tables provide illustrative quantitative data for key reaction steps, based on typical conditions for similar transformations. These should be optimized for the specific synthesis of this compound.
Table 1: Vilsmeier-Haack Formylation Conditions
| Parameter | Range | Optimal (Proposed) |
| Molar Ratio (1-MeIm:POCl₃:DMF) | 1:1:1 to 1:2:2 | 1:1.5:1.5 |
| Temperature (°C) | 0 to 80 | 40 |
| Reaction Time (h) | 2 to 24 | 6 |
| Typical Yield (%) | 40 - 70 | ~60 |
Table 2: Wittig Reaction Conditions
| Parameter | Range | Optimal (Proposed) |
| Molar Ratio (Aldehyde:Ylide) | 1:1 to 1:1.5 | 1:1.2 |
| Temperature (°C) | -78 to 25 | 0 to 25 |
| Reaction Time (h) | 1 to 12 | 4 |
| Typical Yield (%) | 50 - 80 | ~70 |
Table 3: N-Methylation Conditions
| Parameter | Range | Optimal (Proposed) |
| Molar Ratio (Imidazole:Base:MeI) | 1:1:1 to 1:1.2:1.2 | 1:1.1:1.1 |
| Temperature (°C) | 0 to 25 | 0 |
| Reaction Time (h) | 1 to 6 | 2 |
| Typical Yield (%) | 70 - 95 | ~85 |
Visualizations
Experimental Workflow Diagrams
Caption: Proposed workflow for Route 1.
Caption: Proposed workflow for Route 2.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
1-Methylimidazole-4-acetaldehyde stability and degradation issues
Welcome to the technical support center for 1-Methylimidazole-4-acetaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a heterocyclic compound containing an imidazole ring substituted at the 1-position with a methyl group and at the 4-position with an acetaldehyde group. It is known to be a human and mouse metabolite.[1][2] In research, it may be used as a chemical intermediate or a building block in the synthesis of more complex molecules, including pharmaceuticals.
Q2: What are the primary stability concerns for this compound?
As a molecule with an aldehyde functional group, this compound is susceptible to several degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 1-Methylimidazole-4-acetic acid. This is a common metabolic pathway.[3]
-
Polymerization: Aldehydes, including acetaldehyde itself, are known to undergo polymerization, especially in the presence of certain metals or upon changes in temperature.[4]
-
pH Sensitivity: The stability of the compound can be influenced by the pH of the solution. Acidic or basic conditions can catalyze degradation reactions.
-
Light and Air Sensitivity: Like many organic compounds, prolonged exposure to light and air (oxygen) can promote degradation.
Q3: How should I properly store this compound?
To ensure maximum stability, it is recommended to:
-
Store at low temperatures: Keep the compound at -20°C or lower for long-term storage.
-
Protect from light: Use an amber vial or store the container in a dark place.
-
Inert Atmosphere: For optimal stability, especially for the solid form and for solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Use of Solvents: If storing in solution, use anhydrous aprotic solvents. If aqueous solutions are necessary, they should be freshly prepared and used promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound. | Verify the purity of your compound before use. Consider performing a stability test under your specific experimental conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | The most likely degradation product is 1-Methylimidazole-4-acetic acid due to oxidation. Other possibilities include polymers or adducts. Use LC-MS to identify the mass of the new peaks and compare with potential degradation products. |
| Loss of compound in solution over a short period. | Rapid degradation in the chosen solvent or buffer. | Assess the stability of this compound in your specific solvent or buffer system. Prepare fresh solutions immediately before use. If using aqueous buffers, consider de-gassing the buffer to remove dissolved oxygen. |
| Discoloration or change in the physical appearance of the solid compound. | Potential polymerization or oxidation. | Do not use the compound if its appearance has changed. It is advisable to acquire a new batch. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Solvent or buffer of interest
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent/buffer to a specific concentration (e.g., 1 mg/mL).
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC or LC-MS method to determine the initial peak area of this compound.
-
Incubation: Aliquot the stock solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the sample using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks should also be monitored and quantified if possible.
Protocol 2: Identification of Degradation Products using LC-MS
This protocol describes how to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent and intentionally stress it to induce degradation (e.g., by heating, exposure to air, or adjusting the pH).
-
LC-MS Analysis: Inject the stressed sample into an LC-MS system.
-
Mass-to-Charge Ratio (m/z) Identification: Analyze the mass spectrum for new peaks that are not present in a fresh, unstressed sample.
-
Structure Elucidation:
-
Compare the observed m/z values with the calculated masses of potential degradation products. The most likely primary oxidation product is 1-Methylimidazole-4-acetic acid (C6H8N2O2), which would have a different molecular weight.
-
For more complex degradation products, fragmentation patterns (MS/MS) can be used to help elucidate the structure.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of Crude 1-Methylimidazole-4-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Methylimidazole-4-acetaldehyde.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of crude this compound.
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, the corresponding alcohol (1-methylimidazole-4-ethanol) from over-reduction, and the corresponding carboxylic acid (1-methylimidazole-4-acetic acid) from oxidation.[1] Aldol condensation products and other self-condensation byproducts may also be present.
Q2: My crude product is a dark oil or solid. How can I get a preliminary assessment of its purity?
A2: A quick purity assessment can be done using Thin Layer Chromatography (TLC). Developing a suitable solvent system will be crucial for subsequent column chromatography. A typical starting point could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize impurities.
Q3: I am considering purification by distillation. What are the potential challenges?
A3: this compound has a high boiling point (predicted to be around 311°C at atmospheric pressure), which can lead to decomposition upon heating.[2] It is highly recommended to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation. For the related compound 1-methylimidazole, distillation is carried out at 100-110 °C under a pressure of 4.0 kPa.[3]
Q4: During column chromatography on silica gel, I am observing significant product loss or streaking. What could be the cause?
A4: Aldehydes can sometimes be unstable on silica gel, which is slightly acidic.[1] The imidazole moiety is also basic and can interact strongly with the silica surface, leading to poor separation and recovery. Consider the following troubleshooting steps:
-
Neutralize the silica gel: You can use a mobile phase containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1%).
-
Use a different stationary phase: Alumina is a viable alternative to silica gel. For a similar compound, imidazole-4-aldehyde, chromatography on alumina using a mixture of anhydrous ethanol and acetone for elution has been reported.[4]
-
Optimize your solvent system: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, might improve separation.
Q5: Can I purify this compound by recrystallization?
A5: Recrystallization is a potential purification method if your crude product is a solid. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for imidazole derivatives include acetone-water mixtures and ethanol-ethyl acetate.[5] For other imidazoles, solvents like methanol, benzene, and toluene have also been used.[6] Experiment with a range of solvents on a small scale to find the optimal one.
Q6: My purified product is initially a colorless or pale yellow solid/oil but darkens over time. What is happening and how can I prevent it?
A6: Aldehydes are prone to oxidation, which can lead to the formation of colored impurities. The imidazole ring can also be susceptible to degradation. To ensure the stability of your purified product:
-
Store it under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it at a low temperature (refrigerated or frozen).
-
Protect it from light.
Q7: Is there a chemical method to remove aldehyde-specific impurities?
A7: Yes, the formation of a bisulfite adduct is a classic method for purifying aldehydes.[1] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the separation of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by treatment with a base like sodium bicarbonate.[1] This method is particularly useful for removing impurities that are not easily separated by chromatography or distillation.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Expected Recovery | Potential Issues |
| Vacuum Distillation | Pressure: ~4.0 kPa; Temperature: 100-110 °C (estimated based on 1-methylimidazole)[3][7] | >99% (for 1-methylimidazole)[3] | High | Thermal decomposition if temperature is too high. |
| Column Chromatography (Silica Gel) | Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5% triethylamine[8] | Variable, depends on crude purity and optimization | Moderate to High | Decomposition on acidic silica, strong binding.[1] |
| Column Chromatography (Alumina) | Mobile Phase: 25% Anhydrous ethanol in acetone (for imidazole-4-aldehyde)[4] | High | 75-80% (for imidazole-4-aldehyde)[4] | Requires optimization for the target molecule. |
| Recrystallization | Solvent: Ethanol, Acetone/Water, Toluene[5][6] | High | Variable | Finding a suitable solvent can be challenging. |
| Bisulfite Adduct Formation | Reagent: Saturated sodium bisulfite solution[1] | Very High | Good | Reaction can be slow; regeneration step required.[1] |
Experimental Protocols
Purification by Vacuum Distillation
Objective: To purify this compound by separating it from less volatile and non-volatile impurities.
Methodology:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 4.0 kPa.
-
Gently heat the distillation flask in a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. Based on the boiling point of 1-methylimidazole, a temperature range of 100-110 °C at 4.0 kPa can be a starting point for optimization.[3][7]
-
Once the desired fraction is collected, stop the heating, and carefully and slowly release the vacuum.
-
Analyze the purity of the collected fraction using techniques like NMR or GC-MS.
Purification by Column Chromatography on Alumina
Objective: To purify this compound by separating it from impurities with different polarities.
Methodology:
-
Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the alumina slurry.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the alumina column.
-
Begin eluting the column with a suitable mobile phase. Based on a similar compound, a starting point could be a mixture of acetone and anhydrous ethanol.[4] A gradient elution from a less polar to a more polar solvent system is often effective.
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Assess the purity of the final product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: 1-Methylimidazole-4-acetaldehyde Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of 1-Methylimidazole-4-acetaldehyde.
FAQs: Quick Solutions to Common Problems
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a polar, basic compound like this compound is often due to strong interactions with residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (pKa ~3.5-4.5). A pH above 5 should significantly reduce tailing. However, be mindful of the column's pH stability.
-
Use of an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped) to minimize secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions and improve peak shape.[1][2][3]
-
Consider an Alternative Stationary Phase: If tailing persists, explore stationary phases with different surface chemistry, such as those used in HILIC or mixed-mode chromatography.
-
Q2: I am observing a co-eluting peak with my analyte. How do I confirm it's a true co-elution and not a peak shape issue?
A2: Differentiating between co-elution and peak distortion is crucial.
-
Peak Shape Analysis: Look for shoulders or non-symmetrical peak shapes which can indicate a hidden peak.
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can perform peak purity analysis. A non-homogenous spectrum across the peak suggests the presence of more than one compound.
Q3: What are the primary chromatographic modes I should consider for separating this compound from its impurities?
A3: Due to its polar and basic nature, several chromatographic modes can be effective:
-
Reversed-Phase (RP) HPLC: While challenging due to poor retention of polar compounds, it can be optimized using ion-pairing agents or by carefully controlling the mobile phase pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and often provides good retention and alternative selectivity compared to reversed-phase.[4][5][6][7]
-
Mixed-Mode Chromatography (MMC): This approach combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single column, offering unique selectivity for polar and ionizable compounds.[8][9][10][11][12]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-elution issues with this compound.
Step 1: Initial Assessment and Method Optimization
Before making significant changes to your method, ensure your current system is optimized.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Step 2: Modifying Chromatographic Parameters
If initial optimizations are insufficient, systematic changes to the chromatographic conditions are necessary. The following table summarizes key parameters and their expected impact on the separation of this compound.
| Parameter | Recommended Change | Expected Outcome | Potential Issues |
| Mobile Phase pH | Increase pH towards 7.0 (if using a suitable column) | Decrease peak tailing by suppressing silanol interactions. May alter the elution order of impurities. | Limited by column stability. Analyte stability at higher pH should be considered. |
| Buffer Concentration | Increase buffer concentration (e.g., from 10 mM to 50 mM) | Improved peak shape and potentially altered selectivity.[2][3][13] | Higher backpressure. Potential for salt precipitation in high organic mobile phases. |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa) | Change in selectivity due to different solvent properties. | Methanol provides different hydrogen bonding capabilities which can affect polar analytes. |
| Column Temperature | Increase or decrease temperature by 5-10 °C | Can affect retention times and selectivity. Lower viscosity at higher temperatures can improve efficiency. | Analyte stability at elevated temperatures. |
| Flow Rate | Decrease flow rate | May improve resolution for closely eluting peaks. | Longer run times. |
| Gradient Slope | Decrease the gradient slope (make it shallower) | Increased separation time between peaks, potentially resolving co-elution. | Longer run times, broader peaks. |
Step 3: Exploring Alternative Chromatographic Modes
If co-elution persists after optimizing your current method, a change in the fundamental separation mechanism is often the most effective solution.
Method Selection Guide
Caption: A guide for selecting an appropriate chromatographic mode.
Experimental Protocols (Starting Points)
The following are suggested starting protocols. Optimization will be required for your specific application and impurity profile.
Protocol 1: HILIC Method
HILIC is an excellent choice for retaining and separating highly polar compounds like this compound.[4][5][6][7]
| Parameter | Condition |
| Column | HILIC Stationary Phase (e.g., Amide, Diol, or bare Silica) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm or Mass Spectrometry |
Protocol 2: Mixed-Mode Chromatography Method
Mixed-mode chromatography can provide unique selectivity by combining reversed-phase and ion-exchange mechanisms.[8][9][10][11][12]
| Parameter | Condition |
| Column | Mixed-Mode Stationary Phase (e.g., C18 with embedded anion-exchange groups) |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm or Mass Spectrometry |
Protocol 3: Ion-Pair Reversed-Phase HPLC Method
Ion-pair chromatography can be used to improve the retention of polar, ionizable compounds on a standard reversed-phase column.[14][15][16][17][18]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 5 mM Sodium 1-Heptanesulfonate in 20 mM Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Note: When using ion-pairing reagents, it is advisable to dedicate a column to this method to avoid carryover effects. Ion-pair reagents are generally not compatible with mass spectrometry.[14]
Protocol 4: Derivatization for Improved Separation
In cases of severe co-elution or poor detection, derivatization of the aldehyde functional group can be considered. This alters the physicochemical properties of the analyte, often leading to improved chromatographic behavior and detectability.[19][20][21][22][23]
Example Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH)
-
Reaction: The aldehyde group of this compound reacts with DNPH to form a stable, less polar hydrazone derivative.
-
Benefit: The resulting derivative will have increased hydrophobicity, leading to better retention on a reversed-phase column and a strong chromophore for enhanced UV detection.
-
General Procedure:
-
Mix the sample containing this compound with an acidic solution of DNPH.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes).
-
Quench the reaction and inject the derivatized sample onto a standard C18 column.
-
Analyze using a mobile phase of acetonitrile and water.
-
This technical support guide provides a comprehensive framework for addressing co-elution issues in the chromatography of this compound. By systematically applying these troubleshooting steps and considering the alternative methodologies, researchers can develop robust and reliable analytical methods.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sielc.com [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. [Recent advances in chemical derivatization-based chromatography-mass spectrometry methods for analysis of aldehyde biomarkers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of 1-Methylimidazole-4-acetaldehyde (MIAL)
Welcome to the technical support center for the quantification of 1-Methylimidazole-4-acetaldehyde (MIAL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIAL) and why is it challenging to quantify?
This compound (MIAL), a metabolite of 1-methylhistamine involved in histidine metabolism, presents several analytical challenges due to its chemical properties.[1][2] As an α-CH2-containing aldehyde with an imidazole ring, it is a small, polar molecule.[1][3] Such compounds are often difficult to retain on standard reverse-phase liquid chromatography (LC) columns, leading to poor chromatographic resolution. Furthermore, the aldehyde group is highly reactive, making the molecule prone to instability and degradation during sample collection, preparation, and analysis. Its low molecular weight and potential for low concentrations in biological samples also necessitate highly sensitive detection methods, which are often hindered by poor ionization efficiency in mass spectrometry (MS).[4]
Q2: My MIAL signal is very low or undetectable by LC-MS. What are the potential causes and solutions?
Low or no signal for MIAL in LC-MS analysis is a common issue. The primary reasons and troubleshooting steps are outlined below:
-
Poor Ionization Efficiency: Aldehydes, including MIAL, often exhibit weak ionization in common MS sources like electrospray ionization (ESI).
-
Analyte Instability: The aldehyde functional group is susceptible to oxidation and other degradation pathways.
-
Solution: Minimize sample handling time and keep samples at low temperatures. Consider immediate derivatization after sample collection to form a more stable product.
-
-
Sub-optimal LC Conditions: Poor retention on the LC column can lead to co-elution with matrix components, causing ion suppression.
-
Solution: Optimize your LC method. For polar compounds like MIAL, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded reverse-phase column. Adjusting the mobile phase composition and pH can also improve retention.
-
Q3: What are the best practices for sample handling and storage to ensure MIAL stability?
Due to the reactive nature of aldehydes, proper sample handling and storage are critical for accurate quantification.
-
Temperature: Store biological samples at -80°C immediately after collection.
-
pH: Maintain a neutral or slightly acidic pH (around 6-7) during sample preparation to minimize aldehyde reactivity.
-
Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for extraction to prevent oxidation.
-
Derivatization: For maximum stability, derivatize the samples as soon as possible after collection. The resulting derivative is typically more stable than the parent aldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the imidazole ring with active sites on the LC column packing material. | Use a column with end-capping or a newer generation silica. Mobile phase additives, such as a small amount of a competing base (e.g., triethylamine), can also improve peak shape. |
| High Background Noise in MS | Co-elution of matrix components. | Improve sample clean-up using solid-phase extraction (SPE). Optimize the LC gradient to better separate MIAL from interfering substances. |
| Inconsistent Results/Poor Reproducibility | Degradation of MIAL during sample preparation or storage. | Strictly control temperature and time at each step of the protocol. Ensure consistency in the derivatization reaction conditions (time, temperature, reagent concentration). |
| Multiple Peaks for MIAL | Formation of hydrates or hemiacetals in aqueous or alcoholic solutions. | Ensure complete derivatization to a single, stable product. Control the water and alcohol content of your samples and standards. |
Experimental Protocols
General Protocol for Derivatization of MIAL for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific application. A common derivatization agent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH).
Materials:
-
MIAL standard
-
Biological matrix (e.g., plasma, urine)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and a small amount of acid, e.g., phosphoric acid)
-
Internal Standard (e.g., an isotope-labeled aldehyde)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Spike the internal standard into the samples and standards.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
-
Collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add an equal volume of the DNPH solution.
-
Vortex and incubate at room temperature for 1 hour.
-
-
Sample Clean-up (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% ACN in water) to remove polar interferences.
-
Elute the derivatized MIAL with a higher percentage of organic solvent (e.g., 90% ACN).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transition for the MIAL-DNPH derivative in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data Summary: Common Derivatization Reagents for Aldehydes
| Derivatization Reagent | Target Functional Group | Key Advantages | Typical Reaction Conditions |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehydes, Ketones) | Forms stable hydrazones, strong UV chromophore, good ionization in negative mode ESI. | Acidic conditions, room temperature. |
| Dansyl Hydrazine | Carbonyl (Aldehydes, Ketones) | Introduces a fluorescent tag and a readily ionizable tertiary amine. | Mildly acidic, 60°C. |
| Girard's Reagent T | Carbonyl (Aldehydes, Ketones) | Introduces a permanent positive charge (quaternary ammonium), enhancing ESI+ signal. | Mildly acidic, room temperature. |
| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | Aliphatic Aldehydes | Highly sensitive and selective, introduces a permanent positive charge. | pH 5.7, 10°C. |
Visualizations
References
optimizing reaction conditions for 1-Methylimidazole-4-acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 1-Methylimidazole-4-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is not commonly available commercially and typically requires multi-step synthesis. A general approach involves the formylation of 1-methylimidazole followed by chain extension. Key synthetic strategies are derived from the synthesis of related imidazole aldehydes. One plausible route begins with the Vilsmeier-Haack formylation of 1-methylimidazole to yield 1-methylimidazole-4-carbaldehyde, followed by a Wittig-type reaction or a homologation sequence to introduce the acetaldehyde moiety. Another approach could involve the oxidation of 1-methyl-4-(2-hydroxyethyl)imidazole.
Q2: What are the critical stability and storage considerations for this compound?
A2: Aldehydes, in general, are susceptible to oxidation to carboxylic acids and polymerization. This compound is expected to be a solid.[1] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.[2] Avoid exposure to air, light, and moisture. The presence of the imidazole ring can also influence its stability.
Q3: What are the typical side reactions observed during the synthesis and use of this compound?
A3: Common side reactions include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 1-methylimidazole-4-acetic acid.
-
Cannizzaro-type reactions: In the presence of a strong base, the aldehyde can undergo disproportionation.
-
Aldol condensation: Self-condensation or reaction with other enolizable carbonyl compounds can occur, especially under basic or acidic conditions.
-
Polymerization: Aldehydes can polymerize, particularly in the presence of acid or base catalysts.
-
Over-methylation: During the synthesis of the 1-methylimidazole precursor, over-alkylation can lead to the formation of imidazolium salts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 1-methylimidazole precursor | Incomplete methylation of imidazole. | Ensure the use of a slight excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Optimize reaction time and temperature. Consider using a stronger base for deprotonation of imidazole.[3] |
| Inefficient Radziszewski reaction. | Verify the quality of glyoxal and formaldehyde. The order of reagent addition can be critical; experimental studies on related systems suggest that the selectivity of imidazole formation can be improved by the successive mixing of acetaldehyde with ammonia before the addition of glyoxal.[4] | |
| Low yield of this compound from the corresponding alcohol | Incomplete oxidation. | Use a milder, more selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to prevent over-oxidation to the carboxylic acid. |
| Over-oxidation to the carboxylic acid. | Monitor the reaction closely using TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. | |
| Formation of multiple unidentified byproducts | Unstable starting materials or intermediates. | Ensure the purity of all reagents and solvents. Degas solvents to remove oxygen. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some steps may require cooling to prevent side reactions. |
Reaction Troubleshooting (Using this compound)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of this compound | Inactive catalyst or reagent. | Use freshly opened or purified reagents. Activate catalysts as per established protocols. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. | |
| Formation of 1-methylimidazole-4-acetic acid as a major byproduct | Presence of oxygen or oxidizing contaminants. | Perform the reaction under an inert atmosphere (nitrogen or argon). Use freshly distilled, oxygen-free solvents. |
| Formation of polymeric material | Acidic or basic reaction conditions. | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective concentration and consider using a milder acid or base. |
Experimental Protocols
Illustrative Synthesis of 1-Methylimidazole-4-carbaldehyde (Precursor)
This protocol is a generalized procedure based on common organic synthesis techniques for imidazole aldehydes.
-
Vilsmeier-Haack Reaction:
-
To a stirred solution of dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 1-methylimidazole (1 equivalent) in the reaction solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Illustrative Homologation to this compound
This is a conceptual protocol; specific reagents and conditions would need to be optimized.
-
Wittig Reaction:
-
Prepare the ylide by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at 0°C.
-
Add a solution of 1-methylimidazole-4-carbaldehyde in THF to the ylide solution at 0°C and allow the reaction to proceed.
-
Quench the reaction with water and extract the product.
-
The resulting enol ether can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield this compound.
-
Purify by column chromatography.
-
Data Presentation
The following tables provide illustrative data for optimizing a hypothetical reductive amination reaction using this compound.
Table 1: Effect of Reducing Agent on Reductive Amination Yield
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 4 | 65 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 2 | 85 |
| 3 | NaCNBH₃ | Methanol | 25 | 6 | 78 |
| 4 | H₂/Pd-C | Ethanol | 25 | 12 | 92 |
Table 2: Optimization of Reaction Conditions using NaBH(OAc)₃
| Entry | Amine (equiv.) | NaBH(OAc)₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 1.2 | Dichloromethane | 0 | 3 | 82 |
| 2 | 1.1 | 1.2 | Dichloromethane | 25 | 2 | 85 |
| 3 | 1.5 | 1.2 | Dichloromethane | 25 | 2 | 91 |
| 4 | 1.5 | 1.5 | Dichloromethane | 25 | 2 | 95 |
| 5 | 1.5 | 1.5 | 1,2-Dichloroethane | 50 | 1 | 93 |
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
troubleshooting 1-Methylimidazole-4-acetaldehyde synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylimidazole-4-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction to oxidize (1-methyl-1H-imidazol-4-yl)methanol to 1-methyl-1H-imidazole-4-carbaldehyde is sluggish and gives a low yield. What are the possible causes and solutions?
A1: A low yield or sluggish reaction in the oxidation of (1-methyl-1H-imidazol-4-yl)methanol can be attributed to several factors. A primary cause can be the quality of the manganese dioxide (MnO₂) used. It is crucial to use activated MnO₂ for this oxidation. Commercially available "activated" MnO₂ can vary in activity, and it is often beneficial to activate it by heating at 110-120°C for 24-48 hours before use.
Another potential issue is insufficient agitation. The reaction is heterogeneous, and vigorous stirring is necessary to ensure proper contact between the alcohol and the oxidant. Finally, the reaction temperature is a critical parameter. While the literature suggests 60°C, optimizing this temperature for your specific setup may be necessary.[1]
Troubleshooting Summary for Oxidation of (1-methyl-1H-imidazol-4-yl)methanol
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Inactive MnO₂ | Use freshly activated MnO₂. |
| Insufficient MnO₂ | Increase the molar excess of MnO₂. | |
| Sub-optimal temperature | Gradually increase the reaction temperature, monitoring for side product formation. | |
| Slow Reaction Rate | Poor mixing | Ensure vigorous and efficient stirring. |
| Low reaction temperature | Increase the temperature to the recommended 60°C or slightly higher.[1] |
Q2: I am attempting a homologation of 1-methyl-1H-imidazole-4-carbaldehyde using a Grignard reagent, but I am observing significant amounts of unreacted starting material and side products. How can I improve this step?
A2: The Grignard reaction is highly sensitive to reaction conditions. The presence of water or other protic impurities will quench the Grignard reagent, leading to a lower effective concentration and unreacted starting material. Ensure all glassware is oven-dried, and all solvents are anhydrous.
The formation of side products in Grignard reactions with aldehydes can include reduction of the aldehyde to an alcohol (if the Grignard reagent has a β-hydride) and enolization of the aldehyde.[2] To minimize these, the Grignard reagent should be added slowly to the aldehyde solution at a low temperature (e.g., 0°C or -78°C) to control the exothermic reaction and improve selectivity.
Troubleshooting Grignard Homologation
| Issue | Possible Cause | Recommended Solution |
| Unreacted Aldehyde | Inactive Grignard reagent | Ensure anhydrous conditions; use freshly prepared or titrated Grignard reagent. |
| Insufficient Grignard reagent | Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). | |
| Formation of Byproducts | Reaction temperature too high | Add the Grignard reagent at a low temperature (0°C or below) and allow the reaction to warm slowly. |
| Presence of reducible impurities | Purify the aldehyde before the reaction. |
Q3: The final oxidation of the homologated alcohol to this compound is resulting in over-oxidation to the carboxylic acid. How can I prevent this?
A3: Over-oxidation is a common challenge when preparing aldehydes. The choice of oxidizing agent is critical for selectively oxidizing a primary alcohol to an aldehyde without further oxidation. Milder oxidizing agents are preferred. Options include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It is also important to carefully monitor the reaction progress by thin-layer chromatography (TLC) and to quench the reaction as soon as the starting alcohol is consumed.
Oxidation Control Strategies
| Oxidizing Agent | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | Selective for aldehydes. | Chromium-based reagent, requires careful handling and disposal. |
| Dess-Martin periodinane (DMP) | Mild and selective. | Can be expensive and is sensitive to moisture. |
| Swern Oxidation | High yields, mild conditions. | Requires low temperatures and careful handling of reagents. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-imidazole-4-carbaldehyde
This protocol is adapted from a known procedure for the synthesis of the aldehyde precursor.[1]
-
To a solution of (1-methyl-1H-imidazol-4-yl)methanol (5 g, 44.6 mmol) in 50 mL of acetone, add activated manganese dioxide (19.38 g, 223 mmol) portion-wise under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid manganese dioxide.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole-4-carbaldehyde. The product can often be used in the next step without further purification.
Protocol 2: Proposed Synthesis of this compound via Wittig Reaction and Hydrolysis
This is a proposed two-step sequence starting from the carbaldehyde.
-
Step A: Wittig Reaction
-
Prepare methoxymethyltriphenylphosphonium chloride.
-
In a round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C and add a strong base such as n-butyllithium dropwise to form the ylide.
-
Dissolve 1-methyl-1H-imidazole-4-carbaldehyde in anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting enol ether by column chromatography.
-
-
Step B: Hydrolysis of the Enol Ether
-
Dissolve the purified enol ether in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Visualizing Troubleshooting and Synthesis Pathways
Below are diagrams illustrating the logical flow of troubleshooting common issues and the proposed synthetic pathway.
Caption: Troubleshooting workflow for the oxidation of (1-methyl-1H-imidazol-4-yl)methanol.
Caption: Proposed synthetic pathway for this compound.
References
storage conditions to prevent 1-Methylimidazole-4-acetaldehyde degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-Methylimidazole-4-acetaldehyde to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere, such as nitrogen or argon.[1][2] It is also crucial to protect the compound from light and moisture.[3][4]
Q2: Why is an inert atmosphere important for storing this compound?
A2: this compound contains an aldehyde group, which is susceptible to oxidation.[3][5][6] Storing it under an inert atmosphere displaces oxygen, thus minimizing oxidative degradation.[3][7][8]
Q3: What are the visible signs of this compound degradation?
A3: Degradation may be indicated by a change in color from colorless or light yellow to brown, a change in physical state, or the appearance of an unusual odor.[1] For accurate assessment, it is recommended to use analytical techniques such as HPLC or NMR to check for the presence of impurities.
Q4: Can I store this compound in a solution?
A4: While short-term storage in an appropriate anhydrous solvent under an inert atmosphere might be possible for immediate experimental use, long-term storage in solution is generally not recommended due to potential solvent-mediated degradation. If storage in solution is necessary, it is crucial to use a dry, aprotic solvent and to protect the solution from air and light. The stability in solution is also pH-dependent, with alkaline conditions potentially accelerating degradation.[9]
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, follow these steps:
-
Visual Inspection: Check for any changes in color or physical appearance.
-
Analytical Verification:
-
Perform a purity check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the suspected sample with that of a fresh, properly stored sample or a reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of degradation products.
-
-
Review Storage and Handling Procedures:
Impact of Storage Conditions on Stability
The following table summarizes the expected impact of various storage conditions on the stability of this compound, based on general principles of aldehyde and imidazole chemistry.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Half-life) |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | > 12 months |
| Sub-optimal 1 | Room Temperature (~25°C) | Inert (Nitrogen/Argon) | Dark (Amber Vial) | 3-6 months |
| Sub-optimal 2 | 2-8°C | Air | Dark (Amber Vial) | 1-3 months |
| Sub-optimal 3 | 2-8°C | Inert (Nitrogen/Argon) | Exposed to Light | < 1 month |
| Poor | Room Temperature (~25°C) | Air | Exposed to Light | < 1 week |
Note: The stability data presented are illustrative and based on the known reactivity of similar compounds. Actual stability may vary.
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.[10][11][12]
1. Materials and Equipment:
- This compound (high purity)
- Amber glass vials with septa
- Nitrogen or Argon gas supply
- Temperature-controlled chambers (e.g., refrigerator at 2-8°C, incubator at 25°C)
- Light exposure chamber (optional)
- HPLC system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile/water gradient)
- UV detector
2. Experimental Setup:
- Aliquot the high-purity this compound into several amber glass vials.
- Divide the vials into different study groups based on the conditions to be tested (e.g., optimal, and various sub-optimal conditions as outlined in the table above).
- For vials requiring an inert atmosphere, purge with nitrogen or argon for 5-10 minutes before sealing.
- Place the vials in their respective temperature and light-controlled environments.
3. Time Points for Analysis:
- Establish a baseline (T=0) by analyzing a sample immediately after preparation.
- Define subsequent time points for analysis, for example: 1 week, 1 month, 3 months, 6 months, and 12 months.
4. Analytical Procedure (HPLC):
- At each time point, retrieve one vial from each study group.
- Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.
- Inject the sample into the HPLC system.
- Analyze the chromatogram to determine the peak area of the parent compound and any degradation products.
- Calculate the percentage of the remaining this compound relative to the T=0 sample.
5. Data Analysis:
- Plot the percentage of remaining compound against time for each storage condition.
- Determine the degradation rate and estimate the half-life under each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Human Metabolome Database: Showing metabocard for Imidazole-4-acetaldehyde (HMDB0003905) [hmdb.ca]
- 6. Human Metabolome Database: Showing metabocard for Methylimidazole acetaldehyde (HMDB0004181) [hmdb.ca]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for testing the stability of biochemical analytes. Technical document | Semantic Scholar [semanticscholar.org]
- 11. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in 1-Methylimidazole-4-acetaldehyde mass spec
Welcome to the Technical Support Center for the mass spectrometry analysis of 1-Methylimidazole-4-acetaldehyde. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals minimize interference and achieve reliable, high-quality data.
A note on methodology: Direct literature on the mass spectrometry of this compound is limited. The guidance provided here is based on established and validated methods for its parent compound, histamine, and other structurally related metabolites like 1-methyl-4-imidazoleacetic acid (tele-MIAA). The analytical challenges, such as high polarity and susceptibility to matrix effects, are highly similar for these compounds.
Frequently Asked Questions (FAQs)
Section 1: General & Analyte Properties
Q1: What is this compound and why is its analysis challenging?
A1: this compound is an intermediate metabolite of histamine, formed via the action of histamine N-methyltransferase (HNMT) and subsequently monoamine oxidase B (MAO-B) or diamine oxidase (DAO).[1][2] Its analysis is challenging due to its high polarity, which leads to poor retention in traditional reversed-phase liquid chromatography (RPLC), and its presence in complex biological matrices at low concentrations, making it susceptible to significant matrix effects.[3][4]
Section 2: Sample Preparation
Q2: How can I minimize matrix effects from biological samples like plasma or urine?
A2: Matrix effects, which cause ion suppression or enhancement, are a primary source of interference.[5][6] Strategies to minimize them include:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like salts and phospholipids.[4]
-
Sample Dilution: For complex matrices like urine, a simple dilution with an organic solvent (e.g., acetonitrile) can significantly reduce matrix effects, though this may impact sensitivity.[7][8]
-
Chromatographic Separation: Optimize your chromatography to separate the analyte from co-eluting matrix components.[8]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9]
Q3: What is the recommended sample preparation technique?
A3: The choice depends on the matrix and required sensitivity.
-
For Urine: A simple "dilute-and-shoot" approach is often sufficient. A common method is to dilute a small amount of urine (e.g., 10 µL) in a high percentage of acetonitrile (e.g., 95%) to precipitate proteins and reduce matrix load.[7][10]
-
For Plasma/Serum: Solid-Phase Extraction (SPE) is highly recommended for cleaner extracts. Mixed-mode cation exchange cartridges are effective for retaining and purifying polar, basic compounds like histamine metabolites.[11]
-
For Food/Other Matrices: Techniques can range from simple solvent extraction to more complex methods like QuEChERS, depending on the food type.[12]
Section 3: Liquid Chromatography
Q4: My analyte, this compound, shows poor or no retention on my C18 column. How can I fix this?
A4: This is a common issue for highly polar analytes. The best solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a high organic mobile phase to retain and separate polar compounds effectively.[3][13] This technique is superior to RPLC for histamine and its metabolites.[14] Alternatively, ion-pairing chromatography can be used in reversed-phase mode, but the ion-pairing reagents can cause signal suppression in the mass spectrometer and are often not ideal.[15][16]
Q5: What are typical mobile phase conditions for a HILIC separation of this analyte?
A5: HILIC methods typically use a high percentage of an organic solvent like acetonitrile (ACN) with a smaller amount of an aqueous buffer. A common mobile phase system consists of:
-
Solvent A: Water with an additive like ammonium formate or formic acid to improve peak shape and ionization efficiency.
-
Solvent B: Acetonitrile. A gradient is run from high organic (e.g., 95% ACN) to a lower organic concentration to elute the polar analytes.[7]
Section 4: Mass Spectrometry
Q6: What are the best ionization and MS/MS settings for this analysis?
A6: Electrospray ionization (ESI) in positive ion mode is the standard for this class of compounds. Key settings to optimize include:
-
Ionization Polarity: Positive ion mode is generally preferred. However, negative ionization can sometimes be less susceptible to matrix effects.[8]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is essential for selectivity and sensitivity. You will need to determine the optimal precursor ion (typically [M+H]⁺) and at least two product ions.
-
Collision Energy (CE) and other source parameters: These must be empirically optimized for your specific instrument by infusing a pure standard of the analyte.
Q7: How do I handle interference from isomers or other related metabolites?
A7: Histamine metabolism produces several structurally similar compounds.[11] For example, this compound must be distinguished from imidazole-4-acetaldehyde. This is achieved through a combination of:
-
Chromatographic Separation: A well-optimized LC method (preferably HILIC) should be able to baseline-separate the isomers.[7][15]
-
Mass Spectrometry: While isomers may have the same precursor mass, their product ion fragmentation patterns or ratios in MS/MS may differ, allowing for selective detection.
Quantitative Data Summary
Table 1: Common Adducts and Interferences in ESI-MS This table lists potential adducts and common background ions that can interfere with analysis.
| Ion Type | Formula | Common Source | Notes |
| Sodium Adduct | [M+Na]⁺ | Glassware, mobile phase impurities | Can reduce the intensity of the desired [M+H]⁺ ion. |
| Potassium Adduct | [M+K]⁺ | Glassware, biological matrix | Less common than sodium but can appear with certain matrices. |
| Acetonitrile Adduct | [M+ACN+H]⁺ | Mobile phase | More likely to occur with high acetonitrile concentrations. |
| Formic Acid Adduct | [M+FA-H₂O+H]⁺ | Mobile phase additive | Can be a source of interference if formic acid is used. |
Table 2: Comparison of Sample Preparation Methods for Polar Analytes
| Method | Principle | Pros | Cons | Recommended For |
| Protein Precipitation (PPT) | Protein removal by adding organic solvent (e.g., ACN) or acid (e.g., TCA). | Fast, simple, inexpensive.[4] | Dirty extracts, high risk of matrix effects.[4] | Initial screening, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT. | Can have low recovery for highly polar analytes, solvent-intensive.[8] | Matrices where analyte has favorable partition coefficient. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | Provides the cleanest extracts, reduces matrix effects significantly.[4][5] | More time-consuming and expensive, requires method development. | Low-level quantification in complex matrices (plasma, serum, tissue).[11] |
| Dilute-and-Shoot | Sample is simply diluted with mobile phase or solvent. | Very fast and simple.[7] | Only suitable for simple matrices (e.g., urine) or when high sensitivity is not required.[8] | Urine analysis, high-throughput screening.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods used for histamine and its polar metabolites.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an appropriate stable isotope-labeled internal standard solution. Add 600 µL of 4% phosphoric acid in water and vortex.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 0.1 M formic acid.
-
Wash 2: Elute further interferences with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile/water for HILIC analysis.
Protocol 2: HILIC-MS/MS Method Parameters
This protocol provides a starting point for method development.
-
LC System: UHPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: To be determined empirically by infusing a standard of this compound.
Visualizations
Histamine Metabolic Pathway
The following diagram illustrates the metabolic pathways of histamine, showing the position of this compound as a key intermediate.
Caption: Metabolic pathway of histamine showing key enzymes and metabolites.[1][17]
General Analytical Workflow
This workflow outlines the key steps from sample receipt to final data reporting for the analysis of this compound.
Caption: A typical workflow for quantitative bioanalysis.
Troubleshooting Low Signal Intensity
This logical diagram provides a step-by-step guide to diagnosing issues related to poor or no signal for your analyte.
References
- 1. Histamine Synthesis and Metabolism [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sci-hub.box [sci-hub.box]
- 11. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jasem.com.tr [jasem.com.tr]
- 13. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portal.fis.tum.de [portal.fis.tum.de]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Methylimidazole-4-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylimidazole-4-acetaldehyde.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My reaction to synthesize this compound has resulted in a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound, typically achieved through the oxidation of 1-methyl-4-(hydroxymethyl)imidazole, can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
1. Starting Material Integrity:
-
Verify the purity of your starting material, 1-methyl-4-(hydroxymethyl)imidazole. Impurities in the starting material can interfere with the reaction. Confirm its identity and purity using techniques like NMR spectroscopy or mass spectrometry.
-
Ensure the starting material is completely dry. The presence of water can deactivate many oxidizing agents.
2. Choice and Handling of Oxidizing Agent:
-
The choice of oxidizing agent is critical. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Common choices include:
-
Manganese dioxide (MnO₂)
-
Pyridinium chlorochromate (PCC)
-
Swern oxidation (oxalyl chloride/DMSO)
-
Dess-Martin periodinane (DMP)
-
-
Ensure the activity of your oxidizing agent. Many oxidizing agents can degrade over time. Use a fresh batch or test the activity of your current batch on a known substrate. For instance, MnO₂ quality can vary significantly between suppliers and batches.
3. Reaction Conditions:
-
Temperature Control: Oxidation reactions can be exothermic. Maintain the recommended temperature for the specific protocol you are following. For many mild oxidations, this involves cooling the reaction mixture initially.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation or side product formation.
-
Solvent: Use anhydrous solvents, especially for moisture-sensitive oxidations like the Swern or Dess-Martin oxidations.
4. Work-up and Purification:
-
Quenching: Ensure the reaction is properly quenched to stop the oxidation and remove excess reagent.
-
Extraction and Washing: The product is polar and may have some water solubility. Ensure your extraction procedure is optimized to recover the product from the aqueous phase. Multiple extractions with an appropriate organic solvent are recommended.
-
Purification Method: Column chromatography on silica gel is a common method for purification. The polarity of the eluent system should be carefully optimized to separate the desired aldehyde from the starting alcohol and the over-oxidized carboxylic acid.
Issue: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities after purification. What are the common impurities in this compound synthesis and how can I minimize them?
Answer:
The presence of impurities is a common challenge. Understanding the potential impurities can help in optimizing the reaction and purification steps.
Common Impurities and Mitigation Strategies:
| Impurity | Likely Cause | Mitigation Strategy |
| 1-methyl-4-(hydroxymethyl)imidazole | Incomplete oxidation of the starting material. | - Increase the equivalents of the oxidizing agent.- Extend the reaction time, monitoring by TLC.- Ensure the oxidizing agent is active. |
| 1-methylimidazole-4-carboxylic acid | Over-oxidation of the desired acetaldehyde. | - Use a milder oxidizing agent (e.g., MnO₂, DMP).- Avoid strong oxidizing agents like potassium permanganate or chromic acid.- Carefully control the reaction temperature and time. |
| Unidentified Polar Impurities | Degradation of the product or side reactions involving the imidazole ring. | - The aldehyde product can be unstable, especially under acidic or basic conditions or in the presence of air. Work up the reaction under neutral conditions and store the product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.- Use purified solvents and reagents. |
| Residual Solvents | Incomplete removal of solvents during work-up and purification. | - Dry the final product under high vacuum.- For high-boiling solvents like DMSO (from Swern oxidation), ensure efficient removal during aqueous work-up. |
A logical workflow for troubleshooting these issues is presented in the diagram below.
Caption: A troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended experimental protocol for the synthesis of this compound?
A1: A common and effective method is the oxidation of 1-methyl-4-(hydroxymethyl)imidazole using manganese dioxide (MnO₂).
Experimental Protocol: Oxidation with Manganese Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-(hydroxymethyl)imidazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Addition of Oxidant: Add activated manganese dioxide (5-10 equivalents) to the solution in portions. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, staining with potassium permanganate to visualize both the starting material (alcohol) and the product (aldehyde). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, using an eluent system such as DCM/methanol or ethyl acetate/hexane to isolate the pure this compound.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The aldehyde proton should be visible in the ¹H NMR spectrum, typically around 9-10 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A well-resolved peak for the product with minimal other peaks indicates high purity.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ is indicative of the aldehyde functional group.
Q3: My this compound product is unstable and decomposes over time. How can I improve its stability?
A3: Aldehydes, in general, can be prone to oxidation and polymerization. This compound is no exception.
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage).
-
Avoid Air Exposure: Minimize exposure to air and light.
-
Purity: Ensure the product is free from acidic or basic impurities, which can catalyze degradation.
Q4: Can I use a stronger oxidizing agent like potassium permanganate (KMnO₄) for this synthesis?
A4: It is not recommended to use strong, non-selective oxidizing agents like potassium permanganate or chromic acid. These reagents are likely to over-oxidize the starting alcohol to the corresponding carboxylic acid, 1-methylimidazole-4-carboxylic acid, significantly reducing the yield of the desired aldehyde. Milder, more selective oxidizing agents are crucial for this transformation.
Technical Support Center: 1-Methylimidazole-4-acetaldehyde (MIAL) Extraction
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample loss during the extraction of 1-Methylimidazole-4-acetaldehyde (MIAL). Given the limited specific literature on MIAL, this guide is based on its known chemical properties as a reactive aldehyde and a polar imidazole, drawing on established methods for analogous compounds.
Frequently Asked questions (FAQs)
Q1: What are the main challenges in extracting this compound (MIAL)?
A1: The primary challenges in MIAL extraction stem from its bifunctional nature:
-
High Polarity: The imidazole ring makes MIAL highly water-soluble, which can lead to poor retention on traditional reversed-phase (e.g., C18) sorbents and difficulties in liquid-liquid extraction with non-polar solvents.[1]
-
Reactive Aldehyde Group: Aldehydes are chemically reactive and susceptible to degradation through oxidation, polymerization, or reaction with nucleophiles in the sample matrix.[2][3] This reactivity is a major source of sample loss and poor reproducibility.
-
Volatility: Low molecular weight aldehydes can be volatile, leading to sample loss during solvent evaporation steps.[4]
Q2: Why is my MIAL recovery inconsistent?
A2: Inconsistent recovery is often due to the instability of the aldehyde functional group.[2][3] Aldehydes can easily form hydrates (geminal diols) in aqueous solutions, which can affect chromatographic retention and detection.[3] Furthermore, minor variations in sample pH, temperature, or exposure to air can significantly impact the stability of MIAL, leading to variable results.
Q3: Is derivatization necessary for MIAL analysis?
A3: While not strictly mandatory, pre-analytical derivatization is highly recommended.[4][5] Derivatizing the aldehyde group, for instance with 2,4-dinitrophenylhydrazine (DNPH), converts the unstable aldehyde into a stable hydrazone.[4][6] This strategy offers several advantages:
-
Prevents Sample Loss: It protects the reactive aldehyde from degradation.
-
Improves Chromatographic Separation: The resulting derivative is typically less polar and more amenable to reversed-phase chromatography.
-
Enhances Detection: The addition of a chromophore (like DNPH) significantly improves UV-Vis detection.[6]
Q4: How does pH affect the extraction of MIAL?
A4: The pH of the sample is a critical parameter. The imidazole ring in MIAL is amphoteric, meaning it can act as both an acid and a base.[7] The pH will determine the charge state of the imidazole ring, which is crucial for ion-exchange-based extraction methods.[8][9] For solid-phase extraction (SPE) using a cation exchange sorbent, the sample pH should be adjusted to ensure the imidazole ring is protonated (positively charged) for effective retention.[10]
Troubleshooting Guide
Problem 1: Low or No Recovery of MIAL
Q: I am experiencing very low or no recovery of MIAL in my final extract. What are the likely causes and how can I fix this?
A: This is a common issue and can be attributed to several factors related to both the compound's properties and the extraction methodology.
| Potential Cause | Recommended Solution |
| Analyte Breakthrough during SPE Loading | MIAL is very polar and may not be well-retained on standard reversed-phase (C18) sorbents.[11][12] Solution: Use a more polar-retentive sorbent such as a polymeric mixed-mode cation exchange (MCX) cartridge. Adjust the sample pH to ensure the imidazole ring is charged, enhancing retention.[10] Also, consider reducing the sample loading flow rate to allow more time for the analyte to interact with the sorbent.[10][13] |
| Analyte Loss during Wash Steps | The wash solvent may be too strong, prematurely eluting the MIAL from the SPE cartridge.[12] Solution: Use a weaker wash solvent. For example, if using methanol, try a lower percentage or switch to a less polar solvent that still removes interferences. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb MIAL from the sorbent.[11][14] Solution: For cation exchange sorbents, use an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the imidazole ring and release the analyte. Ensure you are using a sufficient volume of elution solvent. |
| Sample Degradation | MIAL is an aldehyde and can degrade quickly, especially in complex biological matrices.[2][3] Solution: The most effective strategy is to derivatize the sample as early as possible in the workflow.[4] If derivatization is not possible, work at low temperatures, under an inert atmosphere (e.g., nitrogen), and consider adding antioxidants to the sample. |
Problem 2: Poor Reproducibility Between Replicates
Q: My MIAL recovery is highly variable between replicate samples. What could be causing this?
A: Poor reproducibility often points to inconsistent handling of a sensitive analyte or variations in the extraction process.
| Potential Cause | Recommended Solution |
| Inconsistent SPE Cartridge Conditioning | If the SPE sorbent is not properly wetted before sample loading, it can lead to channeling and variable retention.[14] Solution: Ensure a consistent and thorough conditioning and equilibration protocol for all cartridges. Do not let the sorbent bed dry out between steps.[11] |
| Variable Sample Degradation | Differences in the time between sample collection and extraction, or exposure to air, can lead to varying levels of MIAL degradation.[15] Solution: Standardize all sample handling procedures. Process all samples and standards in the same manner and for the same duration. Derivatization early in the process will significantly improve reproducibility by stabilizing the analyte.[5] |
| Inconsistent Flow Rates | Manual processing of SPE cartridges can lead to variations in flow rates during loading, washing, and elution, affecting recovery.[14] Solution: Use an automated SPE system if available. If processing manually, use a vacuum manifold with a gauge to ensure consistent flow rates across all samples. |
Experimental Protocols
Recommended Protocol: SPE with Derivatization for MIAL Extraction
This protocol is a recommended starting point for the extraction of MIAL from an aqueous matrix (e.g., cell culture media, urine) and is designed to minimize sample loss by stabilizing the aldehyde through derivatization.
-
Sample Pre-treatment and Derivatization:
-
To 1 mL of aqueous sample, add an internal standard.
-
Acidify the sample with 2 M HCl to a pH of approximately 4.0.
-
Add a freshly prepared solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile to the sample. The molar excess of DNPH should be at least 10-fold greater than the expected maximum concentration of MIAL.
-
Vortex and incubate the mixture at room temperature for 1 hour to allow for the formation of the MIAL-DNPH derivative.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Mixed-Mode Cation Exchange (MCX) SPE cartridge (e.g., 60 mg, 3 mL).
-
Conditioning: Wash the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of acidified water (pH 4.0). Do not allow the sorbent to dry.
-
Sample Loading: Load the derivatized sample onto the SPE cartridge at a flow rate of approximately 1 mL/min. The MIAL-DNPH derivative should be retained by hydrophobic interaction, and any unreacted MIAL will be retained by cation exchange.
-
Washing:
-
Wash 1: 3 mL of acidified water (pH 4.0) to remove polar interferences.
-
Wash 2: 3 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the MIAL-DNPH derivative from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonium hydroxide will neutralize the charge on any unreacted MIAL, and the methanol will disrupt the hydrophobic interactions.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS or HPLC-UV analysis.
-
Visualizations
Workflow for MIAL Extraction and Analysis
Caption: General workflow for MIAL extraction highlighting critical stabilization and purification steps.
Troubleshooting Low MIAL Recovery
Caption: A decision tree to diagnose and solve issues related to low MIAL recovery.
MIAL Derivatization with DNPH
References
- 1. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 2. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. Reactive aldehyde chemistry explains the missing source of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pH for 1-Methylimidazole-4-acetaldehyde stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of 1-Methylimidazole-4-acetaldehyde in solution, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation in aqueous solutions, influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The molecule contains both an imidazole ring and an aldehyde group, each contributing to its stability profile. The imidazole moiety can be prone to base-mediated autoxidation, while the aldehyde group can undergo aldol condensation, oxidation, and other reactions.
Q2: What is the optimal pH for maximizing the stability of this compound in solution?
Q3: What are the common degradation pathways for this compound?
A3: Potential degradation pathways include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-Methylimidazole-4-acetic acid). The imidazole ring can also undergo oxidation.
-
Aldol Condensation: Like other aldehydes, it can undergo self-condensation, especially under basic conditions, leading to the formation of dimers and polymers.
-
Disproportionation: Acetaldehyde itself can disproportionate into acetic acid and ethanol, a reaction that may also occur with its derivatives under various pH conditions.[2]
-
Photodegradation: Imidazole moieties can be sensitive to light, leading to degradation.[3]
Q4: How should I prepare and store stock solutions of this compound?
A4: For maximum stability, it is recommended to:
-
Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol if compatible with your experimental system.
-
If an aqueous buffer is required, use a buffer in the weakly acidic to neutral range (e.g., phosphate or acetate buffer, pH 4-7).
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over a short period. | Degradation due to inappropriate pH. | 1. Verify the pH of your solution. 2. Prepare fresh solutions in buffers of varying pH (e.g., 4.0, 5.5, 7.0) to identify a more stable range. 3. Refer to the experimental protocol below to systematically determine the optimal pH. |
| Oxidation of the aldehyde group. | 1. Degas your solvent and buffer to remove dissolved oxygen. 2. Consider working under an inert atmosphere (e.g., nitrogen or argon). 3. Add a small amount of an antioxidant, if compatible with your experiment. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Review the potential degradation pathways (oxidation, aldol condensation). 2. Use forced degradation studies (see protocol below) to intentionally generate degradation products and aid in their identification by mass spectrometry. |
| Reaction with components of the medium. | 1. Ensure all components of your solution are compatible with an aldehyde and an imidazole. 2. Simplify the solution to the minimum necessary components to identify the reactive species. | |
| Solution changes color or becomes cloudy. | Polymerization or precipitation of degradation products. | 1. This is often a sign of significant degradation, likely due to aldol condensation. 2. Immediately discontinue use of the solution. 3. Prepare a fresh solution at a lower concentration or in a more acidic buffer. |
Quantitative Data Summary
While specific kinetic data for this compound is not available, the following table summarizes stability data for a related imidazole compound, the fungicide Prochloraz, in an aqueous medium. This data can provide general insights into the pH-dependent stability of imidazole derivatives.
| pH | Concentration (µg/mL) | Half-life (days) | Dissipation after 60 days (%) |
| 4.0 | 1.0 | 18.4 | 89.1 |
| 4.0 | 2.0 | 19.2 | 90.5 |
| 7.0 | 1.0 | 22.6 | 84.1 |
| 7.0 | 2.0 | 25.1 | 88.2 |
| 9.2 | 1.0 | 15.8 | 92.4 |
| 9.2 | 2.0 | 16.6 | 93.8 |
| Data adapted from a study on Prochloraz, an imidazole-containing fungicide, and should be used for qualitative comparison only.[1] |
Experimental Protocols
Protocol for Determining Optimal pH for Stability
This protocol outlines a forced degradation study to determine the optimal pH for the stability of this compound in an aqueous solution.
1. Materials:
-
This compound
-
Buffers: 0.1 M Acetate (pH 4.0, 5.0), 0.1 M Phosphate (pH 6.0, 7.0, 8.0)
-
Acids/Bases for forced degradation: 0.1 M HCl, 0.1 M NaOH
-
High-purity water
-
HPLC or LC-MS system
-
Calibrated pH meter
-
Incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation:
-
For each pH condition to be tested (4.0, 5.0, 6.0, 7.0, 8.0, and forced conditions with 0.1 M HCl and 0.1 M NaOH), dilute the stock solution with the respective buffer/solution to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Prepare a time-zero (T0) sample for each condition by immediately analyzing it after preparation.
-
-
Incubation:
-
Store the remaining samples at a controlled temperature (e.g., 40°C to accelerate degradation).
-
Protect all samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots using a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
For each pH, plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order degradation).
-
The pH with the lowest degradation rate constant is the optimal pH for stability under the tested conditions.
-
Analytical Method: A common method for aldehyde quantification is derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.[4][5][6]
Visualizations
Caption: Workflow for determining the optimal pH for compound stability.
Caption: Factors influencing the stability of this compound.
References
- 1. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
overcoming solubility issues with 1-Methylimidazole-4-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylimidazole-4-acetaldehyde.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
This compound is a solid compound with predicted moderate water solubility. Dissolution challenges can arise due to solvent choice, pH, and temperature.
Initial Steps:
-
Visual Inspection: Examine the compound for any signs of degradation or impurities, which might affect solubility.
-
Purity Check: If possible, verify the purity of the compound using appropriate analytical techniques (e.g., HPLC, NMR).
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the expected solubility of this compound in water?
A1: The predicted water solubility of this compound is approximately 4.27 g/L.[1] However, experimental results may vary based on purity, temperature, and pH.
Q2: In which organic solvents is this compound likely to be soluble?
A2: While specific experimental data for this compound is limited, structurally similar compounds like imidazole-4-carboxaldehyde are soluble in methanol and DMSO.[2][3] The related compound 1-methylimidazole (a liquid) is very soluble in polar solvents like ethanol and acetone.[1] Therefore, polar organic solvents are a good starting point.
Q3: How does pH affect the solubility of this compound?
A3: this compound is considered a very strong basic compound.[4] Therefore, its solubility is expected to increase significantly in acidic conditions due to the formation of a more soluble salt. Adjusting the pH of aqueous solutions to be acidic (e.g., with dilute HCl) should enhance dissolution.
Q4: Are there any recommended methods to improve dissolution?
A4: Yes, several techniques can be employed:
-
pH Adjustment: As the compound is basic, lowering the pH of the aqueous solvent should improve solubility.
-
Co-solvency: The addition of a water-miscible organic solvent such as ethanol, methanol, or DMSO can increase solubility.
-
Gentle Heating: Warming the solution (e.g., to 30-40°C) can aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.
Q5: Is there a recommended stock solution preparation protocol?
A5: For biological experiments, a common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound in a suitable container.
-
Add a small amount of purified water (e.g., deionized or distilled) to form a slurry.
-
While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the solid dissolves.
-
Once dissolved, adjust the final volume with purified water to achieve the target concentration.
-
If required, the pH can be carefully adjusted back towards neutral, but be aware that the compound may precipitate if the pH becomes too high.
Protocol 2: Preparation of an Organic Stock Solution
-
Weigh the desired amount of this compound into a glass vial.
-
Add a suitable volume of a dry, polar organic solvent such as DMSO or methanol.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Quantitative Data Summary
Table 1: Predicted and Analog Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Water | Predicted: 4.27 g/L | [1] |
| Imidazole-4-carboxaldehyde | DMSO | Soluble | [2][3] |
| Imidazole-4-carboxaldehyde | Methanol | Soluble | [2][3] |
| 1-Methylimidazole (liquid) | Water | Very Soluble | [1] |
| 1-Methylimidazole (liquid) | Ethanol | Very Soluble | [1] |
| 1-Methylimidazole (liquid) | Acetone | Very Soluble | [1] |
Biological Pathway
This compound is an intermediate in the metabolism of histamine. Specifically, it is formed from 1-methylhistamine by the action of an amine oxidase and is subsequently converted to methylimidazoleacetic acid by aldehyde dehydrogenase.[4][5]
Caption: Metabolic pathway of this compound.
References
- 1. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imidazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. Aldehyde dehydrogenase and acetaldehyde metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the production of 1-methylimidazole-4-acetaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent accessibility, and the complexity of the synthetic procedures. Experimental data, where available in the literature for analogous transformations, is presented to support the evaluation of each route.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, however, is not widely documented in a one-pot procedure. This guide outlines and compares plausible multi-step synthetic pathways, primarily commencing from the readily available starting material, 1-methylimidazole. The routes discussed involve the introduction of a two-carbon chain at the C4 position of the imidazole ring.
Synthetic Route 1: Vilsmeier-Haack Formylation followed by Wittig Homologation
This two-step approach first introduces a formyl group onto the 1-methylimidazole ring, which is then extended by a single carbon to yield the target acetaldehyde.
Step 1: Vilsmeier-Haack Formylation of 1-Methylimidazole
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the most nucleophilic position of the imidazole ring.
Step 2: Wittig Reaction with Methoxymethylenetriphenylphosphorane
The resulting 1-methylimidazole-4-carboxaldehyde can then undergo a Wittig reaction with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). This reaction converts the aldehyde to an enol ether, which upon acidic hydrolysis, yields the desired this compound.[2] This method is a common and effective way to achieve a one-carbon homologation of an aldehyde.
Synthetic Route 2: Vilsmeier-Haack Formylation followed by Darzens Condensation
This route also begins with the formylation of 1-methylimidazole but employs a different strategy for the one-carbon chain extension.
Step 1: Vilsmeier-Haack Formylation of 1-Methylimidazole
This step is identical to the first step in Route 1, yielding 1-methylimidazole-4-carboxaldehyde.
Step 2: Darzens Condensation
The Darzens condensation involves the reaction of the aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[1][3][4] Subsequent hydrolysis and decarboxylation of the glycidic ester would then yield this compound. This method provides an alternative to the Wittig reaction for the homologation step.
Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack & Wittig | Route 2: Vilsmeier-Haack & Darzens |
| Starting Material | 1-Methylimidazole | 1-Methylimidazole |
| Key Intermediates | 1-Methylimidazole-4-carboxaldehyde, Enol ether | 1-Methylimidazole-4-carboxaldehyde, α,β-Epoxy ester |
| Number of Steps | 2 | 2 (plus hydrolysis/decarboxylation) |
| Reagents | DMF, POCl₃, Ph₃P=CHOCH₃, Acid | DMF, POCl₃, α-haloester, Base |
| Reported Yields (analogous reactions) | Generally moderate to good for both steps. | Generally moderate to good for both steps.[5] |
| Reaction Conditions | Vilsmeier-Haack: Mild to moderate temperatures. Wittig: Generally mild, though ylide generation may require strong base. | Vilsmeier-Haack: Mild to moderate temperatures. Darzens: Requires a base and can be sensitive to reaction conditions. |
| Potential Challenges | Preparation and handling of the Wittig reagent. | Control of stereochemistry in the epoxide formation and subsequent rearrangement. |
Experimental Protocols (Illustrative for Key Transformations)
Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle (General Procedure)
Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred, cooled (0 °C) solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Cool the mixture again to 0 °C and add a solution of 1-methylimidazole in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction is typically quenched by pouring it onto ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product, 1-methylimidazole-4-carboxaldehyde, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or crystallization.
Wittig Homologation of an Aromatic Aldehyde (General Procedure)
-
Prepare the methoxymethylenetriphenylphosphorane ylide by reacting methoxymethyltriphenylphosphonium chloride with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
To the resulting deep red solution of the ylide, add a solution of 1-methylimidazole-4-carboxaldehyde in the same solvent at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the enol ether product with an organic solvent.
-
The crude enol ether is then subjected to acidic hydrolysis (e.g., using aqueous HCl or oxalic acid) to yield this compound.
-
The final product is purified by column chromatography.
Logical Workflow for Synthesis Route Selection
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Analytical Methods for the Determination of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 1-Methylimidazole-4-acetaldehyde, a metabolite of interest in various biological and pharmaceutical studies. Due to a lack of extensive, publicly available validation data specifically for this compound, this document leverages data from structurally related and well-studied imidazole compounds, such as 4-Methylimidazole (4-MeI), to present a practical comparison of common analytical techniques. The principles and methods described herein are readily adaptable for the validation of an analytical procedure for this compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics of analytical methods commonly employed for the analysis of small imidazole compounds. These values are indicative of the performance that can be expected when developing and validating a method for this compound.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| LC-MS/MS | 4-Methylimidazole (4-MeI), 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI) | Caramel Color, Processed Foods | 4-MeI: 3 µg/kg; THI: 0.5 µg/kg | 4-MeI: 5 µg/kg; THI: 2 µg/kg | >0.999 | 4-MeI: 81.9-111.0%; THI: 61.2-106.4% | Not Reported | [1] |
| UPLC-MS/MS | 4-MeI, 2-Methylimidazole, THI, 5-Hydroxymethylfurfural | Liquid Foods | Not Reported | 5 ng/mL | >0.999 | 75.4-112.4% | 1.5-15% | [2] |
| GC-MS (with derivatization) | 7 Imidazole-like compounds | Aqueous solutions | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | Not Reported | 58.84-160.99% | Not Reported | [3] |
| HPLC with UV Detection | 4-MeI, THI | Beverages, Coffee, Caramel | Not Reported | 4-MeI: 0.1 ng/mL; THI: 0.2 ng/mL | >0.999 | 98-103% | <5% | [2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related imidazole compounds and serve as a strong starting point for the development of a validated method for this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and selective method suitable for the trace-level quantification of imidazoles in complex matrices.
a. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration of imidazole compounds from various matrices.[4]
-
Extraction: Samples are typically extracted with a suitable solvent such as a mixture of acetonitrile and water.
-
SPE Cartridge: A strong cation exchange (SCX) cartridge is often used for the selective retention of basic imidazole compounds.
-
Conditioning: The cartridge is conditioned with methanol followed by water.
-
Loading: The sample extract is loaded onto the cartridge.
-
Washing: The cartridge is washed with acidified water and methanol to remove interferences.
-
Elution: The analyte of interest is eluted with a solution of ammonia in methanol.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: A reversed-phase C18 column or a HILIC column can be used. For polar compounds like imidazoles, HILIC chromatography can provide better retention.[5]
-
Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).[5]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for imidazoles.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte. For 4-MeI, a common transition is m/z 83 → 56.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile or polar compounds like imidazoles, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior.[3]
a. Sample Preparation and Derivatization
-
Extraction: The analyte is extracted from the sample matrix using an appropriate solvent.
-
Derivatization: A common derivatizing agent for imidazoles is isobutyl chloroformate. The derivatization reaction is typically carried out in the presence of a base like pyridine.[3]
-
Extraction of Derivative: The derivatized analyte is then extracted into an organic solvent suitable for GC injection (e.g., hexane).
b. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Typical workflow for sample preparation and analysis of imidazoles.
References
A Comparative Analysis of 1-Methylimidazole-4-acetaldehyde and Imidazole-4-acetaldehyde Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an objective comparison of the biological activities of 1-Methylimidazole-4-acetaldehyde and its parent compound, imidazole-4-acetaldehyde, with a focus on their roles as substrates for aldehyde dehydrogenase. All quantitative data is supported by experimental findings.
At a Glance: Key Differences in Activity
| Compound | Role in Histamine Metabolism | Substrate for Aldehyde Dehydrogenase (ALDH) |
| Imidazole-4-acetaldehyde | Direct metabolite of histamine via diamine oxidase pathway. | Good substrate for all ALDH isozymes. |
| This compound | Metabolite of 1-methylhistamine (a methylated form of histamine). | Substrate for cytosolic ALDH, but not mitochondrial ALDH. Exhibits a lower maximum velocity compared to acetaldehyde. |
Introduction
Imidazole-4-acetaldehyde and this compound are both aldehyde metabolites derived from histamine, a key mediator of allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Imidazole-4-acetaldehyde is a direct product of histamine metabolism, while this compound arises from the metabolism of methylated histamine. The primary enzyme responsible for the detoxification of these aldehydes is aldehyde dehydrogenase (ALDH), which oxidizes them to their corresponding carboxylic acids. The efficiency of this enzymatic conversion is a critical determinant of their biological half-life and potential for off-target effects.
Comparative Biological Activity
The most significant difference in the biological activity of these two compounds lies in their interaction with different isozymes of aldehyde dehydrogenase. A key study by Henehan et al. (1985) investigated the metabolism of "N-tele-methylimidazole acetaldehyde," a synonym for this compound, by subcellular fractions of human liver containing different ALDH isozymes.
The study revealed that the mitochondrial form of ALDH, which has a high affinity for acetaldehyde, showed no detectable activity towards this compound. In contrast, the cytosolic ALDH was active towards this methylated aldehyde.
Quantitative Comparison of Aldehyde Dehydrogenase Activity
The following table summarizes the kinetic parameters of cytosolic aldehyde dehydrogenase for this compound and acetaldehyde, as reported by Henehan et al. (1985).
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| This compound | 2.5 µM | 40% of that for acetaldehyde |
| Acetaldehyde | 270 µM | 100% |
These data indicate that the cytosolic ALDH has a much higher affinity (lower Km) for this compound compared to acetaldehyde. However, the maximum rate at which the enzyme can process this compound is significantly lower, at only 40% of the rate for acetaldehyde.
In contrast to its methylated counterpart, imidazole-4-acetaldehyde is known to be a good substrate for all isozymes of aldehyde dehydrogenase, ensuring its rapid detoxification.
Signaling Pathway: Histamine Metabolism
The following diagram illustrates the metabolic pathways of histamine, leading to the formation of both imidazole-4-acetaldehyde and this compound, and their subsequent oxidation by aldehyde dehydrogenase.
Caption: Metabolic pathways of histamine leading to the formation and detoxification of imidazole-4-acetaldehyde and this compound.
Experimental Protocols
Aldehyde Dehydrogenase Activity Assay
The following is a generalized protocol for determining the activity of aldehyde dehydrogenase with different aldehyde substrates, based on common methodologies. For the specific details of the Henehan et al. (1985) study, the original publication should be consulted.
Objective: To measure the kinetic parameters (Km and Vmax) of aldehyde dehydrogenase for this compound and imidazole-4-acetaldehyde.
Principle: The activity of aldehyde dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Purified aldehyde dehydrogenase (or subcellular fractions containing the enzyme)
-
Sodium pyrophosphate buffer (pH 8.8)
-
NAD+ solution
-
Substrate solutions: this compound and imidazole-4-acetaldehyde of varying concentrations
-
Disulfiram (inhibitor, for control experiments)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing sodium pyrophosphate buffer and NAD+ solution.
-
Enzyme Addition: Add a known amount of the aldehyde dehydrogenase enzyme preparation to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of the aldehyde substrate (either this compound or imidazole-4-acetaldehyde).
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Varying Substrate Concentrations: Repeat steps 1-4 with a range of substrate concentrations to generate a Michaelis-Menten plot.
-
Data Analysis: Plot the initial reaction rates against the corresponding substrate concentrations. Determine the Km and Vmax values from the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Experimental Workflow Diagram
Caption: A generalized workflow for the enzymatic assay of aldehyde dehydrogenase activity.
Conclusion
The methylation at the N-1 position of the imidazole ring in this compound significantly alters its interaction with aldehyde dehydrogenase compared to the parent compound, imidazole-4-acetaldehyde. While the cytosolic ALDH can metabolize the methylated form with high affinity, its capacity to do so is limited. The inability of the mitochondrial ALDH to process this compound suggests a potentially longer biological half-life and a different toxicity profile compared to imidazole-4-acetaldehyde, which is efficiently cleared by multiple ALDH isozymes. These differences are crucial for researchers investigating the pharmacology and toxicology of histamine metabolites and for professionals involved in the development of drugs that may interact with these metabolic pathways. Further research into the specific pharmacological and toxicological profiles of these two aldehydes is warranted to fully understand their biological implications.
Comparative Analysis of 1-Methylimidazole-4-acetaldehyde Derivatives: A Proposed Study
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed comparative analysis of novel 1-Methylimidazole-4-acetaldehyde derivatives. While direct experimental data for this specific series is not yet available in published literature, this document extrapolates potential biological activities and outlines a comprehensive experimental plan based on established research on related imidazole compounds. The aim is to provide a foundational framework for future research and development in this promising area of medicinal chemistry.
Introduction
Imidazole-based compounds form the scaffold of numerous biologically active molecules, demonstrating a wide range of therapeutic properties, including antimicrobial and anticancer effects. This compound is a key metabolite and a versatile starting material for the synthesis of a diverse library of derivatives. This guide proposes a systematic investigation into a series of novel derivatives, focusing on their potential as anticancer and antimicrobial agents. The proposed structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development.
Proposed Derivatives and Rationale
To explore the SAR of this compound, a series of derivatives with modifications at the aldehyde and imidazole ring are proposed. The selection of substituents is based on their potential to influence the electronic and steric properties of the molecule, which in turn can affect biological activity.
Table 1: Proposed this compound Derivatives and Their Rationale
| Compound ID | R1-Substituent (at Aldehyde) | R2-Substituent (at Imidazole N1) | Rationale |
| MIA-001 | -H | -CH3 | Parent Compound |
| MIA-002 | -CH3 | -CH3 | Increased lipophilicity |
| MIA-003 | -C6H5 | -CH3 | Aromatic interaction potential |
| MIA-004 | -H | -CH2C6H5 | Increased steric bulk and lipophilicity |
| MIA-005 | -H | -CH2CH2OH | Introduction of a hydrophilic group |
Predicted Biological Activity: A Comparative Overview
Based on the known biological activities of other imidazole derivatives, the following tables present a hypothetical comparison of the anticancer and antimicrobial activities of the proposed this compound derivatives. These values are extrapolations and serve as a guide for future experimental validation.
Predicted Anticancer Activity
The anticancer activity of imidazole derivatives is often associated with their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR/MAPK pathway.
Table 2: Predicted IC50 Values (µM) Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| MIA-001 | >100 | >100 | >100 |
| MIA-002 | 50-75 | 60-80 | 70-90 |
| MIA-003 | 10-25 | 15-30 | 20-40 |
| MIA-004 | 5-15 | 10-20 | 15-30 |
| MIA-005 | >100 | >100 | >100 |
Predicted Antimicrobial Activity
The antimicrobial mechanism of imidazole derivatives often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Table 3: Predicted Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| MIA-001 | >128 | >128 | >128 |
| MIA-002 | 64 | 128 | 64 |
| MIA-003 | 16 | 32 | 16 |
| MIA-004 | 8 | 16 | 8 |
| MIA-005 | >128 | >128 | >128 |
Experimental Protocols
The following protocols are based on standard methodologies reported for the synthesis and biological evaluation of imidazole derivatives.
General Synthesis of this compound Derivatives
A proposed synthetic route for the derivatives is outlined below. This method is adapted from known procedures for the alkylation and condensation of imidazole aldehydes.
Caption: Proposed synthetic workflow for this compound derivatives.
Materials: 1-Methylimidazole-4-carbaldehyde, appropriate Grignard reagents (for R1 substitution), appropriate alkyl halides (for R2 substitution), pyridinium chlorochromate (PCC), sodium hydride, dry solvents (THF, DMF), silica gel for chromatography.
Procedure for Aldehyde Substitution (e.g., MIA-002, MIA-003):
-
To a solution of 1-Methylimidazole-4-carbaldehyde in dry THF, add the corresponding Grignard reagent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting alcohol intermediate in dichloromethane and add PCC.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Procedure for N-Alkylation (e.g., MIA-004, MIA-005):
-
To a suspension of sodium hydride in dry DMF, add 1-Methylimidazole-4-carbaldehyde at 0°C.
-
Stir the mixture for 30 minutes, then add the corresponding alkyl halide.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
Cell Lines: MCF-7, A549, HCT116.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (0.1 to 100 µM) and incubate for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Microbial Strains: Staphylococcus aureus, Escherichia coli, Candida albicans.
Procedure:
-
Prepare a twofold serial dilution of the synthesized derivatives in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Analysis
The following diagrams illustrate the potential signaling pathways that may be targeted by the proposed this compound derivatives based on the known mechanisms of other imidazole compounds.
Caption: Proposed inhibition of the EGFR/MAPK signaling pathway by imidazole derivatives.
Caption: Proposed disruption of bacterial cell wall synthesis by imidazole derivatives.
A Comparative Guide to HPLC and GC-MS for the Analysis of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice between HPLC and GC-MS for the analysis of 1-Methylimidazole-4-acetaldehyde hinges on the specific requirements of the analytical task, including sensitivity, sample throughput, and the nature of the sample matrix. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is generally favored for its ability to analyze polar, non-volatile, and thermally labile compounds like this compound directly. In contrast, GC-MS offers high chromatographic efficiency and sensitivity but necessitates a derivatization step to improve the volatility and thermal stability of the analyte.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-MS/MS and GC-MS for the analysis of a closely related and structurally similar compound, 4-Methylimidazole. This data provides an estimate of the expected performance for this compound.
| Parameter | HPLC-MS/MS | GC-MS |
| Linearity (R²) | >0.999[1][2] | >0.99[3] |
| Limit of Detection (LOD) | < 1 ppb (in spiked sample)[4] | 0.0553–0.8914 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[5] | 0.2370–1.9373 µg/mL[3] |
| Accuracy (% Recovery) | 84.6-105%[5] | 58.84% to 160.99% (spiked recoveries)[3] |
| Precision (%RSD) | < 7%[5] | < 13.6%[5] |
| Sample Throughput | Higher | Lower (due to derivatization) |
| Derivatization Required | No | Yes |
| Thermal Stability Req. | Not critical | High |
Experimental Protocols
HPLC-MS/MS Method (based on analysis of 4-Methylimidazole)
This method is adapted from established protocols for the analysis of 4-Methylimidazole in complex matrices.[2][4]
1. Sample Preparation:
-
For liquid samples, a simple dilution with the mobile phase or a protein precipitation step with acetonitrile may be sufficient.
-
Solid samples may require extraction with a suitable solvent (e.g., water, methanol) followed by centrifugation and filtration.
-
Solid-Phase Extraction (SPE) can be employed for sample cleanup and concentration if necessary.[6]
2. Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like this compound. A common choice is an Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm.[4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.[4]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
GC-MS Method (based on analysis of imidazole derivatives)
This protocol incorporates a necessary derivatization step to facilitate the analysis of polar imidazole compounds by GC-MS.[3]
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
The extract is then subjected to a derivatization reaction to increase the volatility of this compound. A common derivatizing agent for imidazoles is isobutyl chloroformate.[3] The reaction is typically carried out in the presence of a base like pyridine.[3]
-
After derivatization, a liquid-liquid extraction is performed to transfer the derivatized analyte into a solvent suitable for GC injection (e.g., hexane).
2. GC Conditions:
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 80°C, holding for 1 minute, then ramping to 280°C.[7]
-
Injection Mode: Splitless injection is often used for trace analysis.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and a comparison of the key characteristics of each technique.
Conclusion and Recommendations
For the routine analysis of this compound, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique. Its primary advantage is the ability to directly analyze this polar and potentially thermally labile compound without the need for a time-consuming and potentially variable derivatization step. This leads to a simpler workflow, higher sample throughput, and potentially better accuracy and precision.
GC-MS remains a viable, high-sensitivity alternative, particularly if an LC-MS/MS system is not available. However, the mandatory derivatization step adds complexity to the sample preparation, increases analysis time, and may introduce variability. Method development for the derivatization of this compound would be a critical first step if pursuing a GC-MS approach.
Ultimately, the choice of technique should be guided by the specific analytical needs, available instrumentation, and the required sample throughput. For researchers in drug development and related fields, the robustness and direct analysis capabilities of HPLC-MS/MS make it the more strategic choice for the quantitative determination of this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Application of gas flow headspace liquid phase micro extraction coupled with gas chromatography-mass spectrometry for determination of 4-methylimidazole in food samples employing experimental design optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Histamine and 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-characterized biogenic amine, histamine, and the histamine metabolite, 1-Methylimidazole-4-acetaldehyde. While histamine is a potent signaling molecule with diverse physiological and pathological roles, this compound is primarily known as an intermediate in histamine metabolism. This document summarizes the available data to offer a clear, objective comparison for research and drug development purposes.
Introduction
Histamine is a biogenic amine synthesized from the amino acid histidine. It is a crucial mediator of a wide range of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.
This compound is a metabolite of 1-methylhistamine, which is a major product of histamine metabolism. It is an intermediate in the enzymatic degradation pathway that ultimately leads to the formation of methylimidazoleacetic acid. To date, there is a significant lack of published data on the direct biological or pharmacological activity of this compound.
Comparative Data Summary
The following tables summarize the known biological activities and properties of histamine and this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Histamine | This compound |
| Receptor Targets | H1, H2, H3, H4 Receptors | Not Reported |
| Receptor Affinity (Kd/Ki) | Nanomolar to micromolar range for H1-H4 | No available data |
| Functional Activity | Agonist at all four receptor subtypes | No available data |
| Intrinsic Efficacy | Full agonist | No available data |
Table 2: Physiological and Pathophysiological Roles
| Role | Histamine | This compound |
| Allergy & Inflammation | Potent mediator of allergic reactions (vasodilation, increased vascular permeability, bronchoconstriction)[1]. | Not Reported |
| Gastric Acid Secretion | Stimulates gastric acid secretion via H2 receptors[1]. | Not Reported |
| Neurotransmission | Acts as a neurotransmitter in the central nervous system, regulating sleep-wake cycles, appetite, and cognition[2][3]. | Not Reported |
| Immune Modulation | Modulates immune responses through H1, H2, and H4 receptors on various immune cells[4][5]. | Not Reported |
| Metabolic Role | Precursor to various metabolites. | Intermediate in 1-methylhistamine degradation. |
Signaling Pathways
Histamine exerts its effects by activating distinct intracellular signaling cascades upon binding to its receptors. The signaling pathways for this compound have not been reported.
Histamine Signaling Pathways
Metabolism of 1-Methylhistamine
This compound is a key intermediate in the metabolic breakdown of 1-methylhistamine.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of biological activity. Below are outlines of key experimental protocols used to characterize the activity of histamine at its receptors. These methods could theoretically be applied to this compound to determine its activity profile.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the histamine receptor of interest and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors) and a range of concentrations of the unlabeled test compound (histamine or this compound).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
This assay is used to measure the activation of Gs or Gi-coupled receptors, such as the H2 and H3/H4 receptors, respectively.
Protocol Steps:
-
Cell Culture: Plate cells expressing the target histamine receptor (e.g., HEK293 cells transfected with the H2 receptor) in a multi-well plate.
-
Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with various concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercially available assay kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).
Functional Assays: Intracellular Calcium Mobilization
This assay is used to measure the activation of Gq-coupled receptors, such as the H1 receptor.
Protocol Steps:
-
Cell Preparation: Plate cells expressing the H1 receptor in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence upon binding to calcium.
-
Stimulation: Place the plate in a fluorescence plate reader and inject various concentrations of the test compound into the wells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound and plot a dose-response curve to calculate the EC₅₀.
Conclusion
The biological activity of histamine is extensive and well-documented, with profound implications for human health and disease. It acts as a potent agonist at four distinct receptor subtypes, each coupled to specific intracellular signaling pathways that mediate a wide array of physiological responses.
In stark contrast, this compound is currently understood only as a transient intermediate in the metabolic degradation of 1-methylhistamine. There is no available scientific literature to suggest that it possesses any significant biological activity at histamine receptors or that it plays any direct role in physiological signaling.
For researchers and drug development professionals, this guide highlights the critical importance of histamine as a therapeutic target and underscores the current lack of evidence for any pharmacological activity of its metabolite, this compound. Future studies would be necessary to definitively rule out any potential biological roles for this compound.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Confirming the Structure of Synthetic 1-Methylimidazole-4-acetaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Confirmation Workflow
The process of confirming the structure of a newly synthesized compound like 1-Methylimidazole-4-acetaldehyde involves a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the expected and comparative data for this compound. This includes predicted data and experimental data from a closely related compound, 1-methylimidazole, to provide a basis for comparison.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Technique | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ¹H NMR | H-2 | ~7.5 | s | - | Imidazole ring |
| H-5 | ~6.9 | s | - | Imidazole ring | ||
| CH₃ | ~3.6 | s | - | N-Methyl | ||
| CH₂ | ~3.5 | d | ~5 | Acetaldehyde | ||
| CHO | ~9.7 | t | ~5 | Acetaldehyde | ||
| 1-Methylimidazole (Experimental) | ¹H NMR | H-2 | 7.67 | s | - | Imidazole ring |
| H-4 | 7.08 | t | 1.1 | Imidazole ring | ||
| H-5 | 6.89 | t | 1.1 | Imidazole ring | ||
| CH₃ | 3.64 | s | - | N-Methyl | ||
| This compound (Predicted) | ¹³C NMR | C=O | ~200 | - | - | Acetaldehyde |
| C-2 | ~138 | - | - | Imidazole ring | ||
| C-4 | ~135 | - | - | Imidazole ring | ||
| C-5 | ~120 | - | - | Imidazole ring | ||
| CH₂ | ~50 | - | - | Acetaldehyde | ||
| CH₃ | ~33 | - | - | N-Methyl | ||
| 1-Methylimidazole (Experimental) [1][2] | ¹³C NMR | C-2 | 137.9 | - | - | Imidazole ring |
| C-4 | 129.6 | - | - | Imidazole ring | ||
| C-5 | 121.3 | - | - | Imidazole ring | ||
| CH₃ | 33.1 | - | - | N-Methyl |
Table 2: Mass Spectrometry Data
| Compound | Technique | Ionization Mode | Predicted m/z | Observed m/z | Fragmentation Pattern Highlights |
| This compound | LC-MS/MS | ESI+ | 125.0715 [M+H]⁺ | - | Loss of CO, loss of CH₂CHO |
| This compound (Predicted LC-MS/MS) [3] | LC-MS/MS | ESI- | 123.0558 [M-H]⁻ | - | Major fragments at m/z 81, 54 |
Table 3: FTIR Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference Compound |
| This compound (Expected) | C=O (aldehyde) | 1720-1740 (strong) | General aldehydes |
| C-H (aldehyde) | 2820-2850 and 2720-2750 (two weak bands) | General aldehydes | |
| C=N (imidazole) | ~1650 | 1-Methylimidazole[4][5] | |
| C-N (imidazole) | ~1500 | 1-Methylimidazole[4][5] | |
| C-H (aromatic) | ~3100 | 1-Methylimidazole[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical practices for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
LC Separation:
-
Inject a small volume (1-5 µL) of the sample solution onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Analysis:
-
Ionize the eluting compound using electrospray ionization (ESI) in both positive and negative modes.
-
Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern.
-
-
Data Analysis: Compare the exact mass of the molecular ion with the calculated theoretical mass of this compound (C₆H₈N₂O, Monoisotopic Mass: 124.0637 g/mol )[6][7]. Analyze the fragmentation pattern to confirm the connectivity of the atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer.
Protocol:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Spectrum Acquisition:
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H stretches) and the imidazole ring (C=N, C-N, and aromatic C-H stretches).
Alternative Analytical Techniques
For a more in-depth analysis or to address specific questions such as purity and the presence of isomers, the following techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is essential for determining the purity of the synthesized compound. A single sharp peak is indicative of a pure substance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and mass spectral data. Derivatization may be necessary to improve volatility.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C₆H₈N₂O to confirm the empirical formula.
Logical Relationships in Structural Elucidation
The confirmation of the structure of this compound relies on the convergence of data from multiple analytical techniques. The logical flow of this process is depicted below.
References
- 1. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Predicted LC-MS/MS Spectrum - 20V, Negative (FDB023327) - FooDB [foodb.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 6. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Quantitative Comparison of 1-Methylimidazole-4-acetaldehyde: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-Methylimidazole-4-acetaldehyde, a key intermediate in histamine metabolism. Due to a lack of direct quantitative data for this compound in various samples, this document presents available data for its precursor, 1-methylhistamine, and its primary metabolite, 1-methylimidazole-4-acetic acid, to provide a contextual understanding of its physiological concentrations. We also detail a representative analytical methodology that can be adapted for its quantification.
Introduction
Comparative Quantitative Data
As direct quantitative data for this compound is not available in the reviewed literature, this section provides a summary of the reported concentrations of its metabolic precursor, 1-methylhistamine, and its downstream metabolite, 1-methylimidazole-4-acetic acid (1,4-MIAA), in various human samples. This information can serve as a surrogate to estimate the potential physiological range of this compound.
| Analyte | Sample Type | Condition | Concentration Range | Reference |
| 1-Methylimidazole-4-acetic acid | Lumbar Cerebrospinal Fluid | Healthy Volunteers | < 1 ng/mL | [3] |
| Ventricular Cerebrospinal Fluid | Healthy Volunteers | Higher than lumbar CSF | [3] | |
| Lumbar Cerebrospinal Fluid | Schizophrenia, Subarachnoid Hemorrhage, Rheumatic Disease | In the range of healthy volunteers | [3] | |
| 1-Methylimidazole-4-acetic acid (1,4-MIAA) | Urine | Healthy Individuals | Not specified | [2] |
| Urine | Mastocytosis, Chronic Urticaria, Atopic Dermatitis, Asthma | Increased excretion compared to controls | [2] |
Metabolic Pathway
This compound is a key intermediate in the metabolism of histamine. The following diagram illustrates its position in this biochemical pathway.
Experimental Protocols
While a specific protocol for the quantification of this compound was not found, methods for the analysis of other aldehydes, such as acetaldehyde, can be adapted. A common and sensitive approach involves derivatization followed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Representative Protocol: HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This protocol is based on established methods for acetaldehyde quantification and would require optimization and validation for this compound.[4]
1. Sample Preparation and Deproteinization:
-
Biological samples (e.g., plasma, tissue homogenate) are deproteinized, typically by adding a precipitating agent like perchloric acid.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant containing the analyte is collected.
2. Derivatization:
-
The pH of the supernatant is adjusted to an optimal range for the derivatization reaction (e.g., pH 4.0 for acetaldehyde with DNPH).[4]
-
A solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., HCl) is added in molar excess.
-
The reaction is allowed to proceed at a controlled temperature and time to form the stable 2,4-dinitrophenylhydrazone (DNP) derivative of the aldehyde.
3. Extraction of the Derivative:
-
The formed DNP derivative is extracted from the aqueous sample using an organic solvent (e.g., isooctane).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for HPLC analysis.
4. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: The DNP derivatives are detected using a UV detector at a wavelength of approximately 365 nm.
-
Quantification: The concentration of this compound-DNP in the sample is determined by comparing its peak area to a calibration curve prepared with known concentrations of a this compound standard that has undergone the same derivatization and extraction procedure.
Workflow for Aldehyde Quantification:
Conclusion
Direct quantitative data for this compound remains a gap in the current scientific literature. However, by understanding its place in the histidine metabolic pathway and utilizing the available quantitative data for its precursor and metabolite, researchers can infer its physiological significance. The provided analytical framework, based on derivatization and HPLC, offers a starting point for developing a validated method for the direct quantification of this important, yet transient, metabolite. Further research is warranted to establish baseline concentrations of this compound in various biological matrices to better understand its role in health and disease.
References
- 1. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Identification and determination of 1-methylimidazole-4-acetic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fate of 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of 1-Methylimidazole-4-acetaldehyde and its alternatives, imidazole-4-acetaldehyde and 4-methylimidazole. The information presented herein is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a metabolite in the histidine metabolism pathway, is primarily metabolized through oxidation by aldehyde dehydrogenase. Its metabolic profile is compared with two structurally related compounds: imidazole-4-acetaldehyde, which undergoes a similar metabolic transformation, and 4-methylimidazole, which exhibits limited metabolism and is largely excreted unchanged. Understanding these differences is crucial for applications in drug development and toxicology.
Metabolic Pathways and Quantitative Data
The metabolic fates of this compound and its comparators are distinct, primarily differing in their susceptibility to enzymatic oxidation.
This compound is efficiently oxidized to 1-methylimidazole-4-acetic acid. This reaction is catalyzed by aldehyde dehydrogenase (ALDH), with the cytosolic form of the enzyme exhibiting a notable affinity for this substrate.
Imidazole-4-acetaldehyde , a metabolite of histamine, also serves as a substrate for aldehyde dehydrogenase, being converted to imidazole-4-acetic acid. It is recognized as a good substrate for all ALDH isozymes.[1]
4-Methylimidazole , in contrast, shows limited metabolism in vivo. The majority of the compound is excreted unchanged in the urine.[2][3] Minor metabolites, such as 4-hydroxymethylimidazole and its glucuronide conjugate, have been identified.[3]
The following table summarizes the available quantitative data for the metabolism of these compounds.
| Compound | Enzyme | Km (µM) | Vmax | Primary Metabolite | % Excreted Unchanged (Urine) | Species |
| This compound | Cytosolic ALDH | 2.5 | 40% of acetaldehyde | 1-Methylimidazole-4-acetic acid | Data not available | Human |
| Imidazole-4-acetaldehyde | Aldehyde Dehydrogenase | Data not available | Good substrate | Imidazole-4-acetic acid | Data not available | Human |
| 4-Methylimidazole | Not a major substrate for ALDH | Data not available | Data not available | None (major) | 71-89% | Rat |
| 41-70% | Mouse |
Vmax for this compound is expressed as a percentage of the maximum velocity observed with acetaldehyde as the substrate.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of imidazole metabolism.
Aldehyde Dehydrogenase Activity Assay
This protocol is a general method for determining the activity of aldehyde dehydrogenase with a given substrate.
1. Reagents and Materials:
-
Phosphate buffer (100 mM, pH 7.4)
-
NAD+ (10 mM)
-
Aldehyde Dehydrogenase (purified or as a cell/tissue lysate)
-
Substrate (e.g., this compound) at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
2. Procedure:
-
Prepare a reaction mixture in each well of the microplate containing phosphate buffer and NAD+.
-
Add the ALDH enzyme preparation to each well.
-
To initiate the reaction, add the substrate at the desired concentration.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH.
-
The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).
-
To determine Km and Vmax, repeat the assay with a range of substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.
Analysis of Imidazole Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of imidazole compounds and their metabolites.
1. Sample Preparation:
-
Urine: Centrifuge to remove particulate matter. Dilute with the mobile phase as needed.
-
Plasma/Serum: Perform protein precipitation by adding a threefold volume of acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation as described for plasma.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the analytes of interest.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength appropriate for the imidazole ring (typically around 210-230 nm) or a mass spectrometer for higher sensitivity and specificity.
-
Quantification: Create a standard curve using known concentrations of the analytes. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Visualizations
Metabolic Pathway of this compound
Caption: Oxidation of 1-Methylhistamine to 1-Methylimidazole-4-acetic acid.
Comparative Metabolic Fates
Caption: Overview of the primary metabolic pathways for the three compounds.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
References
Unveiling the Potential of 1-Methylimidazole-4-acetaldehyde as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and personalized therapies. Within the intricate web of human metabolism, the histidine metabolism pathway has emerged as a fertile ground for biomarker discovery, particularly in the context of inflammatory and allergic conditions. This guide provides a comprehensive comparison of 1-Methylimidazole-4-acetaldehyde as a potential biomarker against established and emerging markers of histamine metabolism, offering a critical perspective for researchers and drug development professionals.
Executive Summary
This compound is a metabolite in the histidine metabolism pathway, downstream of 1-methylhistamine. While its direct validation as a clinical biomarker is not yet established in published literature, its position in a pathway with clinically relevant biomarkers warrants investigation. This guide will compare this compound with its metabolic neighbors, 1-methylhistamine and N-methylimidazoleacetic acid, which are currently utilized and explored as biomarkers for conditions such as histamine intolerance and mast cell activation syndrome. We will delve into the available (though limited for our primary subject) experimental data, detail the analytical methodologies, and provide a visual representation of the pertinent biochemical pathways.
Comparative Analysis of Histamine Metabolism Biomarkers
The following table summarizes the current state of knowledge for this compound and its better-characterized counterparts.
| Biomarker | Validated For | Sample Type(s) | Performance Characteristics | Commercial Assays |
| This compound | Not yet validated | Urine, Plasma (theoretically) | Sensitivity & Specificity: Not determined | Not available |
| 1-Methylhistamine (N-Methylhistamine) | Histamine Intolerance, Mast Cell Activation Syndrome, Systemic Mastocytosis, Allergic Reactions | Urine, Plasma | Urinary levels significantly lower in histamine intolerant individuals vs. controls.[1][2][3][4] Sensitivity for MCAS: 22% (basal), 43% in SM. | ELISA kits, LC-MS/MS services |
| N-methylimidazoleacetic acid (MIAA) | Systemic Mastocytosis, Histamine Release | Urine | Elevated in patients with systemic mastocytosis.[5] Differentiates urticaria pigmentosa from systemic mastocytosis. | LC-MS/MS services |
| Serum Tryptase | Mast Cell Activation, Systemic Mastocytosis | Serum | Gold standard for mast cell activation.[6][7] Sensitivity for MCAS: 10% (basal), 73% in SM. | Widely available immunoassays |
Signaling and Metabolic Pathways
A clear understanding of the biochemical context is paramount for biomarker evaluation. The following diagram illustrates the position of this compound within the histamine metabolism pathway.
This pathway highlights that this compound is a direct downstream metabolite of 1-methylhistamine, which is a primary metabolite of histamine. HNMT (Histamine-N-methyltransferase), MAO-B (Monoamine oxidase B), and ALDH (Aldehyde dehydrogenase) are the key enzymes in this cascade.
Experimental Protocols
Accurate and reproducible measurement is the bedrock of biomarker validation. While specific, validated protocols for this compound in clinical samples are not yet published, methodologies for structurally similar compounds can be adapted.
1. Quantification of 1-Methylhistamine in Urine by UHPLC-FL
This method is based on the protocol described by Sánchez-Pérez et al. (2022) for the analysis of histamine and 1-methylhistamine in urine.[1][2][3][4]
-
Sample Preparation:
-
Acid hydrolysis of urine samples.
-
Solid Phase Extraction (SPE) using mixed cation exchange cartridges for purification and concentration. This step allows for a significant concentration of the analyte.
-
-
Chromatography:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC).
-
Detection: Fluorometric detection (FL).
-
-
Quantification:
-
Normalization of analyte concentration to creatinine levels to account for variations in urine dilution.
-
2. Quantification of N-methylimidazoleacetic acid in Urine by LC-MS/MS
This protocol is adapted from methodologies used for the quantification of MIAA in urine.[8]
-
Sample Preparation:
-
Urine samples are typically diluted with an appropriate solvent.
-
-
Chromatography:
-
System: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
-
Column: A reversed-phase column is often used.
-
Mobile Phase: A gradient elution with a suitable buffer system.
-
-
Detection:
-
Tandem mass spectrometry provides high selectivity and sensitivity for quantification.
-
3. Proposed Workflow for Validation of this compound
The following diagram outlines a potential workflow for the validation of this compound as a biomarker.
Discussion and Future Directions
The investigation of this compound as a biomarker is in its infancy. Its chemical nature as an aldehyde suggests it may be reactive and have a short half-life, which could present challenges for its utility as a stable biomarker. However, its position in the histamine metabolism pathway makes it a logical candidate for exploration, especially in conditions where alterations in histamine levels are pathogenic.
Key research questions that need to be addressed include:
-
What are the normal physiological ranges of this compound in healthy individuals?
-
Do its levels change significantly in patient populations with histamine intolerance, mast cell disorders, or other inflammatory conditions?
-
How does its performance (sensitivity, specificity, and predictive value) compare to that of 1-methylhistamine and N-methylimidazoleacetic acid?
-
What is the stability of this compound in biological samples?
References
- 1. researchgate.net [researchgate.net]
- 2. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study [ouci.dntb.gov.ua]
- 3. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aldehyde Dehydrogenase Activity on 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of aldehyde dehydrogenase (ALDH) activity with respect to the substrate 1-Methylimidazole-4-acetaldehyde, a key intermediate in histamine metabolism. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the metabolic context of this interaction.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids[1]. This function is vital for detoxification and the biosynthesis of various signaling molecules. This compound, also known as N-tele-methylimidazole acetaldehyde, is a direct product of N-tele-methylhistamine oxidation and a substrate for ALDH in the histamine metabolism pathway[1][2]. Understanding the specificity and kinetics of different ALDH isozymes towards this substrate is essential for research in areas such as histamine intolerance, allergic responses, and the development of drugs targeting histamine metabolism.
Data Presentation: Comparative Enzyme Kinetics
Direct comparative kinetic studies across a wide range of purified human ALDH isozymes for the substrate this compound are limited in the current scientific literature. However, a key study by Henehan et al. (1985) provides a foundational comparison of the ALDH activity in different subcellular fractions of human liver, highlighting a significant difference in substrate specificity between mitochondrial and cytosolic ALDH isozymes.
| Enzyme Fraction | Substrate | K_m (µM) | Maximum Velocity (V_max) |
| Cytosolic ALDH | This compound | 2.5[2] | 40% of the V_max with acetaldehyde[2] |
| Mitochondrial ALDH | This compound | - | No detectable activity[2] |
| Cytosolic ALDH | Acetaldehyde | 270[2] | 100% (Reference)[2] |
| Mitochondrial ALDH | Acetaldehyde | < 1[2] | Not directly compared to cytosolic V_max for this compound in the study. |
Table 1: Comparative Kinetic Parameters of Human Liver ALDH Isozymes.
Signaling and Metabolic Pathways
This compound is an intermediate in the metabolic pathway of histamine. The following diagram illustrates the enzymatic conversion of N-tele-methylhistamine to N-tele-methylimidazoleacetic acid, a reaction catalyzed by ALDH.
References
Assessing the Purity of Commercial 1-Methylimidazole-4-acetaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing 1-Methylimidazole-4-acetaldehyde in their work, ensuring the purity of this commercial reagent is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of analytical techniques for purity assessment, potential impurities, and alternative reagents, supported by detailed experimental protocols.
Introduction to this compound
This compound is a heterocyclic aldehyde with applications in pharmaceutical synthesis and as a versatile chemical building block. Its reactivity is centered around the aldehyde functional group and the imidazole ring system. The purity of this reagent can be affected by residual starting materials from its synthesis, as well as degradation products.
Analytical Techniques for Purity Assessment
Several chromatographic and spectroscopic methods can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the nature of the expected impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, quantitative, widely available. | May require derivatization for sensitive UV detection. | ~0.1 - 1 µg/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | ~1 - 10 ng/mL |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of the analyte signal to a certified internal standard. | Highly accurate and precise, does not require a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | ~0.1% (w/w) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for similar imidazole compounds and is suitable for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 5% acetonitrile, ramp to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a known weight of the commercial this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For higher accuracy, a certified reference standard should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the imidazole ring, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC-MS analysis.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Procedure:
-
Accurately weigh the sample and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire a 1H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity and weights of the sample and internal standard.
Potential Impurities
The synthesis of this compound typically involves the reaction of simpler building blocks. Based on common synthetic routes for related imidazoles, potential impurities may include:
-
Unreacted Starting Materials: Glyoxal, formaldehyde, methylamine, and ammonia.
-
By-products: Other imidazole derivatives formed through side reactions.
-
Degradation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-methylimidazole-4-carboxylic acid) or reduction to the alcohol (1-methylimidazole-4-ethanol).
Table 2: Potential Impurities in Commercial this compound
| Impurity | Chemical Structure | Potential Origin | Recommended Analytical Technique |
| Glyoxal | OHC-CHO | Starting Material | HPLC (after derivatization), GC-MS (after derivatization) |
| Formaldehyde | HCHO | Starting Material | HPLC (after derivatization), GC-MS |
| Methylamine | CH3NH2 | Starting Material | GC-MS |
| 1-Methylimidazole | C4H6N2 | By-product | HPLC, GC-MS |
| 1-Methylimidazole-4-carboxylic acid | C5H6N2O2 | Oxidation Product | HPLC |
| 1-Methylimidazole-4-ethanol | C6H10N2O | Reduction Product | HPLC, GC-MS |
Visualization of Analytical Workflows
Safety Operating Guide
Prudent Disposal of 1-Methylimidazole-4-acetaldehyde: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Methylimidazole-4-acetaldehyde, a potentially hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the effective management of this compound waste.
While specific disposal protocols for this compound are not extensively documented, the following procedures are based on the guidelines for similar hazardous chemical compounds. It is imperative to treat this compound as hazardous waste and handle it accordingly.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety precautions are in place. Personnel handling the waste must be equipped with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed by trained personnel in a controlled laboratory setting.
-
Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Provide the contractor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available, or information on related compounds.
-
Never dispose of this compound down the drain or in regular trash[3][4].
-
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate first-aid measures and contact emergency services.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations regarding chemical waste disposal.
References
Essential Safety and Operational Guide for 1-Methylimidazole-4-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Methylimidazole-4-acetaldehyde. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[3][4] | Protects against splashes and vapors that can cause serious eye damage.[5][6] |
| Hand Protection | Double-gloving with inner nitrile and outer neoprene or natural rubber blend gloves.[3][7] Latex gloves are not recommended.[4] | Provides a robust barrier against a potentially corrosive and toxic substance that can be absorbed through the skin.[5][6] |
| Body Protection | Flame-resistant lab coat, fully buttoned, with long sleeves.[3] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[4] | Protects against skin contact and contamination of personal clothing. |
| Footwear | Closed-toe and heel shoes made of an impervious material.[4] | Prevents exposure from spills. |
| Respiratory | To be used in a certified chemical fume hood.[3] If a fume hood is not available or in case of a spill, a full-face respirator with multi-purpose combination cartridges is required. | Minimizes inhalation of potentially irritating or toxic vapors.[3][5] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[3] All necessary PPE must be donned correctly.
-
Location: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Dispensing: Use only compatible tools (e.g., glass or polytetrafluoroethylene (PTFE)) for transferring the chemical. Avoid creating dust or aerosols.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.[3]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents and strong reducing agents.[9]
-
Temperature: Store at temperatures between 2 and 8°C.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[5][9] Rinse the mouth with water.[9] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert, non-combustible material such as sand or earth.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Handling this compound
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. wcu.edu [wcu.edu]
- 4. cdc.gov [cdc.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
